Zanamivir Amine Triacetate Methyl Ester
Description
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Properties
IUPAC Name |
methyl (2R,3R,4S)-3-acetamido-4-amino-2-[(1S,2R)-1,2,3-triacetyloxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O10/c1-8(21)20-15-12(19)6-13(18(25)26-5)30-17(15)16(29-11(4)24)14(28-10(3)23)7-27-9(2)22/h6,12,14-17H,7,19H2,1-5H3,(H,20,21)/t12-,14+,15+,16+,17+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWRWOGLOMFAFCK-IIHMKKKESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C=C(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C=C(O[C@H]1[C@@H]([C@@H](COC(=O)C)OC(=O)C)OC(=O)C)C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Synthesis of Zanamivir Amine Triacetate Methyl Ester: A Technical Guide to a Key Antiviral Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Zanamivir and the Dawn of Neuraminidase Inhibitors
Zanamivir, marketed as Relenza, holds a significant place in the history of antiviral therapeutics. As one of the first neuraminidase inhibitors, its development marked a paradigm shift in the fight against influenza A and B viruses, moving towards rational, structure-based drug design.[1][2][3] The viral neuraminidase enzyme is crucial for the release of newly formed virus particles from infected host cells, and its inhibition effectively halts the spread of the infection.[4][5] The synthesis of Zanamivir, pioneered by von Itzstein and colleagues, is a landmark in carbohydrate chemistry, starting from the natural substrate of the neuraminidase enzyme, N-acetylneuraminic acid (sialic acid).[6][7][8]
This in-depth technical guide focuses on the core synthetic pathway to a pivotal intermediate in the production of Zanamivir: Zanamivir Amine Triacetate Methyl Ester . This guide will dissect the critical chemical transformations, elucidate the reasoning behind the experimental choices, and provide detailed protocols for the synthesis of this key precursor to a vital anti-influenza agent.
The Strategic Synthesis of this compound
The journey from the readily available N-acetylneuraminic acid to this compound is a multi-step process that involves strategic protection of functional groups, stereoselective introduction of a nitrogen moiety, and subsequent transformation into the desired amine. The overall pathway is a testament to the elegance and precision of modern organic synthesis.
Caption: Conversion of the amine intermediate to Zanamivir.
Guanidinylation
The primary amine of the intermediate is converted to the characteristic guanidine group of Zanamivir. This is typically achieved using a protected guanidinylating agent to control the reactivity of the highly basic guanidine moiety. Common reagents include N,N'-Bis(Boc)-S-methylisothiourea or N,N'-Bis(Boc)-1H-pyrazole-1-carboxamidine, often in the presence of a promoter like mercury(II) chloride. [7][9][10][11]The tert-butoxycarbonyl (Boc) protecting groups are crucial for a clean and efficient reaction. [9][10]
Deprotection
The final step is the removal of all protecting groups. The Boc groups are typically removed under acidic conditions (e.g., with trifluoroacetic acid), and the acetate esters are hydrolyzed under basic conditions (saponification) to yield Zanamivir. [5]
Quantitative Data Summary
The following table summarizes typical yields for the key steps in the synthesis of Zanamivir, as reported in the literature. It is important to note that yields can vary depending on the specific conditions and scale of the reaction.
| Step | Starting Material | Product | Typical Yield (%) | Reference(s) |
| Esterification & Peracetylation | N-acetylneuraminic acid | Peracetylated Methyl Ester | High | [12] |
| Oxazoline Formation & Azide Introduction | Peracetylated Methyl Ester | C4-Azido Intermediate | ~70-80 | [12] |
| Azide Reduction | C4-Azido Intermediate | This compound | Good to High | [1][5] |
| Guanidinylation & Deprotection | This compound | Zanamivir | 30-50 (overall) | [5][7] |
Experimental Protocols
The following are generalized, step-by-step methodologies for the key transformations. Researchers should consult the primary literature for specific reagent quantities and reaction conditions.
Protocol 1: Formation of the C4-Azido Intermediate
-
Dissolve the peracetylated N-acetylneuraminic acid methyl ester in a suitable dry, aprotic solvent (e.g., dichloromethane or acetonitrile) under an inert atmosphere.
-
Cool the solution to the appropriate temperature (e.g., 0 °C).
-
Add trimethylsilyl trifluoromethanesulfonate (TMSOTf) dropwise and stir for the specified time to form the oxazoline intermediate.
-
Add trimethylsilyl azide (TMSN₃) to the reaction mixture.
-
Allow the reaction to proceed until completion, monitoring by thin-layer chromatography (TLC).
-
Quench the reaction carefully with a suitable reagent (e.g., saturated aqueous sodium bicarbonate).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the C4-azido intermediate.
Protocol 2: Reduction of the C4-Azido Intermediate to this compound
Method A: Catalytic Hydrogenation
-
Dissolve the C4-azido intermediate in a suitable solvent (e.g., ethyl acetate or methanol).
-
Add a catalytic amount of Lindlar catalyst.
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (typically at atmospheric pressure).
-
Stir the reaction mixture vigorously until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude amine intermediate.
-
Purify as necessary, often by column chromatography.
Method B: Staudinger Reduction
-
Dissolve the C4-azido intermediate in a mixture of a suitable organic solvent (e.g., tetrahydrofuran) and water.
-
Add triphenylphosphine and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the azide is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography to separate the amine from triphenylphosphine oxide.
Conclusion
The synthesis of this compound is a cornerstone of the production of the anti-influenza drug Zanamivir. This technical guide has provided an in-depth look at the strategic chemical transformations, the rationale behind the chosen methodologies, and the practical considerations for its synthesis. A thorough understanding of this synthetic pathway is not only crucial for the production of Zanamivir but also serves as a valuable case study in modern carbohydrate chemistry and the development of antiviral agents. The principles of protecting group strategy, stereoselective synthesis, and the safe handling of hazardous reagents are all critical takeaways for any researcher in the field of drug discovery and development.
References
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TrimethylsilylAzide-4648-54-8.docx - University of Georgia Office of Research - UGA. (n.d.). Retrieved January 12, 2026, from [Link]
- Chandler, M., et al. (1995). Synthesis of the potent influenza neuraminidase inhibitor 4-guanidino Neu5Ac2en. X-Ray molecular structure of 5-acetamido-4-amino-2,6-anhydro-3,4,5-trideoxy-D-erythro-L-gluco-nononic acid.Journal of the Chemical Society, Perkin Transactions 1, (10), 1173-1180.
- De Luca, L., & Giacomelli, G. (2009). A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines.Synlett, 2009(20), 3368-3372.
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Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity. (2018). Molecules, 23(12), 3273. [Link]
- von Itzstein, M., et al. (1993). Rational design of potent sialidase-based inhibitors of influenza virus replication.
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Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity. (2018). PMC - NIH.[Link]
- Lefeber, D. J., et al. (2001). Efficient introduction of protected guanidines in boc solid phase peptide synthesis.Organic Letters, 3(24), 3891-3894.
- Process for preparing zanamivir and intermediates for use in the process. (2012).
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Synthesis of zanamivir | Request PDF. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. (2021). DiVA portal.[Link]
- von Itzstein, M., et al. (1994). The synthesis of 2,3-didehydro-2,4-dideoxy-4-guanidinyl-N-acetylneuraminic acid: a potent influenza virus sialidase inhibitor.
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Anti-influenza drugs: the development of sialidase inhibitors. (2009). PubMed.[Link]
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Synthesis of C-4 and C-7 Triazole Analogs of Zanamivir as Multivalent Sialic Acid Containing Scaffolds. (2009). NIH.[Link]
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Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. (2021). ACS Publications.[Link]
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Recent progress in chemical approaches for the development of novel neuraminidase inhibitors. (2021). PMC - NIH.[Link]
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The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA). (2019). PMC - NIH.[Link]
- Tian, J., et al. (2014). Organocatalytic and scalable synthesis of the anti-influenza drugs zanamivir, laninamivir, and CS-8958.
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-
Structure-Based Design, Synthesis of C-1 and C-4 Modified Analogs of Zanamivir as Neuraminidase Inhibitors. (2011). ResearchGate.[Link]
-
Facile synthesis of C5-azido derivatives of thiosialosides and 2,3-didehydro-5-N-acetylneuraminic acid (DANA). (2023). ChemRxiv.[Link]
- Li, C., et al. (2011). Endo-β-N-acetylglucosaminidase catalyzed polymerization of Glc-β-(1→4)-GlcNAc oxazoline: A revisit to the enzymatic transglycosylation.Bioorganic & Medicinal Chemistry, 19(21), 6264-6269.
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von Itzstein, M., et al. (1993). Rational design of potent sialidase-based inhibitors of influenza virus replication. PubMed.[Link]
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Recent Progress in the Discovery of Neuraminidase Inhibitors as Anti-influenza Agents. (2016). ResearchGate.[Link]
- Visser, E. A., et al. (2021). Sialic acid O-acetylation: From biosynthesis to roles in health and disease.Journal of Biological Chemistry, 297(2), 100911.
-
Oxazoline - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]
-
The acidic hydrolysis of N -acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA). (2019). ResearchGate.[Link]
-
Synthesis of C-4 and C-7 Triazole Analogs of Zanamivir as Multivalent Sialic Acid Containing Scaffolds | Request PDF. (2009). ResearchGate.[Link]
-
Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. (2008). ResearchGate.[Link]
- Brossmer, R., et al. (1980). Enzymic synthesis of 5-acetamido-9-azido-3,5,9-trideoxy-D-glycero-D-galacto-2-nonulosonic acid, a 9-azido-9-deoxy derivative of N-acetylneuraminic acid.
- Paulsen, H., & Kolar, C. (1981). Synthesis of 2-acetamido-2-deoxy-4-O-(2-O-methyl-beta-D-galactopyranosyl).
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An In-depth Technical Guide to Zanamivir Amine Triacetate Methyl Ester: A Key Precursor in Antiviral Synthesis
Abstract: This technical guide provides a comprehensive overview of the chemical and physical properties of Zanamivir Amine Triacetate Methyl Ester, a critical intermediate in the synthesis of the neuraminidase inhibitor, Zanamivir. Designed for researchers, scientists, and drug development professionals, this document details the compound's structure, synthesis, purification, and analytical characterization. By explaining the causality behind experimental choices and grounding protocols in established chemical principles, this guide serves as an authoritative resource for the effective handling and utilization of this key pharmaceutical precursor.
Introduction: The Strategic Importance of a Protected Precursor
Zanamivir, marketed as Relenza, was one of the first neuraminidase inhibitors developed to combat influenza A and B viruses.[1][2] Its synthesis is a multi-step process that requires careful manipulation of the complex N-acetylneuraminic acid (sialic acid) scaffold.[1][3] Central to this synthesis is the strategic use of protecting groups to ensure regioselectivity in subsequent reactions.
This compound (CAS 139110-70-6) is a pivotal, protected intermediate in this synthetic pathway.[4][5] It represents a stabilized form of the sialic acid backbone where:
-
The carboxylic acid is protected as a methyl ester .
-
The hydroxyl groups of the glycerol side chain (at C7, C8, and C9) are protected as acetates .
-
The crucial C4 position bears a primary amine , which is the direct precursor to the pharmacologically essential guanidino group of Zanamivir.[1][6]
The precise characterization and control of this intermediate's chemical properties are paramount for ensuring the efficiency, purity, and overall success of the Zanamivir synthesis. This guide elucidates these properties, offering both foundational data and practical, field-proven insights into its handling and analysis.
Chemical Identity and Structure
The formal chemical name for this intermediate is 5-(Acetylamino)-4-amino-2,6-anhydro-3,4,5-trideoxy-D-glycero-D-galacto-Non-2-enonic Acid Methyl Ester 7,8,9-triacetate.[5][7] Its structure is derived from the N-acetylneuraminic acid core, featuring key modifications for synthesis.
2.1. Structural Diagram
Caption: Fig 1. Core structure of this compound.
2.2. Physicochemical Properties
A summary of the core physicochemical properties is presented below. These values are critical for designing reaction conditions, purification protocols, and analytical methods.
| Property | Value | Source(s) |
| CAS Number | 139110-70-6 | [4][5] |
| Molecular Formula | C₁₈H₂₆N₂O₁₀ | [4][] |
| Molecular Weight | 430.41 g/mol | [4][] |
| Appearance | Typically a white to off-white crystalline powder | General knowledge |
| Solubility | Soluble in methanol, acetonitrile, and chlorinated solvents. Limited solubility in water. | Inferred from structure & common organic practice |
| Melting Point | Data not consistently available; highly dependent on purity and crystalline form. | [9] |
Synthesis and Purification Workflow
The synthesis of this compound typically starts from N-acetylneuraminic acid (Neu5Ac).[1][10] The process involves a sequence of protection, activation, and nucleophilic substitution steps. The causality for this pathway is to first protect all reactive sites, then create a leaving group at C4, substitute it with a masked amine (azide), and finally reduce it to the target primary amine.
3.1. Synthetic Workflow Diagram
Caption: Fig 2. Generalized synthetic workflow.
3.2. Representative Synthetic Protocol
This protocol is a representative synthesis adapted from established literature routes.[10][11]
Objective: To synthesize the 4-amino intermediate from the corresponding 4-azido precursor.
Materials:
-
Methyl 5-acetamido-7,8,9-tri-O-acetyl-2,6-anhydro-4-azido-3,4,5-trideoxy-D-glycero-D-galacto-non-2-enonic acid (4-azido intermediate)[11]
-
Palladium on carbon (10% Pd/C)
-
Methanol (Anhydrous)
-
Ethyl Acetate
-
Hydrogen gas (H₂) supply
Procedure:
-
Reaction Setup: In a hydrogenation vessel, dissolve the 4-azido intermediate (1.0 eq) in anhydrous methanol.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (approx. 10-20% by weight of the starting material) under an inert atmosphere (e.g., nitrogen or argon). Causality: The inert atmosphere prevents premature reaction and is a safety measure for handling the pyrophoric catalyst.
-
Hydrogenation: Seal the vessel, evacuate the atmosphere, and replace it with hydrogen gas (H₂). Maintain a positive pressure of H₂ (typically 1-3 atm) and stir the mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC, observing the disappearance of the starting azide. The reaction is typically complete within 2-6 hours.
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Causality: Celite provides a fine filtration medium that prevents the catalyst from passing through, which is crucial as residual palladium can be problematic in subsequent steps.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound.
3.3. Purification Protocol: Flash Column Chromatography
Rationale: The crude product often contains minor impurities and residual reagents. Flash chromatography is the standard method for obtaining high-purity material required for the next synthetic step.
System:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient system of Dichloromethane (DCM) and Methanol (MeOH) is typically effective. A common starting point is 100% DCM, gradually increasing the polarity by adding MeOH (e.g., 0% to 10% MeOH). Causality: The amine group on the target compound is polar. A gradient elution is used to first elute non-polar impurities with DCM, then increase the eluent strength with methanol to cleanly elute the more polar product.
Procedure:
-
Sample Preparation: Dissolve the crude product in a minimal amount of DCM.
-
Column Packing: Pack a glass column with silica gel slurried in the initial, low-polarity eluent (e.g., 100% DCM).
-
Loading: Load the dissolved sample onto the top of the silica bed.
-
Elution: Begin elution with the low-polarity solvent, collecting fractions. Gradually increase the percentage of methanol in the eluent to mobilize and elute the target compound.
-
Fraction Analysis: Analyze the collected fractions by TLC, staining with a suitable reagent (e.g., ninhydrin for the primary amine or potassium permanganate).
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound as a solid.
Spectroscopic and Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized intermediate.
4.1. Spectroscopic Data
-
¹H-NMR (Proton NMR): Key expected signals include:
-
Singlets around ~2.0-2.2 ppm corresponding to the methyl protons of the three O-acetyl groups and the single N-acetyl group.
-
A singlet around ~3.8 ppm for the methyl ester (-OCH₃) protons.
-
A complex multiplet region for the protons on the pyran ring and glycerol side chain. The downfield shift of H7, H8, and H9 protons compared to the unprotected diol would confirm the presence of the acetate esters.
-
-
Mass Spectrometry (MS): Electrospray Ionization (ESI-MS) would be expected to show a prominent ion for [M+H]⁺ at m/z 431.4.
4.2. Analytical Purity Assessment: HPLC Method
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical intermediates. A validated method ensures that the material meets the stringent quality requirements for progression to the final API synthesis. While methods for the final Zanamivir drug are well-documented, a typical method for this intermediate would be adapted.[12][13][14]
Protocol: Reverse-Phase HPLC (RP-HPLC)
Objective: To determine the purity of this compound.
Instrumentation & Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient might run from 5% B to 95% B over 20 minutes. Causality: The gradient allows for the separation of compounds with a wide range of polarities. The initial aqueous phase elutes highly polar impurities, while the increasing organic phase elutes the target compound and any less polar impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 210-230 nm. Causality: The acetamido group and the enonic acid double bond provide UV absorbance in this range.
-
Sample Preparation: Dissolve a precisely weighed sample in the mobile phase (e.g., 50:50 Water:Acetonitrile) to a concentration of ~1 mg/mL.
Validation System:
-
Specificity: The method should demonstrate that the peak for the main compound is resolved from known impurities and degradation products.
-
Linearity: A calibration curve should be established across a range of concentrations (e.g., 0.1-2.0 mg/mL) to demonstrate a linear relationship between concentration and peak area (R² > 0.999).
-
Precision: Repeated injections of the same sample should yield results with a relative standard deviation (RSD) of <2%.
Chemical Reactivity and Stability
5.1. Key Reactivity: Guanidinylation
The primary chemical utility of this intermediate is the conversion of its C4-amine into the guanidino group of Zanamivir. This is typically achieved by reacting the amine with a guanylating agent, such as 1,3-bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea, often promoted by a mercury(II) or copper(II) salt.[1] This is followed by deprotection of the ester and acetate groups under basic (e.g., NaOMe/MeOH) and then acidic conditions to yield the final Zanamivir API.
5.2. Stability Profile
-
pH Stability: The ester and acetate protecting groups are susceptible to hydrolysis under both strongly acidic and strongly basic conditions, especially with heating.[9] The compound is most stable at a neutral to slightly acidic pH.
-
Thermal Stability: As a complex organic molecule, it should be stored in a cool, dry place away from light to prevent degradation.
-
Oxidative Stability: The primary amine is susceptible to oxidation. It is best handled under an inert atmosphere where possible, especially for long-term storage.
Conclusion
This compound is a non-commercial, yet indispensable, intermediate in the chemical synthesis of Zanamivir. Its design reflects a strategic application of protecting group chemistry to enable selective functionalization of the complex sialic acid core. A thorough understanding of its synthesis, purification, and analytical characterization, as outlined in this guide, is fundamental for any research or development program focused on Zanamivir or related neuraminidase inhibitors. The protocols and insights provided herein are designed to equip scientists with the knowledge to produce and handle this material with high purity and confidence, ensuring the successful progression toward the final active pharmaceutical ingredient.
References
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Martins, F., et al. (2020). Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity. Molecules, 25(6), 1359. [Online] Available at: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 60855, Zanamivir. [Online] Available at: [Link]
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Li, W., et al. (2019). Recent progress in chemical approaches for the development of novel neuraminidase inhibitors. RSC Advances, 9(1), 1-15. [Online] Available at: [Link]
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Tuntivalavut, P., et al. (2012). A Validated HPLC Method for Zanamivir and its Application to In vitro Permeability Study in Caco-2 Culture Model. Indian Journal of Pharmaceutical Sciences, 74(4), 354–358. [Online] Available at: [Link]
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Liu, K. G., et al. (2004). Synthesis of 4-azido-4-deoxy-Neu5,7,8,9Ac42en1Me. A key intermediate for the synthesis of GG167 from D-glucono-delta-lactone. The Journal of Organic Chemistry, 69(15), 5122-5125. [Online] Available at: [Link]
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Pharmaffiliates. CAS No : 139110-70-6 | Product Name : this compound. [Online] Available at: [Link]
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Veeprho. This compound | CAS 139110-70-6. [Online] Available at: [Link]
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VNU. Zanamivir, Relenza…For the prevention and treatment of influenza A and B. (2014). [Online] Available at: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 439197, N-Acetyl-Neuraminic Acid. [Online] Available at: [Link]
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ResearchGate. Synthesis of zanamivir. (2010). [Online] Available at: [Link]
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Palese, P., & O'Neill, R. E. (2000). Zanamivir: from drug design to the clinic. The Journal of clinical investigation, 106(3), 341-343. [Online] Available at: [Link]
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ResearchGate. RP-HPLC Method for Estimation of Zanamivir in API and Pharmaceutical Formulation. (2021). [Online] Available at: [Link]
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Bavaskar, S. K. R., et al. (2023). Stability Indicating RP-HPLC Method Development, Optimization And Validation For Estimation Of Zanamivir And Rimantadine And Its Degradation Products Using Quality By Design Approach. African Journal of Biomedical Research, 27(4S). [Online] Available at: [Link]
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Reddy, Y. R., et al. (2011). Estimation of Zanamivir drug present tablets by using RP-HPLC method. International Journal of PharmTech Research, 3(1), 184-188. [Online] Available at: [Link]
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A Technical Guide to the Structure Elucidation of Zanamivir Amine Triacetate Methyl Ester
Introduction
In the synthesis pathway of Zanamivir, a potent neuraminidase inhibitor used in the treatment of influenza, the characterization of its precursors is of paramount importance. Zanamivir Amine Triacetate Methyl Ester (CAS 139110-70-6) serves as a critical synthetic intermediate.[][2][3] The unambiguous confirmation of its molecular structure is a fundamental requirement for regulatory compliance, ensuring the purity, safety, and efficacy of the final active pharmaceutical ingredient (API). Misidentification of such a precursor could lead to the generation of incorrect final products or impurities, compromising drug quality.
This in-depth technical guide provides a comprehensive, multi-technique framework for the complete structure elucidation of this compound. As a Senior Application Scientist, my approach is to present not just the "what" but the "why"—the causal logic behind the selection of each analytical technique and the synergy between them. This guide moves beyond a simple listing of methods to detail an integrated, self-validating workflow designed for researchers, scientists, and drug development professionals who require absolute certainty in molecular characterization.
Chapter 1: Foundational Analysis - Mass Spectrometry (MS)
Expertise & Experience: The Rationale for Starting with MS
Mass spectrometry is the cornerstone of initial structural analysis. Its primary function is to provide a rapid and highly accurate determination of the molecular weight and, with high-resolution instruments, the elemental composition. This is the first critical checkpoint: does the mass of the synthesized compound match the theoretical mass of this compound? This step prevents the investment of significant resources in analyzing a fundamentally incorrect molecule.
Principle of the Technique
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method. It combines the separation power of liquid chromatography with the analytical precision of mass spectrometry. For this molecule, Electrospray Ionization (ESI) in positive ion mode is highly effective due to the presence of the basic amine group, which is readily protonated to form a pseudomolecular ion [M+H]⁺.[4][5] High-Resolution Mass Spectrometry (HRMS), often using Orbitrap or Time-of-Flight (TOF) analyzers, provides mass accuracy within a few parts per million (ppm), allowing for the confident determination of the elemental formula.
Experimental Protocol: LC-HRMS Analysis
-
Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water mixture) to create a 1 mg/mL stock solution. Further dilute to a working concentration of approximately 1-10 µg/mL.
-
Chromatographic Separation:
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is suitable for retaining this moderately polar molecule.[5]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry Detection:
-
Ion Source: Electrospray Ionization (ESI), Positive Mode.
-
Scan Mode: Full Scan MS (m/z range 100-1000) for parent ion detection, followed by data-dependent MS/MS (tandem mass spectrometry) for fragmentation.
-
Collision Gas: Argon or Nitrogen.
-
Resolution: Set to >60,000 to achieve high mass accuracy.
-
Data Interpretation: Confirming the Formula and Core Fragments
The primary goal is to confirm the molecular formula C₁₈H₂₆N₂O₁₀, which has a theoretical monoisotopic mass of 430.1642 Da. The HRMS analysis should detect the protonated molecule [M+H]⁺ at m/z 431.1715.
Tandem MS (MS/MS) provides structural clues by fragmenting the molecule. By isolating the parent ion (m/z 431.17) and colliding it with a gas, we can observe characteristic losses.
Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound
| Species | Theoretical m/z | Observed m/z (example) | Mass Error (ppm) | Interpretation |
| [M+H]⁺ | 431.1715 | 431.1713 | -0.5 | Protonated parent molecule |
| [M-CH₂CO+H]⁺ | 389.1609 | 389.1608 | -0.3 | Loss of a ketene molecule from an acetate group |
| [M-CH₃COOH+H]⁺ | 371.1453 | 371.1451 | -0.5 | Loss of an acetic acid molecule |
| [M-OCH₃+H]⁺ | 400.1555 | 400.1553 | -0.5 | Loss of the methoxy group from the methyl ester |
This fragmentation pattern provides a preliminary fingerprint of the molecule, confirming the presence of acetate and methyl ester functional groups.
Caption: Proposed MS/MS fragmentation pathway for the [M+H]⁺ ion of this compound.
Chapter 2: Mapping the Molecular Scaffold - Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: The Logic of Orthogonal Analysis
While MS provides the formula, it reveals little about the specific arrangement of atoms or the stereochemistry. NMR spectroscopy is the definitive technique for mapping the carbon-hydrogen framework of a molecule. It is an orthogonal and complementary technique to MS. By analyzing the chemical shifts, coupling constants, and correlations, we can piece together the molecular puzzle, proton by proton.
Principle of the Technique
-
1D NMR (¹H and ¹³C): ¹H NMR identifies all unique proton environments and their neighboring protons (through spin-spin coupling). ¹³C NMR identifies all unique carbon environments.
-
2D NMR (COSY, HSQC, HMBC): These experiments reveal connectivity.
-
COSY (Correlation Spectroscopy): Shows which protons are coupled to each other (typically on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons to carbons that are 2-3 bonds away, crucial for connecting molecular fragments.
-
Experimental Protocol: NMR Characterization
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., Methanol-d₄ or DMSO-d₆). Methanol-d₄ is often a good starting point for polar molecules.
-
Instrument: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for better signal dispersion and resolution.[6]
-
1D Experiments:
-
Acquire a standard ¹H spectrum.
-
Acquire a proton-decoupled ¹³C spectrum.
-
-
2D Experiments:
-
Acquire a standard gradient-selected COSY experiment.
-
Acquire a phase-sensitive HSQC experiment optimized for one-bond J(CH) coupling (~145 Hz).
-
Acquire an HMBC experiment with the long-range coupling delay optimized for ~8 Hz.
-
Data Interpretation: Assembling the Structure
The known structure of this compound has 26 protons and 18 carbons. The NMR spectra must account for all of them. Interpretation is a systematic process:
-
Identify Key Signals: Locate the distinct signals for the methyl ester protons (~3.7 ppm), the three acetate methyl protons (~2.0-2.2 ppm), and the N-acetyl methyl protons (~1.9 ppm).
-
Use HSQC: Correlate these proton signals to their respective carbons to confirm the presence of these functional groups.
-
Trace the Backbone with COSY: Starting from a well-resolved proton signal on the pyran ring or the side chain, use the COSY spectrum to "walk" along the chain of coupled protons, identifying adjacent H-H relationships.
-
Connect Fragments with HMBC: Use HMBC correlations to link the fragments. For example, an HMBC correlation from the methyl ester protons to the carboxyl carbon (C=O) confirms the ester group's location.
Table 2: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound (in Methanol-d₄)
| Position | ¹³C Shift (ppm) | ¹H Shift (ppm) | Multiplicity | Key HMBC Correlations |
| C=O (Ester) | ~168 | - | - | OCH₃ |
| OC H₃ | ~52 | ~3.7 | s | C=O (Ester) |
| C=O (Acetates x3) | ~171-172 | - | - | Acetate CH₃ |
| C H₃ (Acetates x3) | ~20-21 | ~2.0-2.2 | s | Acetate C=O |
| C=O (N-Acetyl) | ~174 | - | - | N-Acetyl CH₃ |
| C H₃ (N-Acetyl) | ~22 | ~1.9 | s | N-Acetyl C=O, C5 |
| C6 | ~165 | - | - | H4, H7 |
| C2 | ~100 | ~4.5 | d | C6, C4 |
| C3 | ~50 | ~4.2 | dd | C2, C4, C5 |
| C4 | ~55 | ~3.8 | t | C3, C5, C6 |
| C5 | ~53 | ~4.0 | m | C4, N-Acetyl C=O |
| C7 | ~75 | ~5.3 | dd | C6, C8, C9 |
| C8 | ~70 | ~5.1 | m | C7, C9 |
| C9 | ~65 | ~4.1, 4.3 | m, m | C7, C8 |
Note: These are estimated values for illustrative purposes. Actual values may vary.
Chapter 3: Definitive Stereochemical Confirmation - Single Crystal X-Ray Crystallography
Trustworthiness: The Mandate for Absolute Structure
For complex molecules with multiple stereocenters, like this Zanamivir precursor, MS and NMR alone may not be sufficient to unambiguously determine the absolute stereochemistry. X-ray crystallography provides the ultimate proof by generating a three-dimensional electron density map of the molecule in the solid state. Its use in confirming the structure of Zanamivir itself underscores its power and relevance.[7][8][9][10]
Principle of the Technique
When a beam of X-rays is passed through a well-ordered single crystal, the X-rays are diffracted by the electron clouds of the atoms. The resulting diffraction pattern contains detailed information about the precise arrangement of atoms in the crystal lattice. By analyzing this pattern, crystallographers can solve for and refine a 3D model of the molecule with atomic-level resolution.
Experimental Workflow: From Powder to Structure
-
Crystallization: This is often the most challenging step. The goal is to grow a single, high-quality crystal from the purified powder. This is typically achieved by slow evaporation of a solvent, vapor diffusion of an anti-solvent, or cooling.[7]
-
Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction data are collected as the crystal is rotated.
-
Structure Solution and Refinement: Sophisticated software is used to solve the "phase problem" and generate an initial electron density map. An atomic model is built into this map and refined against the experimental data to achieve the best possible fit.
Data Interpretation: The Unambiguous Result
The output of a successful X-ray crystallography experiment is a definitive 3D structure that confirms:
-
Connectivity: The exact bonding arrangement of all atoms.
-
Configuration: The relative stereochemistry of all chiral centers.
-
Absolute Stereochemistry: The absolute configuration (R/S) of each chiral center, typically determined using anomalous dispersion effects (Flack parameter).
-
Conformation: The preferred three-dimensional shape of the molecule in the crystalline state.[6]
This technique provides the final, incontrovertible piece of evidence, validating the structural hypotheses derived from MS and NMR.
Chapter 4: An Integrated Approach to Unambiguous Elucidation
Authoritative Grounding: The Synergy of a Multi-Technique Platform
The strength of this structure elucidation strategy lies not in any single technique, but in their synergistic and corroborative power. Each method provides a unique and essential piece of the puzzle, and together they form a self-validating system.
-
HRMS provides the elemental formula, setting the boundary conditions for the entire investigation.
-
NMR builds the 2D molecular map, connecting the atoms provided by MS and revealing the proton and carbon environments.
-
X-Ray Crystallography provides the definitive 3D structure, confirming the 2D map from NMR and establishing the absolute stereochemistry.
A discrepancy at any stage requires re-evaluation. If the NMR data cannot be reconciled with the MS formula, or if the X-ray structure contradicts the NMR connectivity, it signals a problem with the sample or the interpretation, prompting further investigation.
Caption: Integrated workflow for the structure elucidation of this compound.
Conclusion
The structure elucidation of a pharmaceutical precursor like this compound is a rigorous, multi-step process that demands the highest level of scientific integrity. The integrated application of High-Resolution Mass Spectrometry, comprehensive NMR spectroscopy, and Single Crystal X-Ray Crystallography provides a robust and self-validating workflow. This approach ensures that the identity and stereochemical integrity of this critical intermediate are confirmed with absolute certainty, a non-negotiable requirement in the development and manufacturing of safe and effective antiviral therapeutics.
References
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A Sensitive And Rapid LC-MS/MS Method For The Determination Of Zanamivir In Human Plasma. (n.d.). Semantic Scholar. Retrieved from [Link][4]
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Eisai, T., et al. (2010). Quantification of the anti-influenza drug zanamivir in plasma using high-throughput HILIC–MS/MS. Bioanalysis. Available at: [Link][11]
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Mohammad, A. S., et al. (2021). Zanamivir | Influenza | Neuraminidase Inhibitor | Validation | Liquid Chromatography With Tandem Mass Spectrometry. Indian Journal of Pharmaceutical Sciences. Available at: [Link][5]
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Cass, L. M., et al. (2000). Direct Measurement of the Anti-Influenza Agent Zanamivir in the Respiratory Tract following Inhalation. Antimicrobial Agents and Chemotherapy. Available at: [Link][12]
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Allen, J. D., et al. (1999). Liquid chromatographic-tandem mass spectrometric method for the determination of the neuraminidase inhibitor zanamivir (GG167) in human serum. Journal of Chromatography B: Biomedical Sciences and Applications. Available at: [Link][13]
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Graves, B. J., et al. (2010). Structural Elucidation of the Neuraminidase Inhibitor Zanamivir (Relenza): Creeping and Diffusion for Polymorph Separation. Crystal Growth & Design. Available at: [Link][7]
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Analytical Methods to Determine Anti-Influenza Drugs. (2011). Critical Reviews in Analytical Chemistry. Available at: [Link][14]
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Russell, R. J., et al. (2006). N8 neuraminidase in complex with zanamivir. RCSB PDB. Available at: [Link][15]
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This compound | CAS 139110-70-6. Veeprho. Retrieved from [Link][16]
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Yang, H., Stevens, J. (2017). The crystal structure of neuraminidase in complex with zanamivir from A/Shanghai/2/2013 (H7N9) influenza virus. RCSB PDB. Available at: [Link][8]
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Supplementary Information for: Conformational Analysis of Peramivir Reveals Critical Differences Between Free and Enzyme-Bound S. The Royal Society of Chemistry. Retrieved from [Link][6]
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Competition STD-NMR of suramin (7) and zanamivir (3) in presence of... ResearchGate. Retrieved from [Link][17]
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Shie, J-J., et al. (2014). Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity. Molecules. Available at: [Link][18]
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Haire, L. F., et al. (2010). Structural and Functional Basis of Resistance to Neuraminidase Inhibitors of Influenza B Viruses. Journal of Molecular Biology. Available at: [Link][9]
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Collins, P. J., et al. (2008). Crystal structures of oseltamivir-resistant influenza virus neuraminidase mutants. Nature. Available at: [Link][10]
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The Pivotal Intermediate: A Technical Guide to the Role of Zanamivir Amine Triacetate Methyl Ester in Antiviral Drug Development
Introduction: From Sialic Acid to a Potent Neuraminidase Inhibitor
The development of Zanamivir (marketed as Relenza) marked a turning point in the fight against influenza, representing one of the first successful examples of rational, structure-based drug design.[1][2][3] This potent and selective inhibitor of influenza neuraminidase, an enzyme critical for the release and spread of viral progeny, was engineered from a deep understanding of the enzyme's active site.[4][5][6] The journey from the natural substrate, sialic acid, to the final drug molecule is a testament to meticulous synthetic chemistry, where strategic protection and manipulation of functional groups are paramount. At the heart of this synthesis lies a key intermediate: Zanamivir Amine Triacetate Methyl Ester .[][8][9]
This technical guide provides an in-depth exploration of the role and significance of this compound in the development of Zanamivir. We will dissect its chemical nature, the rationale for its use, the synthetic pathways it enables, and its central contribution to the structure-activity relationship (SAR) studies that culminated in a clinically effective antiviral agent.
Section 1: Chemical Identity and Strategic Importance of this compound
This compound is a fully protected derivative of the 4-amino analogue of 2,3-didehydro-2-deoxy-N-acetylneuraminic acid (DANA). Its primary role is to serve as a stable, manipulable precursor in the multi-step synthesis of Zanamivir.[]
Chemical Profile:
| Characteristic | Value |
| IUPAC Name | 5-(Acetylamino)-4-amino-2, 6-anhydro-3, 4, 5-trideoxy-D-glycero-D-galacto-Non-2-enonic Acid Methyl Ester 7, 8, 9-Triacetate[8] |
| CAS Number | 139110-70-6[][8][10] |
| Molecular Formula | C18H26N2O10[][8][10] |
| Molecular Weight | 430.41 g/mol [][8][10] |
The strategic importance of this intermediate lies in the temporary masking of reactive functional groups. The sialic acid scaffold contains multiple hydroxyl groups and a carboxylic acid, which would interfere with the selective chemical transformations required at the C4 position.
-
Methyl Ester: The carboxylic acid at the C2 position is protected as a methyl ester. This prevents its participation in unwanted side reactions, such as acting as a nucleophile, and allows for controlled deprotection in the final stages of the synthesis.
-
Triacetate Groups: The three hydroxyl groups on the glycerol side chain (at C7, C8, and C9) are protected as acetate esters. This is a crucial step to prevent their reaction during the azido-to-amine reduction and subsequent guanylation steps.
-
C4-Amino Group: This primary amine is the precursor to the critical guanidinium group. Its temporary existence as a free amine in this protected intermediate allows for the specific and high-yield introduction of the guanidino moiety.
This multi-faceted protection scheme is a classic example of synthetic strategy, ensuring that the complex molecular architecture is assembled with high fidelity.
Section 2: The Synthetic Pathway: From Sialic Acid to Zanamivir
The synthesis of Zanamivir, pioneered by von Itzstein and coworkers, typically starts from N-acetylneuraminic acid (sialic acid, Neu5Ac).[11] The formation of this compound is a critical juncture in this pathway.
Experimental Protocol: Synthesis of Zanamivir from a Protected Azide Intermediate
The following protocol outlines the key steps leading to Zanamivir, highlighting the conversion of the azide precursor to the amine intermediate and its subsequent guanylation.
-
Starting Material: The synthesis begins with a protected azide intermediate, specifically 5-(Acetylamino)-2,6-anhydro-4-azido-3,4,5-trideoxy-D-glycero-D-galacto-non-2-enonic acid methyl ester 7,8,9-triacetate (Zanamivir Azide Triacetate Methyl Ester).[10]
-
Reduction of the Azide:
-
The azide intermediate is dissolved in an appropriate solvent, such as methanol.
-
A catalyst, typically Palladium on carbon (Pd/C), is added to the solution.
-
The reaction mixture is subjected to a hydrogen atmosphere (hydrogenation) to reduce the azide group (-N3) to a primary amine (-NH2). This reaction is highly selective and does not affect the other protecting groups.
-
Completion of the reaction yields This compound .
-
-
Guanylation of the C4-Amine:
-
The isolated this compound is dissolved in a suitable solvent.
-
A guanylating agent, such as 1H-pyrazole-1-carboxamidine hydrochloride, is added in the presence of a base (e.g., triethylamine). This reaction specifically targets the newly formed C4-amino group.
-
The reaction proceeds to form the protected guanidinium group at the C4 position.
-
-
Deprotection:
-
The product from the guanylation step is then subjected to basic hydrolysis (e.g., using sodium hydroxide in methanol/water).
-
This step serves a dual purpose: it hydrolyzes the three acetate esters on the glycerol side chain back to hydroxyl groups and saponifies the methyl ester at C2 to the final carboxylate.
-
Acidification, followed by purification (e.g., by ion-exchange chromatography), yields the final active pharmaceutical ingredient, Zanamivir.
-
Visualization of the Synthetic Workflow
Caption: Key transformations in the synthesis of Zanamivir.
Section 3: Mechanism of Action and the Significance of the C4-Guanidino Group
The entire synthetic effort is directed towards installing a guanidinium group at the C4 position of the sialic acid analogue. The rationale for this is rooted in the three-dimensional structure of the influenza neuraminidase active site.
Computational and X-ray crystallography studies revealed a conserved pocket within the active site containing negatively charged amino acid residues, notably glutamic acid (Glu119 and Glu227) and aspartic acid (Asp151).[1][2][12] While the parent compound DANA is a weak inhibitor, it was hypothesized that introducing a positively charged group at the C4 position, which sits at the entrance to this pocket, would lead to a strong ionic interaction, thereby significantly enhancing binding affinity.[2][13]
-
From Hydroxyl to Amine to Guanidino: The initial C4-hydroxyl of DANA was first replaced with an amino group. This 4-amino-DANA was found to be a 100-fold better inhibitor than DANA, confirming the hypothesis.[1]
-
The Guanidinium Advantage: The guanidino group is more basic than an amino group and can form a more extensive network of hydrogen bonds. The larger, planar, and charge-delocalized guanidinium group on Zanamivir was found to fit perfectly into the pocket, forming a salt bridge and multiple hydrogen bonds with the conserved acidic residues.[12][14] This modification resulted in a greater than 10,000-fold enhancement in binding affinity over DANA, creating a highly potent inhibitor.[13]
The synthesis via this compound is the practical execution of this structure-based design, enabling the precise installation of the amine which is the direct precursor to this all-important guanidinium group.
Visualization of Zanamivir's Binding Mechanism
Caption: Key interactions of Zanamivir in the neuraminidase active site.
Section 4: Role in Structure-Activity Relationship (SAR) Studies
The development of Zanamivir is a prime example of successful SAR. This compound and its azide precursor were instrumental in allowing researchers to systematically modify the C4 position and evaluate the impact on inhibitory activity.
SAR Summary at the C4 Position:
| C4 Substituent | Relative Inhibitory Potency | Rationale for Activity Change |
| -OH (DANA) | Base (1x) | Weak hydrogen bonding interaction.[13] |
| -NH2 | ~100x | Introduction of a positive charge allows for a salt bridge with Glu119.[1][2] |
| -NH-C(=NH)NH2 (Guanidino) | >10,000x | Optimal fit, charge delocalization, and extensive hydrogen bonding network with Glu119, Glu227, and Asp151.[13][14] |
| -N3 (Azide Precursor) | Negligible | Neutral, non-interactive group. Serves only as a synthetic handle. |
These studies conclusively demonstrated that the guanidino group provides the optimal combination of size, shape, and charge for potent inhibition of the influenza neuraminidase. The synthetic accessibility of the C4-amine intermediate was the key that unlocked the ability to perform these crucial chemical explorations.
Conclusion
This compound is far more than a mere synthetic impurity or transient molecule. It represents a cornerstone in the rational design and chemical synthesis of Zanamivir. Its carefully designed structure, with strategically placed protecting groups, allows for the precise and efficient installation of the critical C4-guanidinium functionality. This intermediate embodies the principles of modern medicinal chemistry: enabling the synthesis of a complex target molecule, facilitating the exploration of structure-activity relationships, and ultimately leading to the development of a life-saving antiviral therapeutic. The study of its role provides invaluable insights for researchers and professionals in the ongoing quest for novel antiviral agents.
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Bantia, S., et al. (2001). Comparison of the Activities of Zanamivir, Oseltamivir, and RWJ-270201 against Clinical Isolates of Influenza Virus and Neuraminidase Inhibitor-Resistant Variants. Antimicrobial Agents and Chemotherapy, 45(4), 1162–1167. [Link]
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Colman, P. M. (1999). Zanamivir: from drug design to the clinic. ResearchGate. [Link]
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Hayden, F. G., et al. (1997). Efficacy and safety of the neuraminidase inhibitor zanamivir in the treatment of influenzavirus infections. GG167 Influenza Study Group. The New England Journal of Medicine, 337(13), 874–880. [Link]
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Kim, C. U., et al. (1998). Structure−Activity Relationship Studies of Novel Carbocyclic Influenza Neuraminidase Inhibitors. Journal of Medicinal Chemistry, 41(14), 2451–2460. [Link]
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An In-depth Technical Guide to Zanamivir Amine Triacetate Methyl Ester: Synthesis, Characterization, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zanamivir Amine Triacetate Methyl Ester, a critical intermediate in the synthesis of the neuraminidase inhibitor Zanamivir, plays a pivotal role in the development of antiviral therapeutics. This guide provides a comprehensive technical overview of its chemical identifiers, synthesis, and characterization, offering valuable insights for researchers and professionals in the field of drug discovery and development. Understanding the nuances of this precursor is essential for the efficient and scalable production of Zanamivir, a vital tool in the global fight against influenza.
Core Identifiers and Chemical Properties
A solid understanding of the fundamental properties of this compound is the foundation for its successful application in synthesis and research. Key identifiers and physicochemical properties are summarized below.
| Identifier | Value | Source(s) |
| CAS Number | 139110-70-6 | [1][2][3][4] |
| Molecular Formula | C₁₈H₂₆N₂O₁₀ | [4][] |
| Molecular Weight | 430.41 g/mol | [4][] |
| IUPAC Name | 5-(Acetylamino)-4-amino-2,6-anhydro-3,4,5-trideoxy-D-glycero-D-galacto-non-2-enonic acid methyl ester 7,8,9-triacetate | [1] |
| Synonyms | methyl (2R,3R,4S)-3-acetamido-4-amino-2-[(1S,2R)-1,2,3-triacetyloxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate | [1] |
The Synthetic Pathway: From N-Acetylneuraminic Acid to a Key Zanamivir Intermediate
The synthesis of this compound is a multi-step process that begins with the naturally occurring sialic acid, N-acetylneuraminic acid (Neu5Ac). The foundational pathway, pioneered by von Itzstein and coworkers, has been the subject of various modifications to enhance yield and scalability.[6][7] The general synthetic sequence involves several key transformations.[7]
Logical Flow of the Synthesis
The synthesis is designed to introduce the necessary functional groups and stereochemistry required for the final Zanamivir molecule. The process can be visualized as a series of strategic chemical modifications to the starting material.
Caption: Synthetic workflow from N-acetylneuraminic acid to this compound.
Detailed Experimental Protocol
While various modifications exist, the following protocol outlines a representative synthesis based on established methodologies.
Step 1: Esterification of N-Acetylneuraminic Acid
-
Objective: To protect the carboxylic acid group as a methyl ester.
-
Procedure: N-acetylneuraminic acid is dissolved in methanol and treated with a catalytic amount of acid (e.g., trifluoroacetic acid) under microwave irradiation or stirred at room temperature with an acidic resin.[8] The reaction is monitored by thin-layer chromatography (TLC) until completion. The solvent is then removed under reduced pressure to yield the methyl ester.
Step 2: Peracetylation
-
Objective: To protect the hydroxyl groups with acetyl groups.
-
Procedure: The methyl ester from the previous step is treated with an excess of acetic anhydride in the presence of a base, such as pyridine or imidazole, at room temperature.[8] The reaction mixture is stirred until TLC indicates the complete consumption of the starting material. The excess reagents are removed, typically by co-evaporation with a suitable solvent, and the peracetylated product is purified.
Step 3: Introduction of the Azido Group at C-4
-
Objective: To introduce a nitrogen functionality at the C-4 position with the correct stereochemistry. This is a crucial step that sets the stage for the final amine group.
-
Procedure: The peracetylated intermediate is treated with a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), to facilitate the formation of a glycal or an oxazoline intermediate.[8] This intermediate is then reacted with an azide source, like trimethylsilyl azide (TMSN₃) or lithium azide (LiN₃), in an Sₙ2-type reaction to introduce the azido group at the C-4 position.[8]
Step 4: Reduction of the Azido Group
-
Objective: To convert the azido group to the primary amine.
-
Procedure: The 4-azido intermediate is subjected to reduction. This can be achieved through various methods, including catalytic hydrogenation (e.g., using palladium on carbon) or with reducing agents like tin(II) chloride. The completion of the reaction is monitored by TLC or HPLC. Upon completion, the catalyst is filtered off, and the solvent is evaporated. The resulting crude product is then purified to yield this compound.
Characterization and Analytical Methods
Rigorous analytical characterization is imperative to confirm the identity, purity, and stereochemistry of the synthesized this compound. This compound is often used as a highly characterized reference material in regulatory submissions like Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA).[1]
| Analytical Method | Purpose | Expected Observations |
| High-Performance Liquid Chromatography (HPLC) | To assess purity and quantify the compound. | A single major peak corresponding to the product with high purity (typically >95%). |
| Mass Spectrometry (MS) | To confirm the molecular weight. | A molecular ion peak corresponding to the calculated molecular weight of 430.41 g/mol . |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To elucidate the chemical structure and confirm stereochemistry. | The spectra will show characteristic peaks for the acetyl, methyl ester, and pyran ring protons and carbons. The coupling constants in the ¹H NMR spectrum are critical for confirming the stereochemistry. |
While specific spectral data is proprietary to manufacturers, a detailed Structure Elucitation Report (SER) is often available with commercial reference standards.[1]
Role in Zanamivir Synthesis and Future Directions
This compound is the immediate precursor to the guanidinylation step in the synthesis of Zanamivir. The primary amine at the C-4 position is reacted with a guanidinylating agent to introduce the characteristic guanidine group of Zanamivir.
Sources
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- 3. pharmaffiliates.com [pharmaffiliates.com]
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- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A facile microwave-assisted protocol for rapid synthesis of N-acetylneuraminic acid congeners - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Neuraminidase Inhibitor: An In-depth Technical Guide to the Discovery and Synthesis of Zanamivir Amine Triacetate Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive account of the discovery and synthetic history of Zanamivir, a pioneering neuraminidase inhibitor for the treatment of influenza. We delve into the seminal structure-based drug design that led to its conception and provide a detailed examination of the chemical synthesis of a key intermediate, Zanamivir Amine Triacetate Methyl Ester. This document is intended to serve as a technical resource, offering insights into the experimental rationale and methodologies that underpinned the development of this important antiviral agent.
Introduction: The Quest for an Influenza Antiviral
The influenza virus, with its propensity for antigenic drift and shift, has posed a persistent threat to global public health. For decades, the therapeutic arsenal against this respiratory pathogen was limited. The emergence of rational drug design, coupled with a deeper understanding of the viral life cycle, paved the way for a new class of antiviral agents: neuraminidase inhibitors.[1]
Viral neuraminidase is a crucial enzyme that facilitates the release of progeny virions from infected host cells by cleaving sialic acid residues.[2] Inhibition of this enzyme leads to viral aggregation at the cell surface and a halt in the spread of infection.[3] This understanding of the viral mechanism provided a clear target for therapeutic intervention.
The Dawn of a New Era: The Discovery of Zanamivir
The journey to Zanamivir began in the late 1980s, spearheaded by a team of scientists including Mark von Itzstein at the Victorian College of Pharmacy, Monash University, in collaboration with the Commonwealth Scientific and Industrial Research Organisation (CSIRO) in Australia.[4][5] Their work is a landmark example of structure-based drug design.
The starting point for their investigation was the known inhibitory activity of 2-deoxy-2,3-didehydro-N-acetylneuraminic acid (DANA), a sialic acid analogue, against neuraminidase.[4][5] Utilizing X-ray crystallography data of the influenza neuraminidase active site, the team employed computational modeling to design more potent inhibitors.[4] This pioneering approach revealed that the introduction of a positively charged group at the C4 position of DANA could form a strong salt bridge with a conserved glutamic acid residue (Glu 119) in the enzyme's active site.[4]
Initial explorations with an amino group at C4 showed a significant increase in inhibitory activity.[4] Further refinement, driven by the understanding of the active site's topology, led to the substitution with a guanidinyl group, which could form an even more stable interaction.[4] This rationally designed molecule was Zanamivir.
Chemical Synthesis: Forging the Path to a New Therapeutic
The translation of the theoretical Zanamivir molecule into a tangible compound required a sophisticated synthetic strategy. The most common and historically significant route commences with N-acetylneuraminic acid (Neu5Ac), a naturally occurring sialic acid.[4][6] The synthesis of this compound is a critical juncture in this pathway, representing the penultimate precursor to the final active pharmaceutical ingredient.
The overall synthetic pathway can be conceptualized as follows:
Caption: Generalized synthetic workflow for Zanamivir from N-acetylneuraminic acid.
Rationale Behind the Synthetic Strategy
The choice of N-acetylneuraminic acid as the starting material was logical, given its structural similarity to the target molecule and its commercial availability.[5] The key strategic challenges in the synthesis were the stereoselective introduction of the guanidinyl precursor (the amino group) at the C4 position and the formation of the 2,3-double bond.
The synthetic sequence was designed to:
-
Protect reactive functional groups: The hydroxyl and carboxylic acid groups of Neu5Ac are acetylated and esterified, respectively, to prevent unwanted side reactions in subsequent steps.
-
Introduce the key functionalities: The critical amino group at C4 is introduced via an azide intermediate, a common and reliable method in carbohydrate chemistry. The 2,3-unsaturation is typically formed through an elimination reaction.
-
Control stereochemistry: The stereochemistry at the newly formed chiral center at C4 is crucial for the inhibitor's binding to the neuraminidase active site. The use of an azide addition to an unsaturated precursor allows for stereochemical control.
Experimental Protocol: Synthesis of this compound
The following protocol is a synthesized representation of the key steps leading to this compound, based on the foundational work of von Itzstein and subsequent process development.
Step 1: Esterification and Peracetylation of N-Acetylneuraminic Acid
-
Esterification: N-acetylneuraminic acid is suspended in methanol, and an acid catalyst (e.g., Dowex-H+ resin) is added.[5] The mixture is stirred at room temperature for approximately 10 hours to afford the methyl ester.[5] The resin is then filtered off, and the solvent is removed under reduced pressure.
-
Peracetylation: The crude methyl ester is treated with acetic anhydride and a catalytic amount of a Lewis acid such as BF₃·OEt₂ at 0°C.[5] This reaction acetylates all the hydroxyl groups, yielding the fully protected intermediate.
Step 2: Formation of the 2,3-Unsaturated Intermediate
The peracetylated methyl ester is subjected to an elimination reaction to introduce the 2,3-double bond. This is typically achieved by treating the compound with a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), in a suitable solvent like chloroform at reflux.[4]
Step 3: Introduction of the Azido Group at C4
The 2,3-unsaturated intermediate is then reacted with an azide source, commonly azidotrimethylsilane (TMSN₃), in the presence of a Lewis acid catalyst like trimethylsilyl trifluoromethanesulfonate (TMSOTf).[4] This reaction proceeds via a stereoselective 1,4-addition of the azide to the α,β-unsaturated ester, yielding the 4-azido intermediate.
Step 4: Reduction of the Azido Group to Form this compound
This is the final step in the formation of the target intermediate.
-
Reaction Setup: The 4-azido intermediate, methyl 5-acetamido-4-azido-6-(1,2,3-triacetoxypropyl)-5,6-dihydro-4H-pyran-2-carboxylate, is dissolved in a suitable solvent such as ethyl acetate or methanol.
-
Reduction: The reduction of the azide to the primary amine can be achieved through several methods. A common laboratory-scale method is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[4] Alternative reducing agents that avoid the use of high-pressure hydrogen include zinc dust in the presence of ammonium chloride.[7] The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification: Upon completion, the catalyst is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure to yield the crude this compound. The product can be purified by column chromatography on silica gel to obtain the pure amine.
Data Summary
| Intermediate/Product | Key Transformation | Typical Reagents |
| Methyl Ester of Neu5Ac | Esterification | Methanol, Dowex-H+ |
| Peracetylated Intermediate | Acetylation | Acetic anhydride, BF₃·OEt₂ |
| 2,3-Unsaturated Intermediate | Elimination | DBU |
| 4-Azido Intermediate | Azide Addition | TMSN₃, TMSOTf |
| This compound | Azide Reduction | H₂, Pd/C or Zn/NH₄Cl |
| Zanamivir | Guanidinylation | 1H-Pyrazole-1-carboxamidine hydrochloride |
The Final Step: Guanidinylation
The synthesized this compound serves as the direct precursor for the final guanidinylation step. This transformation is typically achieved by reacting the amine with a guanidinylating agent, such as 1H-pyrazole-1-carboxamidine hydrochloride, followed by deprotection of the acetyl and ester groups to yield Zanamivir.[7]
Sources
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- 3. A Simple and Efficient Stereoselective Synthesis of a 2,3-Difluorosialic Acid-Based Influenza Virus Neuraminidase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. mdpi.com [mdpi.com]
- 7. EP2476675A1 - Process for preparing zanamivir and intermediates for use in the process - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Spectroscopic Characterization of Zanamivir Amine Triacetate Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the spectroscopic profile of Zanamivir Amine Triacetate Methyl Ester, a key synthetic precursor to the antiviral agent Zanamivir.[][2] While Zanamivir is a critical tool in combating influenza A and B viruses, the purity and structural integrity of its intermediates are paramount for the efficacy and safety of the final active pharmaceutical ingredient (API).[3] This document delves into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this intermediate, offering a predictive framework for its characterization. The methodologies and interpretations presented herein are grounded in established spectroscopic principles to ensure scientific rigor and trustworthiness.
The molecular formula for this compound is C18H26N2O10, with a corresponding molecular weight of 430.41 g/mol .[][4] Understanding its spectroscopic signature is essential for process development, quality control, and regulatory submissions.
I. The Strategic Importance of Spectroscopic Analysis in Synthesis
In the multi-step synthesis of complex molecules like Zanamivir, each intermediate must be rigorously characterized. Spectroscopic analysis provides a non-destructive "fingerprint" of the molecule, confirming that the desired chemical transformations have occurred and that the material is free from significant impurities. This self-validating system of checks is crucial; for instance, the successful reduction of an azide to a primary amine in a precursor like Zanamivir Azide Triacetate Methyl Ester would be unequivocally confirmed by the disappearance of the characteristic azide stretch in the IR spectrum and the appearance of N-H signals in both IR and NMR spectra.
The workflow for comprehensive characterization is a logical progression from confirming the molecular mass to mapping the carbon-hydrogen framework and identifying functional groups.
Caption: Logical workflow for the spectroscopic characterization of a synthetic intermediate.
II. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. By analyzing the chemical environment of ¹H (proton) and ¹³C nuclei, we can map the molecular connectivity and stereochemistry.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard for many organic molecules, but DMSO-d₆ may be required if solubility is an issue and is useful for observing exchangeable protons (e.g., -NH₂).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
Predicted ¹H NMR Spectral Data
The structure of this compound presents a complex but interpretable ¹H NMR spectrum. The following table outlines the predicted chemical shifts (δ) and multiplicities for key protons.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Notes |
| -NH₂ | 1.5 - 3.0 | Broad singlet | Chemical shift and broadness are solvent and concentration-dependent. |
| -NH-C(O)CH₃ | 7.5 - 8.5 | Doublet | Amide proton, coupling to adjacent C-H. Shift is solvent-dependent. |
| Vinyl H | 5.5 - 6.0 | Doublet or dd | Olefinic proton on the dihydropyran ring. |
| Ring Protons (CH, CHO) | 3.5 - 5.5 | Multiplets | Complex, overlapping signals from the dihydropyran ring and side chain. |
| -COOCH₃ | ~3.7 | Singlet | Methyl ester protons. |
| -NHC(O)CH₃ | ~2.0 | Singlet | Acetamido methyl protons. |
| -OC(O)CH₃ (x3) | 2.0 - 2.2 | Singlets | Three distinct singlets for the three acetate methyl groups. |
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.
| Carbon Assignment | Predicted δ (ppm) | Notes |
| -C=O (Ester, Amide, Acetates) | 168 - 172 | Four or five distinct carbonyl signals are expected. |
| Vinyl C=C | 125 - 145 | Two signals for the double bond carbons in the ring. |
| Ring Carbons (C-O, C-N) | 50 - 85 | Carbons within the dihydropyran ring and side chain. |
| -COOCH₃ | ~52 | Methyl ester carbon. |
| -C(O)CH₃ (Amide, Acetates) | 20 - 25 | Methyl carbons from the four acetyl groups. |
III. Infrared (IR) Spectroscopy: Functional Group Identification
IR spectroscopy measures the vibrational frequencies of bonds within a molecule, providing rapid confirmation of the presence or absence of key functional groups.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: A small amount of the solid sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
-
Data Acquisition: A spectrum is typically acquired over the range of 4000 to 400 cm⁻¹ by co-adding 16-32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is recorded first and automatically subtracted.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400 - 3200 | N-H Stretch | Primary Amine (-NH₂) & Secondary Amide (N-H) |
| 3000 - 2850 | C-H Stretch | Aliphatic C-H |
| ~1740 | C=O Stretch | Ester (multiple strong bands expected) |
| ~1650 | C=O Stretch (Amide I) | Secondary Amide |
| ~1600 | C=C Stretch | Alkene |
| 1560 - 1540 | N-H Bend (Amide II) | Secondary Amide |
| 1250 - 1000 | C-O Stretch | Esters and Ethers |
The presence of a primary amine is a critical confirmation, typically seen as a two-pronged peak in the 3400-3300 cm⁻¹ region, though broadening can occur.[5]
IV. Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of the compound, offering definitive proof of its elemental composition. High-resolution mass spectrometry (HRMS) can confirm the molecular formula to within a few parts per million. Furthermore, the fragmentation pattern provides valuable structural information.
Experimental Protocol: MS Data Acquisition
-
Ionization: Electrospray ionization (ESI) is the preferred method for a polar, non-volatile molecule like this. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the ion source.
-
Analysis: The analysis is performed in positive ion mode, looking for the protonated molecule [M+H]⁺.
-
Fragmentation (MS/MS): Tandem mass spectrometry can be used to isolate the [M+H]⁺ ion and induce fragmentation via collision-induced dissociation (CID). This helps to confirm the structure by analyzing the resulting daughter ions.
Predicted Mass Spectrum Data
-
Parent Ion: The primary ion observed will be the protonated molecule, [M+H]⁺, at an m/z (mass-to-charge ratio) of 431.42.
-
Key Fragments: The molecule is expected to fragment in a predictable manner. The ester and amide linkages are common cleavage points.
Caption: Predicted ESI-MS fragmentation pathway for this compound.
The initial fragmentation of neuraminidase inhibitors often involves the loss of side groups.[6] For this precursor, the loss of acetate groups as either ketene (42 Da) or acetic acid (60 Da) is a highly probable initial fragmentation step. Subsequent losses would involve cleavage of the triacetyloxypropyl side chain.
V. Conclusion
The structural elucidation of this compound is a critical quality control step in the synthesis of Zanamivir. This guide provides a robust, scientifically-grounded framework for its characterization using NMR, IR, and MS. By comparing experimentally acquired data to these predicted values and patterns, researchers and drug development professionals can confidently verify the structure and purity of this vital intermediate, ensuring the integrity of the synthetic pathway and the quality of the final therapeutic agent.
References
- Friebolin, H. (1993). Basic One- and Two-Dimensional NMR Spectroscopy. VCH Publishers.
-
Hofmann, J., & Hutter, M. (2020). Tandem mass spectrometry of small-molecule antiviral drugs: 3. antiviral agents against herpes, influenza and other viral infections. PubMed Central. [Link]
-
Pharmaffiliates. (n.d.). Zanamivir Amine-impurities. Retrieved from [Link]
-
Allmpus. (n.d.). Zanamivir Azide Triacetate Methyl Ester. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
-
Veeprho. (n.d.). This compound | CAS 139110-70-6. Retrieved from [Link]
-
Wang, G. T., et al. (2016). Total Synthesis of Anti-Influenza Agents Zanamivir and Zanaphosphor via Asymmetric Aza-Henry Reaction. PubMed. [Link]
- Bellamy, L. J. (1975). The Infra-red Spectra of Complex Molecules. Chapman and Hall.
-
Heacock, R. A., & Marion, L. (2011). The infrared spectra of secondary amines and their salts. Canadian Journal of Chemistry. [Link]
Sources
- 2. scbt.com [scbt.com]
- 3. Total Synthesis of Anti-Influenza Agents Zanamivir and Zanaphosphor via Asymmetric Aza-Henry Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. researchgate.net [researchgate.net]
- 6. Tandem mass spectrometry of small-molecule antiviral drugs: 3. antiviral agents against herpes, influenza and other viral infections - PMC [pmc.ncbi.nlm.nih.gov]
Solubility and stability of Zanamivir Amine Triacetate Methyl Ester
An In-Depth Technical Guide to the Solubility and Stability of Zanamivir Amine Triacetate Methyl Ester
Introduction
Zanamivir is a potent neuraminidase inhibitor, pivotal in the treatment and prophylaxis of both influenza A and B virus infections.[1][2] Its development marked a significant advancement in antiviral therapy, stemming from rational drug design based on the crystal structure of the influenza neuraminidase.[3][4][5] The synthesis of zanamivir is a multi-step process involving several key intermediates. One such crucial precursor is this compound.[6] A thorough understanding of the physicochemical properties of this intermediate, specifically its solubility and stability, is paramount for optimizing the synthetic route, ensuring high purity of the final active pharmaceutical ingredient (API), and developing robust manufacturing processes.
This technical guide provides a comprehensive overview of the solubility and stability profiles of this compound. It is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven experimental protocols.
Chemical and Physical Properties
This compound is a synthetic precursor to the antiviral agent Zanamivir.[6] Its structure is characterized by a dihydropyran ring, an amine group, a methyl ester, and three acetate groups. These functional groups dictate its physicochemical properties, distinguishing it significantly from the final zwitterionic Zanamivir API.
| Property | Value | Source |
| Chemical Name | This compound | [6] |
| CAS Number | 139110-70-6 | [6] |
| Molecular Formula | C18H26N2O10 | [6] |
| Molecular Weight | 430.41 g/mol | [6] |
The presence of the ester and acetate groups renders the molecule significantly more lipophilic than zanamivir, suggesting a different solubility profile. The amine group provides a site for potential salt formation and influences pH-dependent solubility.
Solubility Profile
The solubility of this compound is a critical parameter for its synthesis, purification, and handling.
Theoretical Assessment of Solubility
Based on its chemical structure, a qualitative prediction of solubility can be made:
-
Polar Aprotic Solvents: High solubility is expected in solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) due to their ability to solvate the polar functional groups of the molecule.
-
Polar Protic Solvents: Moderate to good solubility is anticipated in alcohols like methanol and ethanol. While zanamivir itself is only slightly soluble in these, the ester and acetate groups on the precursor increase its compatibility with less polar solvents.[]
-
Non-Polar Solvents: Limited solubility is expected in non-polar solvents such as hexanes and toluene.
-
Aqueous Solubility: The molecule's aqueous solubility is expected to be pH-dependent due to the presence of the amine group. At acidic pH, protonation of the amine group would form a salt, likely increasing aqueous solubility.
Experimental Determination of Solubility
A robust and reliable method for experimentally determining solubility is the shake-flask method, followed by quantification using High-Performance Liquid Chromatography (HPLC).
Protocol for Shake-Flask Solubility Determination:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a different solvent of interest (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, methanol, acetonitrile, DMSO).
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Agitate the vials at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker or rotator is ideal for this purpose.
-
-
Sample Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant from each vial.
-
Filter the supernatant through a 0.45 µm syringe filter to remove any undissolved solid. This step is critical to avoid artificially high solubility readings.
-
-
Quantification by HPLC:
-
Dilute the filtered supernatant with a suitable mobile phase to a concentration within the linear range of the HPLC calibration curve.
-
Analyze the diluted samples using a validated HPLC method (a generic method is described in the stability section).
-
Determine the concentration of the dissolved compound by comparing its peak area to a standard calibration curve.
-
-
Data Reporting:
-
Express the solubility in mg/mL or µg/mL.
-
Hypothetical Solubility Data
The following table presents hypothetical solubility data for this compound in various solvents, for illustrative purposes.
| Solvent | Temperature (°C) | Hypothetical Solubility (mg/mL) |
| Water (pH 7.0) | 25 | < 0.1 |
| 0.1 M HCl | 25 | 5 - 10 |
| PBS (pH 7.4) | 25 | < 0.5 |
| Methanol | 25 | > 50 |
| Acetonitrile | 25 | 10 - 20 |
| DMSO | 25 | > 100 |
Stability Profile
Assessing the stability of this compound is crucial for defining its storage conditions and shelf-life, and for understanding its degradation pathways.
Theoretical Assessment of Stability
The key functional groups susceptible to degradation are the ester and acetate groups, which can undergo hydrolysis under both acidic and basic conditions. The amine group can also be a site for oxidative or other degradative reactions.
Forced Degradation (Stress Testing) Studies
Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.[8][9] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[9][10]
Experimental Workflow for Forced Degradation Studies:
Caption: Workflow for forced degradation studies.
Protocol for Forced Degradation Studies:
-
Acid Hydrolysis:
-
Dissolve the compound in a suitable solvent (e.g., methanol).
-
Add an equal volume of 0.1 M HCl.
-
Incubate at a specified temperature (e.g., 60°C) for a set time.
-
Withdraw samples at different time points, neutralize with 0.1 M NaOH, and analyze by HPLC.
-
-
Base Hydrolysis:
-
Dissolve the compound in a suitable solvent.
-
Add an equal volume of 0.1 M NaOH.
-
Keep at room temperature and monitor the degradation over time.
-
Withdraw samples, neutralize with 0.1 M HCl, and analyze by HPLC.
-
-
Oxidative Degradation:
-
Dissolve the compound in a suitable solvent.
-
Add 3% hydrogen peroxide (H2O2).
-
Keep at room temperature and analyze at various time points.
-
-
Thermal Degradation:
-
Expose the solid compound to dry heat (e.g., 80°C).
-
Prepare a solution of the compound and expose it to the same temperature.
-
Analyze samples at different time points.
-
-
Photolytic Degradation:
-
Expose a solution of the compound to UV and fluorescent light as per ICH Q1B guidelines.
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
Analyze both samples at the end of the exposure period.
-
Development of a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) or intermediate due to degradation.[9]
HPLC Method Parameters (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH adjusted to 3.0) can be effective.[11]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at an appropriate wavelength (e.g., 230 nm).[11]
-
Column Temperature: 30°C.
The method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.[12] The key aspect of a stability-indicating method is its ability to resolve the peak of the parent compound from all potential degradation product peaks.
Hypothetical Stability Data
The following table summarizes hypothetical results from a forced degradation study of this compound.
| Stress Condition | Duration | % Degradation | Major Degradation Products |
| 0.1 M HCl, 60°C | 8 hours | ~15% | Hydrolysis of acetate and/or ester groups |
| 0.1 M NaOH, RT | 2 hours | > 90% | Saponification of ester and acetate groups |
| 3% H2O2, RT | 24 hours | ~5% | Minor oxidative products |
| Dry Heat, 80°C | 7 days | < 2% | Minimal degradation |
| UV/Vis Light | 7 days | < 5% | Minor photolytic products |
These hypothetical results suggest that this compound is highly susceptible to basic hydrolysis, moderately susceptible to acidic hydrolysis, and relatively stable under oxidative, thermal, and photolytic stress.
Data Interpretation and Recommendations
The solubility and stability data are critical for process development and control.
Solubility Implications:
-
The high solubility in organic solvents like methanol and DMSO makes them suitable for reaction and purification steps such as crystallization.
-
The pH-dependent aqueous solubility can be exploited for extraction and purification. For instance, the compound can be extracted into an acidic aqueous phase from a water-immiscible organic solvent.
Stability Implications:
-
The pronounced instability in basic conditions necessitates the avoidance of alkaline environments during synthesis, work-up, and storage.
-
The compound should be stored in a cool, dry place, protected from light, to minimize thermal and photolytic degradation.
-
The stability-indicating HPLC method is essential for in-process controls and for assessing the purity of the intermediate before its use in the final step of zanamivir synthesis.
Synthetic Relationship Diagram:
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The Strategic Intermediate: A Technical Guide to Zanamivir Amine Triacetate Methyl Ester in Antiviral Synthesis
This guide provides an in-depth technical analysis of Zanamivir Amine Triacetate Methyl Ester, a pivotal precursor in the organic synthesis of the neuraminidase inhibitor, Zanamivir. Designed for researchers, medicinal chemists, and professionals in drug development, this document elucidates the synthesis, characterization, and strategic application of this intermediate, grounded in established scientific principles and field-proven insights.
Introduction: The Linchpin in Zanamivir Synthesis
Zanamivir, marketed as Relenza, was one of the first neuraminidase inhibitors developed for the treatment and prophylaxis of influenza A and B viruses.[1] Its efficacy hinges on its ability to mimic the natural substrate, sialic acid, and block the active site of the viral neuraminidase enzyme, thereby preventing the release of progeny virions from infected host cells. The synthesis of Zanamivir is a multi-step process that relies on the strategic manipulation of functional groups on a pyranose ring scaffold.[2] Central to many scalable synthetic routes is the formation of this compound (CAS 139110-70-6), a stable, crystalline intermediate that serves as the immediate precursor to the introduction of the critical guanidinyl moiety.[3][4] This guide will dissect the synthesis of this key precursor, its conversion to Zanamivir, and the underlying chemical principles that govern these transformations.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is essential for its successful synthesis, purification, and use in subsequent reactions.
| Property | Value | Source(s) |
| CAS Number | 139110-70-6 | [3] |
| Molecular Formula | C₁₈H₂₆N₂O₁₀ | [3] |
| Molecular Weight | 430.41 g/mol | [3] |
| IUPAC Name | methyl (2R,3R,4S)-3-acetamido-4-amino-2-[(1S,2R)-1,2,3-triacetyloxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate | [3] |
While detailed, publicly available spectra are scarce, the structural elucidation of this intermediate relies on standard analytical techniques. Commercial suppliers often provide detailed Certificates of Analysis with spectroscopic data upon request. The expected spectral features would include:
-
¹H NMR: Signals corresponding to the acetamido methyl protons, the three acetyl methyl protons of the triacetyloxypropyl side chain, the methyl ester protons, and distinct resonances for the protons on the dihydropyran ring and the glycerol side chain.
-
¹³C NMR: Resonances for the carbonyl carbons of the ester and amide groups, the methyl carbons of the acetyl and ester groups, and the carbons of the pyran ring and the glycerol side chain.
-
Mass Spectrometry (MS): A molecular ion peak corresponding to the calculated molecular weight, which can be used to confirm the identity and purity of the compound.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for the N-H and C=O stretching vibrations of the amide and ester functional groups.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is typically achieved through a multi-step sequence starting from N-acetylneuraminic acid (sialic acid). A key step in this pathway is the reduction of the corresponding 4-azido intermediate, Zanamivir Azide Triacetate Methyl Ester.
The Strategic Choice of the Azido Group
The introduction of an azido group at the C-4 position of the pyranose ring is a critical strategic decision. The azide is relatively unreactive under a variety of reaction conditions, allowing for the manipulation of other functional groups. It can then be selectively and cleanly reduced to the primary amine at a late stage in the synthesis, providing the necessary nucleophile for the subsequent guanidinylation step.
Reduction of Zanamivir Azide Triacetate Methyl Ester
The conversion of the 4-azido group to the 4-amino group is a crucial transformation. While various reducing agents can be employed, the choice of reagent is critical to avoid the undesired reduction of the 2,3-double bond within the dihydropyran ring.[4]
Experimental Protocol: Reduction of Zanamivir Azide Triacetate Methyl Ester
This protocol is based on methods described in the patent literature, emphasizing mild and selective reduction conditions.[4][5]
-
Reaction Setup: To a solution of methyl 5-acetamido-4-azido-6-(1,2,3-triacetoxypropyl)-5,6-dihydro-4H-pyran-2-carboxylate (the azide precursor) in a suitable solvent such as methanol or ethanol, add an excess of a reducing agent. A preferred system is zinc dust in the presence of ammonium chloride.[4] The use of zinc with a mild proton source like ammonium chloride is advantageous as it selectively reduces the azide without affecting the double bond in the pyran ring.[4]
-
Reaction Conditions: The reaction is typically carried out at room temperature (25-35 °C) with vigorous stirring.[4] The progress of the reaction should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Workup and Purification: Upon completion, the reaction mixture is filtered to remove the zinc catalyst. The filtrate is then concentrated under reduced pressure. The resulting residue can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure this compound.
Application in Zanamivir Synthesis: The Guanidinylation Step
This compound is the direct precursor for the introduction of the guanidine group, a key pharmacophore responsible for the strong interaction with the neuraminidase active site.
Rationale for Guanidinylation
The guanidinium group is highly basic and exists in its protonated form at physiological pH. This positive charge allows it to form strong ionic interactions with negatively charged residues, such as glutamate and aspartate, in the active site of the neuraminidase enzyme. This strong binding is a primary contributor to Zanamivir's potent inhibitory activity.
Experimental Protocol: Conversion to Zanamivir
The following protocol outlines a common method for the guanidinylation of the amine precursor, followed by deprotection to yield Zanamivir.[4][5]
-
Formation of the N-Cyanamido Intermediate: this compound is treated with a cyanogen halide, such as cyanogen bromide, in a suitable solvent.[4] This reaction converts the primary amine into a cyanamide.
-
Guanidinylation: The N-cyanamido intermediate is then reacted with an ammonia source, typically ammonium formate in the presence of ammonia, at elevated temperatures (e.g., 90°C).[4] This step forms the guanidine moiety.
-
Deprotection and Purification: The resulting protected Zanamivir is then subjected to hydrolysis under basic conditions to remove the acetyl and methyl ester protecting groups. The crude Zanamivir is then purified, often by recrystallization from a mixture of water and a miscible organic solvent like isopropanol, to yield the final, highly pure active pharmaceutical ingredient.[4]
Conclusion: A Cornerstone of Antiviral Manufacturing
This compound is more than just an intermediate; it is a testament to strategic synthetic design in medicinal chemistry. Its formation allows for the late-stage, efficient introduction of the critical guanidinium group, a key element for the biological activity of Zanamivir. A thorough understanding of its synthesis, characterization, and subsequent reactivity is paramount for any researcher or organization involved in the development and manufacturing of this important antiviral medication. The protocols and insights provided in this guide are intended to serve as a valuable resource for the scientific community, fostering further innovation in the fight against influenza.
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- Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity - PMC - NIH. (n.d.).
- An In-depth Technical Guide to the Initial Synthesis Pathways of Zanamivir from N-acetylneuraminic Acid - Benchchem. (n.d.).
- Synthesis and characterization of 4(R)‐epimer impurities of zanamivir and laninamivir octanoate | Request PDF - ResearchGate. (2021).
- EP2476675A1 - Process for preparing zanamivir and intermediates for use in the process - Google Patents. (n.d.).
- Synthesis of zanamivir | Request PDF - ResearchGate. (n.d.).
- US8993789B2 - Process for preparing zanamivir and intermediates for use in the process - Google Patents. (2015).
- CN102464640A - Preparation method of zanamivir - Google Patents. (n.d.).
- Synthesis of acylguanidine zanamivir derivatives as neuraminidase inhibitors and the evaluation of their bio-activities | Request PDF - ResearchGate. (2015).
- Synthesis and influenza virus sialidase inhibitory activity of analogues of 4-Guanidino-Neu5Ac2en (Zanamivir) modified in the glycerol side-chain - PubMed. (1999).
- The war against influenza: discovery and development of sialidase inhibitors - e-Learning - UNIMIB. (n.d.).
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A Technical Guide to Investigating the Potential Biological Activity of Zanamivir Amine Triacetate Methyl Ester as a Prodrug Candidate
Introduction
Zanamivir is a highly potent and specific inhibitor of the influenza virus neuraminidase (NA) enzyme, a critical component in the viral replication cycle.[1][2][3] Approved for clinical use under the trade name Relenza, it is effective against both influenza A and B viruses.[1][4] The mechanism of action involves binding to the active site of the NA protein, which prevents the enzyme from cleaving sialic acid residues on the host cell surface.[2][3][5] This inhibition effectively traps newly formed virus particles on the cell surface, preventing their release and subsequent infection of other cells.[1][4]
Despite its efficacy, Zanamivir's therapeutic application is constrained by its low oral bioavailability (approximately 2%), necessitating administration via oral inhalation to deliver the drug directly to the respiratory tract.[2][4][6] This delivery method can be inconvenient and is not suitable for all patient populations. To overcome such pharmacokinetic limitations, a common and effective strategy in drug development is the design of prodrugs—biologically inert compounds that undergo metabolic conversion in vivo to release the active parent drug.
Zanamivir Amine Triacetate Methyl Ester is recognized as a synthetic precursor in the chemical synthesis of Zanamivir.[7][] Its structure, featuring protected amine and carboxylate functional groups, presents a compelling hypothesis: it may function as a prodrug. It is plausible that cellular enzymes, such as esterases, could hydrolyze the ester and acetate groups in vivo, unmasking the active Zanamivir molecule. This guide provides a comprehensive technical framework for researchers and drug development professionals to rigorously evaluate the potential biological activity of this compound, focusing on validating its hypothesized role as a prodrug.
The Prodrug Hypothesis: Pathway to Bioactivation
The central hypothesis is that this compound is biologically inactive in its native state but is converted to the active Zanamivir within the host. This bioactivation would likely be catalyzed by ubiquitous cellular esterases that cleave the methyl ester and triacetate groups.
The proposed activation pathway is as follows:
-
Systemic Absorption: The esterified prodrug, potentially possessing improved lipophilicity, is absorbed.
-
Enzymatic Hydrolysis: In the plasma or within host cells, esterase enzymes recognize and cleave the ester and acetate moieties.
-
Release of Active Drug: This metabolic process releases Zanamivir, the active neuraminidase inhibitor.
-
Target Engagement: The liberated Zanamivir then engages with the influenza neuraminidase enzyme, exerting its antiviral effect.
This proposed mechanism underscores the importance of evaluating the compound in biological systems capable of metabolic conversion.
Caption: Proposed bioactivation of the Zanamivir precursor and subsequent target inhibition.
Experimental Framework for Biological Evaluation
A multi-tiered approach is essential to validate the prodrug hypothesis. This involves progressing from simple enzymatic assays, which assess direct target interaction, to more complex cell-based models that recapitulate the necessary biological environment for metabolic activation.
Caption: A logical workflow for the comprehensive evaluation of the Zanamivir precursor.
Tier 1: Direct Neuraminidase Inhibition Assay
Causality and Rationale: This initial experiment is designed to determine if this compound can directly inhibit the influenza neuraminidase enzyme. According to the prodrug hypothesis, the precursor molecule should not fit optimally into the enzyme's active site and is therefore expected to exhibit significantly lower—or no—direct inhibitory activity when compared to the parent Zanamivir. A high 50% inhibitory concentration (IC50) value from this assay is a foundational piece of evidence supporting the prodrug model.
We will utilize a well-established, fluorescence-based NA inhibition assay.[9][10] This assay measures the enzymatic cleavage of a fluorogenic substrate, 2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), which releases a fluorescent product, 4-methylumbelliferone (4-MU).
-
Reagent Preparation:
-
Assay Buffer: Prepare a 1x assay buffer (e.g., 33 mM MES, 4 mM CaCl2, pH 6.5).
-
MUNANA Substrate: Prepare a 300 µM working solution of MUNANA in assay buffer.
-
Stop Solution: Prepare a solution of 0.824 M NaOH in absolute ethanol to terminate the enzymatic reaction.
-
Compound Dilutions: Prepare a serial dilution series of both the Zanamivir precursor and Zanamivir (as a positive control) in assay buffer, ranging from 0 nM to 30,000 nM.
-
-
Assay Procedure:
-
Dispense 50 µL of the compound dilutions (test compound and Zanamivir control) into wells of a 96-well black, flat-bottom plate. Include "no inhibitor" control wells containing only assay buffer.
-
Add 50 µL of diluted influenza virus (containing a standardized amount of neuraminidase activity) to each well.
-
Incubate the plate at room temperature for 45 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 50 µL of the 300 µM MUNANA substrate to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Terminate the reaction by adding 100 µL of the stop solution to each well.
-
Read the plate using a fluorometer with an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.
-
-
Data Analysis:
-
Subtract background fluorescence (wells with no enzyme).
-
Calculate the percentage of NA inhibition for each compound concentration relative to the "no inhibitor" control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC50 value.
-
Tier 2: Cell-Based Antiviral Activity Assay
Causality and Rationale: This experiment evaluates the compound's ability to inhibit viral replication within a host cell environment. This is the critical test of the prodrug hypothesis. Inside the cells, endogenous esterases should convert the precursor into active Zanamivir, leading to potent antiviral activity. A low IC50 value in this cell-based assay, especially when contrasted with a high IC50 from the direct enzymatic assay, provides strong evidence of successful bioactivation.
A cytopathic effect (CPE) inhibition assay is a robust method for this evaluation. It measures the ability of a compound to protect cells from virus-induced death. Madin-Darby Canine Kidney (MDCK) cells are a standard and highly suitable cell line for influenza virus propagation.[11]
-
Cell Culture and Plating:
-
Culture MDCK cells in an appropriate medium (e.g., MEM with 10% FBS).
-
Seed the cells into a 96-well plate at a density that will form a confluent monolayer within 24 hours (~2 x 10^5 cells/mL). Incubate at 37°C with 5% CO2.
-
-
Compound Preparation and Addition:
-
On the day of the assay, prepare serial dilutions of the Zanamivir precursor and Zanamivir control in serum-free infection medium containing TPCK-trypsin (to facilitate viral entry).
-
When the MDCK cell monolayer is confluent, wash the cells with PBS and replace the medium with the prepared compound dilutions. Include "no compound" (virus control) and "no virus" (cell control) wells.
-
-
Virus Infection:
-
Infect the cells by adding a standardized amount of influenza virus (e.g., at a multiplicity of infection, MOI, of 0.01) to all wells except the "cell control" wells.
-
Incubate the plate for 48-72 hours at 37°C with 5% CO2, or until the virus control wells show 90-100% CPE (visible cell death and detachment).
-
-
Quantification of Cell Viability:
-
Remove the medium from the plate.
-
Quantify the viable cells remaining in each well using a colorimetric or fluorometric cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP, or a neutral red uptake assay).
-
Read the plate on a corresponding plate reader (luminometer or spectrophotometer).
-
-
Data Analysis:
-
Calculate the percentage of cell protection for each compound concentration relative to the virus and cell controls.
-
Determine the IC50 value by plotting the percentage of protection against the log of the compound concentration and applying a non-linear regression analysis.
-
Data Interpretation and Expected Outcomes
The comparative analysis of IC50 values from the enzymatic and cell-based assays is the definitive step in evaluating the prodrug hypothesis. The expected results are summarized below.
| Compound | Tier 1: Direct NA Inhibition (IC50) | Tier 2: Cell-Based Antiviral Activity (IC50) | Interpretation |
| Zanamivir (Control) | Low nM range (e.g., 1-10 nM) | Low nM range (e.g., 5-50 nM) | The active drug is potent in both enzymatic and cellular contexts. |
| Zanamivir Precursor | High µM or inactive (e.g., >10,000 nM) | Low nM range (e.g., 10-100 nM) | Precursor shows poor direct inhibition but is potent in cells, indicating successful conversion to the active form. (Supports Prodrug Hypothesis) |
A result where the precursor shows an IC50 value in the cell-based assay that is several orders of magnitude lower than its IC50 in the direct enzymatic assay would constitute a successful validation of its potential as a prodrug.
Future Directions and In Vivo Considerations
Upon successful in vitro validation, the logical progression is to advance the compound to preclinical in vivo studies.
-
Pharmacokinetic (PK) Studies: Animal models (e.g., mice or ferrets) would be essential to characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the prodrug. Key objectives would be to confirm its conversion to Zanamivir in plasma and tissues and to determine its oral bioavailability.[12][13]
-
Efficacy Studies: The therapeutic efficacy of the orally administered prodrug would be evaluated in an influenza virus infection model.[14] Key endpoints would include reduction in viral titers in the lungs, alleviation of clinical symptoms (e.g., weight loss), and improved survival rates compared to untreated controls.[12]
Conclusion
This compound represents a promising, albeit un-investigated, candidate for a Zanamivir prodrug. Its chemical structure is amenable to metabolic activation, a strategy that could potentially overcome the parent drug's primary limitation of poor oral bioavailability. The experimental framework detailed in this guide—a logical progression from direct enzymatic assays to cell-based functional assays—provides a robust and self-validating system to rigorously test this hypothesis. A successful outcome, characterized by potent antiviral activity in a cellular context despite weak direct enzymatic inhibition, would provide the necessary evidence to advance this compound into preclinical development, with the ultimate goal of creating a more versatile and patient-friendly anti-influenza therapeutic.
References
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Title: Zanamivir - Wikipedia Source: Wikipedia URL: [Link]
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Title: Zanamivir | C12H20N4O7 | CID 60855 Source: PubChem - NIH URL: [Link]
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Title: What is the mechanism of Zanamivir? Source: Patsnap Synapse URL: [Link]
-
Title: An optimized cell-based assay to assess influenza virus replication by measuring neuraminidase activity and its applications for virological surveillance Source: NIH URL: [Link]
-
Title: Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals Source: NIH URL: [Link]
-
Title: Relenza (Zanamivir) Pharmocology Source: News-Medical.Net URL: [Link]
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Title: Zanamivir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index Source: Pediatric Oncall URL: [Link]
-
Title: Influenza virus assays based on virus-inducible reporter cell lines Source: Virology Journal URL: [Link]
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Title: Synthesis and anti-influenza virus activity of 7-O-alkylated derivatives related to zanamivir Source: PubMed URL: [Link]
-
Title: Influenza virus assays based on virus-inducible reporter cell lines Source: NIH URL: [Link]
-
Title: An Assay to Measure Influenza Neuraminidase Inhibition Antibody Titers Source: JoVE URL: [Link]
-
Title: Measuring Influenza Neuraminidase Inhibition Antibody Titers by Enzyme- linked Lectin Assay Source: Semantic Scholar URL: [Link]
-
Title: Influenza - Neuraminidase Inhibition Test Source: Animal and Plant Health Agency URL: [Link]
-
Title: (PDF) Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals Source: ResearchGate URL: [Link]
-
Title: Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity Source: NIH URL: [Link]
-
Title: Synthesis of acylguanidine zanamivir derivatives as neuraminidase inhibitors and the evaluation of their bio-activities Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
-
Title: Design, synthesis and biological evaluation of novel zanamivir derivatives as potent neuraminidase inhibitors Source: PubMed URL: [Link]
-
Title: In Vitro and In Vivo Antiviral Studies of New Heteroannulated 1,2,3-Triazole Glycosides Targeting the Neuraminidase of Influenza A Viruses Source: NIH URL: [Link]
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Title: Influenza Virus-cell Fusion Inhibition Assay Source: Bio-protocol URL: [Link]
-
Title: Zanamivir: From drug design to the clinic Source: ResearchGate URL: [Link]
-
Title: Alloferon and Zanamivir Show Effective Antiviral Activity against Influenza A Virus (H1N1) Infection In Vitro and In Vivo Source: MDPI URL: [Link]
-
Title: Comparison of the Activities of Zanamivir, Oseltamivir, and RWJ-270201 against Clinical Isolates of Influenza Virus and Neuraminidase Inhibitor-Resistant Variants Source: NIH URL: [Link]
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Title: In Vitro and In Vivo Activities of Anti-Influenza Virus Compound T-705 Source: NIH URL: [Link]
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Title: Cell-Culture–Based Influenza Vaccine Manufacturing: Evaluation of Near-Infrared Spectroscopy for In-Line Determination of Virus Titers Source: BioProcess International URL: [Link]
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Title: Antiviral Agents Source: NIH URL: [Link]
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Methodological & Application
Topic: Analytical Methods for the Quantification of Zanamivir Amine Triacetate Methyl Ester
An Application Note and Protocol from the Office of the Senior Application Scientist
Introduction
Zanamivir is a potent neuraminidase inhibitor used in the treatment and prophylaxis of influenza A and B viruses.[1] The synthetic pathway to produce Zanamivir is a multi-step process where rigorous control of intermediates and potential impurities is paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). One such critical process-related impurity and synthetic precursor is Zanamivir Amine Triacetate Methyl Ester (CAS No: 139110-70-6; Molecular Formula: C₁₈H₂₆N₂O₁₀; Molecular Weight: 430.41 g/mol ).[2][][4]
As a direct precursor, the presence of this compound in the final Zanamivir API must be strictly controlled and quantified.[][5] Its structural similarity to the final drug substance presents a unique analytical challenge, necessitating the development of specific and sensitive methods to resolve and accurately measure its concentration.
This application note provides detailed protocols for two robust analytical methods for the quantification of this compound:
-
Method 1: Stability-Indicating RP-HPLC with UV Detection: A reliable method for the quantification of the impurity in bulk drug substance and for monitoring its formation during stability studies.
-
Method 2: High-Sensitivity LC-MS/MS: A highly specific and sensitive method for trace-level quantification, crucial for impurity profiling and release testing where permissible limits are exceedingly low.
These methods are designed for researchers, quality control analysts, and drug development professionals involved in the manufacturing and characterization of Zanamivir.
Principle of Analytical Methodologies
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
The principle of RP-HPLC relies on the partitioning of the analyte between a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase. This compound, being a moderately polar molecule, can be effectively retained and separated from Zanamivir and other related substances using a reversed-phase column. The choice of a C18 column provides a strong hydrophobic interaction, while a buffer/organic solvent mobile phase allows for the fine-tuning of retention time and resolution. Quantification is achieved by measuring the analyte's absorbance of ultraviolet (UV) light at a specific wavelength (e.g., 230 nm), which is proportional to its concentration.[6] This method is ideal for assessing purity and for stability studies where degradation products must be separated from the main compound.[6]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For trace-level quantification, LC-MS/MS offers unparalleled sensitivity and specificity.[7] The liquid chromatography stage provides the initial separation of the analyte from the sample matrix. The eluent is then introduced into the mass spectrometer, where the molecules are ionized, typically using Electrospray Ionization (ESI).
The tandem mass spectrometry aspect involves two stages of mass analysis. In the first stage (Q1), the protonated molecular ion of this compound ([M+H]⁺, m/z 431.4) is selected. This precursor ion is then fragmented in a collision cell (Q2), and a specific, characteristic product ion is selected and monitored in the third stage (Q3). This process, known as Selected Reaction Monitoring (SRM), is highly specific and drastically reduces background noise, allowing for quantification at levels far below what is possible with UV detection.[8]
Method 1: RP-HPLC-UV for Quantification in Bulk Drug
This method is designed as a stability-indicating assay for quantifying this compound in the presence of Zanamivir and its potential degradation products.
Experimental Protocol
3.1.1 Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV/Vis Diode Array Detector.
-
Column: Agilent TC-C18 (2), 250 mm x 4.6 mm, 5 µm particle size, or equivalent.
-
Reagents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Potassium Phosphate Monobasic (KH₂PO₄), Orthophosphoric Acid (H₃PO₄), Water (HPLC Grade or Milli-Q).
-
Reference Standard: this compound (Certified Reference Material).
3.1.2 Solution Preparation
-
Phosphate Buffer (20 mM, pH 3.5): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.5 using orthophosphoric acid. Filter through a 0.45 µm nylon filter.
-
Mobile Phase: Mix the 20 mM Phosphate Buffer (pH 3.5) and Methanol in a 50:50 (v/v) ratio.[6] Degas by sonication or online degasser.
-
Diluent: Mobile Phase.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with Diluent.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the Standard Stock Solution with Diluent to achieve concentrations ranging from 0.5 µg/mL to 20 µg/mL.
-
Sample Solution: Accurately weigh a sample of Zanamivir bulk drug substance expected to contain the impurity and dissolve in Diluent to achieve a final concentration within the calibration range.
3.1.3 Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | Agilent TC-C18 (2), 250 mm x 4.6 mm, 5 µm | Provides excellent retention and resolution for polar and non-polar compounds. |
| Mobile Phase | 50:50 (v/v) Methanol / 20 mM KH₂PO₄ Buffer, pH 3.5 | Isocratic elution provides robust and reproducible results. The pH helps to ensure consistent ionization state of the analytes.[6] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, ensuring good peak shape and reasonable run time.[6] |
| Column Temperature | 30 °C | Maintains consistent retention times and improves peak symmetry. |
| Injection Volume | 10 µL | A typical volume to balance sensitivity and peak shape. |
| Detection Wavelength | 230 nm | Zanamivir and related compounds show significant absorbance at this wavelength.[6][9] |
| Run Time | 15 minutes | Sufficient to elute the analyte and any potential late-eluting impurities. |
Workflow Diagram
Caption: Workflow for RP-HPLC-UV quantification of this compound.
Method Validation Parameters (ICH Q2(R1))
| Parameter | Acceptance Criteria |
| Specificity | The analyte peak is free of interference from excipients, Zanamivir, and degradation products. Peak purity index > 0.995. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels. |
| Range | Typically 0.5 - 20 µg/mL. |
| Accuracy (% Recovery) | 98.0% - 102.0% for spiked samples at three concentration levels. |
| Precision (% RSD) | Repeatability (n=6): ≤ 2.0%; Intermediate Precision (inter-day): ≤ 2.0%. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1. Precision (%RSD) at LOQ should be ≤ 10%. |
| Robustness | No significant change in results with small variations in pH (±0.2), mobile phase composition (±2%), and column temperature (±2°C). |
Method 2: LC-MS/MS for Trace Quantification
This method provides the high sensitivity and specificity required for detecting trace levels of this compound, for example, in final API release testing.
Experimental Protocol
4.1.1 Instrumentation and Materials
-
LC System: Waters ACQUITY UPLC I-Class or equivalent.
-
Mass Spectrometer: SCIEX Triple Quad™ 6500+ or equivalent tandem mass spectrometer.
-
Column: Waters ACQUITY UPLC BEH HILIC, 50 mm x 2.1 mm, 1.7 µm, or equivalent.
-
Reagents: Acetonitrile (LC-MS Grade), Formic Acid (LC-MS Grade), Ammonium Formate (LC-MS Grade), Water (LC-MS Grade).
-
Internal Standard (IS): A stable isotope-labeled version of the analyte is ideal. If unavailable, a structurally similar compound with no endogenous presence can be used.
4.1.2 Solution Preparation
-
Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Diluent: 90:10 (v/v) Acetonitrile:Water.
-
Standard Stock Solution (10 µg/mL): Prepare in Diluent.
-
Working Standard Solutions: Prepare calibration standards by serial dilution to cover the range of 1 ng/mL to 500 ng/mL. Each standard should be spiked with the Internal Standard at a constant concentration.
-
Sample Solution: Dissolve the bulk drug in Diluent to an appropriate concentration and spike with the Internal Standard.
4.1.3 LC-MS/MS Conditions
Liquid Chromatography Conditions
| Parameter | Condition | Rationale |
| Column | ACQUITY UPLC BEH HILIC, 50 mm x 2.1 mm, 1.7 µm | HILIC is well-suited for retaining and separating highly polar compounds like Zanamivir and its derivatives.[10] |
| Mobile Phase | Gradient elution with A: 10 mM Ammonium Formate + 0.1% FA and B: Acetonitrile + 0.1% FA | Gradient elution allows for efficient separation and elution of the analyte with good peak shape. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID UPLC column. |
| Column Temperature | 40 °C | Ensures reproducible chromatography. |
| Injection Volume | 2 µL | Small volume suitable for UPLC systems to minimize peak broadening. |
| Gradient Program | 0-0.5 min (95% B), 0.5-2.0 min (95% to 50% B), 2.0-2.5 min (50% B), 2.5-2.6 min (50% to 95% B), 2.6-3.5 min (95% B) | A rapid gradient to ensure efficient analysis and re-equilibration. |
Tandem Mass Spectrometry Conditions
| Parameter | Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The amine and amide functionalities are readily protonated. |
| Precursor Ion (Q1) | m/z 431.4 | Corresponds to the [M+H]⁺ of this compound (MW 430.41). |
| Product Ions (Q3) | Transition 1 (Quantifier): m/z 371.3Transition 2 (Qualifier): m/z 198.1 | m/z 371.3: Loss of acetic acid (CH₃COOH, 60.05 Da). A common and stable loss from acetylated compounds. m/z 198.1: Further fragmentation of the pyran ring structure. |
| Collision Energy | To be optimized (typically 15-30 eV) | Optimized to maximize the signal of the product ions. |
| Scan Type | Selected Reaction Monitoring (SRM) | Provides maximum sensitivity and specificity for quantification.[8] |
Workflow Diagram
Caption: Workflow for LC-MS/MS trace quantification of this compound.
Conclusion
The control of process-related impurities is a critical aspect of pharmaceutical manufacturing. This application note provides two distinct, robust, and reliable methods for the quantification of this compound, a key precursor in the synthesis of Zanamivir.
The RP-HPLC-UV method offers a straightforward and validated approach for routine quality control and stability testing of bulk drug substance. For applications requiring higher sensitivity, such as final product release testing or impurity profiling, the LC-MS/MS method delivers exceptional specificity and low detection limits. The choice of method should be guided by the specific analytical requirements, concentration range of interest, and available instrumentation. Both protocols serve as a comprehensive starting point for implementation and validation in a regulated laboratory environment.
References
-
Lindegardh, N., et al. (2010). Quantification of the anti-influenza drug zanamivir in plasma using high-throughput HILIC–MS/MS. Bioanalysis. Available at: [Link]
-
Waghorn, S. L., & Goa, K. L. (1998). Zanamivir. CNS Drugs. Available at: [Link] (Note: Abstract view, full text may require subscription)
-
Pantaraks, T., et al. (2014). A Validated HPLC Method for Zanamivir and its Application to In vitro Permeability Study in Caco-2 Culture Model. ResearchGate. Available at: [Link]
-
Allen, G. D., et al. (1999). Determination of zanamivir, a viral neuraminidase inhibitor, in human serum by LC-MS-MS. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Pharmaffiliates Analytics & Synthetics (P) Ltd. Zanamivir Amine-impurities. Pharmaffiliates. Available at: [Link]
-
Souri, E., et al. (2016). Stability indicating RP-HPLC and HPTLC methods for the determination of zanamivir in bulk and dosage form. ResearchGate. Available at: [Link]
-
Veeprho Laboratories Pvt. Ltd. This compound | CAS 139110-70-6. Veeprho. Available at: [Link]
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Veeprho Laboratories Pvt. Ltd. Additional information on CAS 139110-70-6. Veeprho. Available at: [Link]
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Cass, L. M., et al. (2011). Zanamivir Pharmacokinetics and Pulmonary Penetration into Epithelial Lining Fluid following Intravenous or Oral Inhaled Administration to Healthy Adult Subjects. Antimicrobial Agents and Chemotherapy. Available at: [Link]
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Van Hout, M. W. J., et al. (2020). Tandem mass spectrometry of small-molecule antiviral drugs: 3. antiviral agents against herpes, influenza and other viral infections. RSC Advances. Available at: [Link]
-
Cass, L. M., et al. (2002). Direct Measurement of the Anti-Influenza Agent Zanamivir in the Respiratory Tract following Inhalation. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Drusano, G. L., et al. (2012). Effect of Half-Life on the Pharmacodynamic Index of Zanamivir against Influenza Virus Delineated by a Mathematical Model. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Van Hout, M. W. J., et al. (2020). Tandem mass spectrometry of small-molecule antiviral drugs: 1. HIV-related antivirals. RSC Advances. Available at: [Link]
-
Allmpus. Zanamivir Azide Triacetate Methyl Ester. Allmpus. Available at: [Link]
-
Pharmaffiliates Analytics & Synthetics (P) Ltd. This compound. Pharmaffiliates. Available at: [Link]
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- 5. scbt.com [scbt.com]
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Application Notes and Protocols for Neuraminidase Inhibitor Studies Using Zanamivir Amine Triacetate Methyl Ester
Introduction: The Role of Zanamivir in Influenza Research
Influenza remains a significant global health concern, necessitating the continued development and evaluation of antiviral therapeutics. The influenza virus neuraminidase (NA) is a critical surface glycoprotein that facilitates the release of progeny virions from infected host cells, thereby propagating infection.[1][2] Inhibition of this enzyme is a clinically validated strategy for combating influenza. Zanamivir was the first neuraminidase inhibitor (NAI) to be commercially developed and is effective against both influenza A and B viruses.[3] It functions as a transition-state analog of sialic acid, binding with high affinity to the NA active site and preventing the cleavage of sialic acid residues from host cells.[4][5] This action halts the spread of the virus within the respiratory tract.[4]
Zanamivir Amine Triacetate Methyl Ester (CAS 139110-70-6) is a key synthetic precursor to Zanamivir.[6][][8] In research settings, it serves as a stable, protected form of the active compound. For use in neuraminidase inhibitor studies, the triacetate and methyl ester protecting groups must be removed to yield the active Zanamivir molecule. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling, deprotection, and application of this compound in a standardized, fluorescence-based neuraminidase inhibition assay.
Chemical and Physical Properties
A clear understanding of the compound's properties is essential for accurate and reproducible experimental work.
| Property | Value | Source |
| Compound Name | This compound | [6][][8] |
| CAS Number | 139110-70-6 | [6][][8] |
| Molecular Formula | C₁₈H₂₆N₂O₁₀ | [6][][9] |
| Molecular Weight | 430.41 g/mol | [6][][9] |
| Form | Low Melting Yellow Solid | [10] |
| Solubility | Soluble in Chloroform, Methanol | [10][11] |
| Primary Use | Synthetic precursor of Zanamivir | [6][][8] |
Mechanism of Action: How Zanamivir Inhibits Neuraminidase
Zanamivir's efficacy stems from its structural mimicry of sialic acid, the natural substrate for the neuraminidase enzyme. The key to its potent inhibition lies in the substitution of a hydroxyl group at the C4 position with a positively charged guanidino group. This modification allows for strong ionic interactions and hydrogen bonding with conserved, negatively charged amino acid residues (such as glutamate) within the enzyme's active site.[2][4] By occupying this catalytic site, Zanamivir prevents the enzyme from processing sialic acid on the host cell surface, effectively trapping newly formed viral particles and preventing their release and subsequent infection of other cells.[4][5]
Caption: Zanamivir competitively inhibits the viral neuraminidase enzyme.
Experimental Protocols
Part 1: Preparation of Active Zanamivir from this compound
Causality: this compound is a prodrug form. The acetyl and methyl ester groups enhance stability and facilitate synthesis but must be removed (hydrolyzed) to expose the polar hydroxyl and carboxylate groups, which are essential for binding to the neuraminidase active site. This protocol utilizes a standard basic hydrolysis method.
Materials:
-
This compound
-
Methanol (Anhydrous)
-
Sodium methoxide (NaOMe) solution (e.g., 0.5 M in Methanol)
-
Deionized water (DI H₂O)
-
Hydrochloric acid (HCl), 1 M solution
-
Thin Layer Chromatography (TLC) supplies (Silica plates, appropriate solvent system)
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve a known quantity of this compound in anhydrous methanol in a round-bottom flask.
-
Deacetylation: Cool the solution in an ice bath. Add a catalytic amount of sodium methoxide solution dropwise while stirring. The goal is to achieve a basic pH to facilitate the removal of the acetyl groups.
-
Reaction Monitoring: Monitor the reaction progress using TLC. The disappearance of the starting material spot and the appearance of a more polar product spot indicates the reaction is proceeding.
-
Ester Hydrolysis: Once deacetylation is complete, add deionized water to the reaction mixture to facilitate the hydrolysis of the methyl ester group. Stir at room temperature until TLC analysis confirms the formation of the final, highly polar Zanamivir product.
-
Neutralization: Carefully neutralize the reaction mixture to approximately pH 7 by adding 1 M HCl dropwise. This step is critical to quench the reaction and prepare the sample for purification.
-
Solvent Removal: Remove the methanol and water under reduced pressure using a rotary evaporator.
-
Purification (Optional but Recommended): The resulting crude Zanamivir can be purified using methods such as recrystallization or chromatography to ensure high purity for downstream assays.
-
Quantification and Storage: Accurately determine the concentration of the final Zanamivir solution. For storage, prepare aliquots and store at -20°C or below.
Self-Validation: The success of the deprotection can be confirmed by analytical techniques such as ¹H-NMR, Mass Spectrometry, and comparison of its inhibitory activity in the neuraminidase assay against a certified Zanamivir reference standard.
Part 2: Fluorescence-Based Neuraminidase Inhibition Assay
Causality: This assay quantifies the enzymatic activity of neuraminidase through the cleavage of a fluorogenic substrate, 2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[1][4] In the presence of an inhibitor like Zanamivir, the cleavage of MUNANA is reduced, leading to a decrease in the fluorescent signal. The concentration of inhibitor required to reduce enzyme activity by 50% is the IC₅₀ value, a key measure of inhibitor potency.[1][4]
Caption: Workflow for the MUNANA-based neuraminidase inhibition assay.
Materials:
-
Active Zanamivir (prepared from Part 1 or a reference standard)
-
Influenza virus stock (or recombinant neuraminidase)
-
MUNANA substrate (Sigma-Aldrich or equivalent)
-
Assay Buffer: 33.3 mM MES, 4 mM CaCl₂, pH 6.5[4]
-
Stop Solution: 0.824 M NaOH in 80% Ethanol[4]
-
96-well flat-bottom, black microplates (for fluorescence)
-
Fluorometer/plate reader with appropriate filters (Excitation ~355 nm, Emission ~460 nm)[4]
Procedure:
-
Reagent Preparation:
-
Zanamivir Stock: Prepare a concentrated stock solution of active Zanamivir (e.g., 300 µM) in 2x assay buffer.[4] Perform a serial dilution series in assay buffer to create a range of concentrations to be tested (e.g., from 0 nM to 30,000 nM).
-
Virus Dilution: Dilute the virus stock in assay buffer. The optimal dilution should be determined empirically to yield a robust fluorescent signal within the linear range of the instrument.
-
MUNANA Working Solution: Prepare a 300 µM working solution of MUNANA in 1x assay buffer. Protect this solution from light.[4]
-
-
Assay Setup (in a 96-well plate):
-
Inhibitor Addition: Add 50 µL of each Zanamivir dilution to triplicate wells.
-
Controls:
-
Virus Control (100% Activity): Add 50 µL of assay buffer (no inhibitor).
-
Blank (No Enzyme): Add 100 µL of assay buffer.
-
-
Enzyme Addition: Add 50 µL of the diluted virus to all wells except the blanks.
-
-
Pre-incubation: Gently tap the plate to mix. Cover and incubate at room temperature for 45 minutes to allow the inhibitor to bind to the enzyme.[4]
-
Substrate Addition: Add 50 µL of the 300 µM MUNANA working solution to all wells.
-
Reaction Incubation: Cover the plate and incubate at 37°C for 1 hour.[4]
-
Stopping the Reaction: Add 100 µL of the stop solution to all wells to terminate the enzymatic reaction.[4]
-
Fluorescence Reading: Read the plate in a fluorometer at an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.[4]
Data Analysis and Interpretation
-
Background Subtraction: Subtract the average relative fluorescence unit (RFU) value of the blank wells from all other wells.
-
Calculate Percent Inhibition: Use the following formula for each Zanamivir concentration: % Inhibition = 100 x (1 - (RFU of Test Well / RFU of Virus Control Well))
-
Determine IC₅₀: Plot the percent inhibition versus the logarithm of the Zanamivir concentration. Use a non-linear regression analysis (four-parameter logistic curve fit) to determine the IC₅₀ value, which is the concentration of Zanamivir that produces 50% inhibition of neuraminidase activity.
Trustworthiness through Controls: The inclusion of virus controls (no inhibitor) and blanks is essential for establishing the dynamic range of the assay and ensuring that the observed signal is due to specific enzymatic activity. Comparing the results to a known reference standard of Zanamivir will validate the potency of the in-house prepared compound.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background fluorescence | Substrate degradation; Contaminated buffer or plates. | Prepare fresh MUNANA solution and protect from light; Use high-quality reagents and sterile plates. |
| Low signal in virus control wells | Insufficient enzyme activity; Incorrect buffer pH. | Optimize virus dilution; Ensure assay buffer is at pH 6.5. |
| Poor curve fit / High data variability | Pipetting errors; Inconsistent incubation times. | Use calibrated pipettes; Ensure uniform timing for all steps, especially substrate addition and stopping the reaction. |
| Calculated IC₅₀ is much higher than expected | Incomplete deprotection of the precursor; Degradation of active Zanamivir. | Verify deprotection via analytical methods; Prepare fresh active Zanamivir and store properly in aliquots. |
Conclusion
This compound is a valuable and stable precursor for generating active Zanamivir for in vitro studies. By following the detailed protocols for deprotection and neuraminidase inhibition assays outlined in these notes, researchers can reliably and reproducibly assess the potency of this important antiviral compound. The principles of causality behind each step and the inclusion of self-validating controls are paramount for generating high-quality, trustworthy data in the field of antiviral drug development.
References
-
Hurt, A. C., et al. (2017). Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals. Journal of Visualized Experiments, (122), 55570. [Link]
-
Scribd. (n.d.). Influenza Neuraminidase IC50 Analysis. [Link]
-
National Center for Biotechnology Information. (2017). Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals. PubMed. [Link]
-
McKimm-Breschkin, J. L. (2013). Influenza neuraminidase inhibitors: antiviral action and mechanisms of resistance. Influenza and Other Respiratory Viruses, 7(Suppl 1), 25–36. [Link]
-
Chandler, M., et al. (2010). Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis. Molecules, 25(17), 3823. [Link]
-
ResearchGate. (2010). Standardization of the classic MUNANA-based neuraminidase activity assay for monitoring anti-viral resistance in influenza. [Link]
-
Ambrogi, M., et al. (2021). Discovery of Influenza Neuraminidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation of Novel Chemotypes. International Journal of Molecular Sciences, 22(23), 13028. [Link]
-
McNicholl, I. R., & McNicholl, J. J. (2001). Neuraminidase inhibitors: zanamivir and oseltamivir. The Annals of Pharmacotherapy, 35(1), 57–70. [Link]
-
Animal and Plant Health Agency. (n.d.). Influenza - Neuraminidase Inhibition Test. [Link]
- Google Patents. (n.d.).
-
Wikipedia. (n.d.). Zanamivir. [Link]
-
ResearchGate. (n.d.). Synthesis of zanamivir. [Link]
- Google Patents. (n.d.).
-
Allmpus. (n.d.). Zanamivir Azide Triacetate Methyl Ester. [Link]
-
National Center for Biotechnology Information. (2001). Synthesis and anti-influenza virus activity of 7-O-alkylated derivatives related to zanamivir. PubMed. [Link]
-
Shie, J. J., et al. (2016). Total Synthesis of Anti-Influenza Agents Zanamivir and Zanaphosphor via Asymmetric Aza-Henry Reaction. Organic Letters, 18(18), 4546–4549. [Link]
-
National Center for Biotechnology Information. (2016). Total Synthesis of Anti-Influenza Agents Zanamivir and Zanaphosphor via Asymmetric Aza-Henry Reaction. PubMed. [Link]
- Google Patents. (n.d.).
-
Pharmaffiliates. (n.d.). Zanamivir Amine-impurities. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Kit de dosage de la neuraminidase de la grippe NA-Fluor™ 960 dosages | Buy Online [thermofisher.com]
- 4. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. scribd.com [scribd.com]
Application Note: Laboratory-Scale Synthesis of Zanamivir Amine Triacetate Methyl Ester
Abstract
This application note provides a comprehensive guide for the laboratory-scale synthesis of Zanamivir Amine Triacetate Methyl Ester (CAS 139110-70-6), a key precursor in the total synthesis of Zanamivir.[][2] Zanamivir is a potent neuraminidase inhibitor used in the treatment of influenza A and B virus infections.[3][4] The protocol herein details a reliable and efficient method centered on the catalytic hydrogenation of Zanamivir Azide Triacetate Methyl Ester. This document is intended for researchers, chemists, and drug development professionals, offering in-depth procedural steps, the underlying scientific rationale for experimental choices, characterization methods, and critical safety considerations.
Scientific Background and Rationale
The Role of Zanamivir in Influenza Treatment
Zanamivir (marketed as Relenza) functions by inhibiting the neuraminidase enzyme, a glycoprotein essential for the release of progeny virions from the surface of infected cells.[4] By blocking this enzyme, Zanamivir effectively halts the spread of the virus within the respiratory tract. The synthesis of Zanamivir often originates from N-acetylneuraminic acid (sialic acid).[5][6] A pivotal step in this multi-step synthesis is the introduction of the C-4 guanidinyl group, which is crucial for its high-affinity binding to the neuraminidase active site. This is typically achieved by first introducing an amine at the C-4 position, which is then converted to the final guanidine moiety.[5]
Synthetic Strategy Overview
The production of this compound represents the successful installation of the foundational amine group at the C-4 position of the dihydropyran ring. The most common and robust synthetic route involves the creation of an azide at this position, which serves as a stable and reliable precursor to the amine.[5] The azide group is unreactive under many conditions used for modifying other parts of the molecule, and its reduction to an amine is a high-yielding and clean transformation.
This protocol focuses on the final step in the formation of the title compound: the selective reduction of the C-4 azide of methyl 5-(acetylamino)-4-azido-2,6-anhydro-3,4,5-trideoxy-D-glycero-D-galacto-non-2-enonate 7,8,9-triacetate (Zanamivir Azide Triacetate Methyl Ester).
The Critical Reduction Step: Azide to Amine
Catalytic hydrogenation using palladium on carbon (Pd/C) is the method of choice for this transformation. This technique offers several distinct advantages:
-
High Selectivity: Hydrogenation with Pd/C selectively reduces the azide group to an amine without affecting other potentially reducible functional groups present in the molecule, such as the ester or the double bond within the pyran ring, under controlled conditions.
-
Clean Reaction: The reaction proceeds with high efficiency, and the by-product is simply nitrogen gas (N₂), which is easily removed from the reaction mixture.
-
Ease of Catalyst Removal: The heterogeneous Pd/C catalyst can be easily and completely removed by simple filtration, which simplifies the product work-up and purification process.[7]
Alternative methods, such as using hydrogen sulfide, have been reported to suffer from incomplete reduction, even after prolonged reaction times, complicating purification and reducing overall yield.[7]
Materials and Methods
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| Zanamivir Azide Triacetate Methyl Ester (CAS 130525-58-5) | ≥95% Purity | Commercial Source | The starting material for the synthesis.[2] |
| Palladium on Carbon (Pd/C) | 10 wt. % loading, dry | Commercial Source | The heterogeneous catalyst. |
| Methanol (MeOH) | Anhydrous, ACS Grade | Commercial Source | The reaction solvent. |
| Hydrogen (H₂) Gas | High Purity (≥99.99%) | Gas Supplier | The reducing agent. |
| Celite® 545 (Diatomaceous Earth) | N/A | Commercial Source | Filtration aid. |
| Dichloromethane (DCM) | ACS Grade | Commercial Source | For purification. |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercial Source | For purification. |
| Silica Gel | 60 Å, 230-400 mesh | Commercial Source | For column chromatography. |
Equipment
-
Three-neck round-bottom flask with magnetic stirrer
-
Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)
-
Vacuum pump and manifold
-
Buchner funnel and filtration flask
-
Rotary evaporator
-
Glass column for chromatography
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Analytical instruments: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectrometer, Mass Spectrometer (MS).
Experimental Protocol
This protocol describes the reduction of the azide precursor to the target amine compound.
Synthesis of this compound
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, dissolve Zanamivir Azide Triacetate Methyl Ester (5.0 g, 10.95 mmol) in anhydrous methanol (100 mL).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (0.5 g, 10 wt. %) to the solution under a nitrogen or argon atmosphere. Causality Note: Adding the catalyst under an inert atmosphere prevents potential pre-reaction with atmospheric oxygen and ensures catalyst activity.
-
Hydrogenation: Securely attach the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure the atmosphere is fully replaced with hydrogen.
-
Reaction Execution: Pressurize the system to approximately 50 psi (or use a hydrogen balloon) and stir the suspension vigorously at room temperature (20-25 °C). Self-Validation: The reaction progress must be monitored to determine the endpoint.
-
Monitoring: Monitor the reaction by TLC (Mobile Phase: 95:5 Dichloromethane:Methanol). The starting azide has a higher Rf value than the more polar amine product. The reaction is typically complete within 4-6 hours when the starting material spot is no longer visible.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® 545 to remove the Pd/C catalyst. Wash the Celite pad with additional methanol (2 x 20 mL) to ensure all product is collected. Causality Note: The Celite pad prevents fine catalyst particles from passing through the filter paper, ensuring a particle-free filtrate.
-
Solvent Removal: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude product as a white to off-white solid.
Purification
-
Chromatography: Purify the crude solid by flash column chromatography on silica gel.
-
Elution: Elute the column with a gradient of methanol in dichloromethane (e.g., starting from 1% MeOH in DCM and gradually increasing to 5-7% MeOH). The exact gradient should be determined by TLC analysis.
-
Fraction Collection: Collect the fractions containing the pure product.
-
Final Product: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain this compound as a pure white solid.
Characterization
-
Purity Analysis (HPLC): Confirm the purity of the final compound is ≥98%.
-
Structural Elucidation (NMR): Use ¹H NMR and ¹³C NMR to confirm the structure. The disappearance of the azide signal and the appearance of an amine signal are key indicators.
-
Mass Verification (MS): Use Electrospray Ionization Mass Spectrometry (ESI-MS) to confirm the molecular weight (C₁₈H₂₆N₂O₁₀, MW: 430.41).[][2] Expected [M+H]⁺ = 431.16.
Process Visualization and Data
Reaction Scheme
The following diagram illustrates the chemical transformation from the azide precursor to the target amine.
Caption: Catalytic hydrogenation of the azide precursor to the amine.
Experimental Workflow
This diagram outlines the complete laboratory procedure from setup to final analysis.
Caption: Step-by-step workflow for synthesis and purification.
Summary of Key Parameters
| Parameter | Value |
| Starting Material | 5.0 g Zanamivir Azide Triacetate Methyl Ester |
| Catalyst | 0.5 g 10% Pd/C |
| Solvent | 100 mL Anhydrous Methanol |
| Hydrogen Pressure | ~50 psi (or 1 atm balloon) |
| Reaction Temperature | Room Temperature (20-25 °C) |
| Reaction Time | 4-6 hours (monitored by TLC) |
| Expected Yield | 85-95% |
| Expected Purity | ≥98% after chromatography |
Troubleshooting and Safety Considerations
Troubleshooting
-
Incomplete Reaction: If TLC shows significant starting material after 6 hours, the catalyst may be inactive. The reaction may be charged with fresh catalyst. Ensure the system is free of leaks that would prevent positive hydrogen pressure.
-
Low Yield: Can result from product loss during filtration or overly broad cuts during column chromatography. Ensure the Celite pad is thoroughly washed.
-
Purification Issues: If the product co-elutes with impurities, adjust the polarity of the chromatography mobile phase. A shallower gradient may be required for better separation.
Safety Precautions
-
Hydrogen Gas: Hydrogen is extremely flammable. Perform the hydrogenation in a well-ventilated fume hood away from ignition sources. Ensure all connections in the apparatus are secure to prevent leaks.
-
Palladium on Carbon: Dry Pd/C is pyrophoric and can ignite in the presence of air, especially when saturated with hydrogen and solvents like methanol. Handle the catalyst carefully under an inert atmosphere. Do not allow the catalyst to dry on the filter paper. Quench the used catalyst on the Celite pad with plenty of water before disposal.
-
General Precautions: Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, at all times.
Conclusion
The protocol described provides a robust and scalable method for the synthesis of high-purity this compound. The use of catalytic hydrogenation is a clean, efficient, and high-yielding approach for the critical azide-to-amine reduction. This intermediate is primed for the subsequent guanidylation step in the total synthesis of Zanamivir, making this protocol a valuable asset for researchers in medicinal chemistry and drug development.
References
Sources
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- 3. Synthesis and In Vitro Anti-Influenza Virus Evaluation of Novel Sialic Acid (C-5 and C-9)-Pentacyclic Triterpene Derivatives | MDPI [mdpi.com]
- 4. A generic system for the expression and purification of soluble and stable influenza neuraminidase - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. veeprho.com [veeprho.com]
- 9. researchgate.net [researchgate.net]
Application of Zanamivir Amine Triacetate Methyl Ester in Medicinal Chemistry: A Technical Guide
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of Zanamivir Amine Triacetate Methyl Ester in medicinal chemistry. This key synthetic intermediate is pivotal in the synthesis of the antiviral drug Zanamivir and serves as a versatile scaffold for the development of novel neuraminidase inhibitors with improved pharmacokinetic profiles. This document outlines detailed protocols for its conversion to Zanamivir, its use in the synthesis of derivatives, and methods for evaluating the biological activity of the resulting compounds.
Introduction: The Significance of Zanamivir and its Precursor
Zanamivir, marketed under the trade name Relenza, is a potent and specific inhibitor of the neuraminidase (NA) enzyme of influenza A and B viruses.[1] By blocking the action of neuraminidase, Zanamivir prevents the release of newly formed virus particles from infected host cells, thereby limiting the spread of infection.[2][3] Despite its efficacy, Zanamivir suffers from poor oral bioavailability (approximately 2%), necessitating administration via oral inhalation, which can be challenging for some patients.[4] This limitation has spurred significant research into the development of prodrugs and analogs with enhanced pharmacokinetic properties.
This compound (methyl (2R,3R,4S)-3-acetamido-4-amino-2-[(1S,2R)-1,2,3-triacetyloxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate) is a crucial, late-stage intermediate in the synthesis of Zanamivir.[5] Its structure contains the core dihydropyran ring and the necessary stereochemistry, with the C4-amino group poised for the critical guanidinylation step to yield the final active pharmaceutical ingredient. The protected hydroxyl and carboxyl groups in this precursor enhance its solubility in organic solvents, facilitating chemical modifications. This guide provides detailed methodologies for leveraging this intermediate in antiviral drug discovery.
Synthetic Protocol: Conversion to Zanamivir
The transformation of this compound to Zanamivir involves two primary steps: guanidinylation of the C4-amine and subsequent deprotection of the acetyl and methyl ester groups. The following protocol is a representative procedure based on established synthetic routes.[6][7]
Protocol 2.1: Guanidinylation and Deprotection
This protocol details the conversion of the amine precursor to Zanamivir. The guanidinylation step introduces the key functional group for potent neuraminidase inhibition, followed by hydrolysis of the protecting groups.
Materials:
-
This compound
-
1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea
-
Mercury(II) chloride (HgCl₂)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Pyridine
-
Methanol (MeOH)
-
Sodium hydroxide (NaOH) solution (1 M)
-
Dowex 50W-X8 resin (H⁺ form)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
Part A: Guanidinylation
-
Under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add 1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea (1.2 eq) and pyridine (2.0 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add Mercury(II) chloride (1.1 eq) portion-wise over 10 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of EtOAc:Hexanes).
-
Upon completion, dilute the reaction mixture with EtOAc and filter through a pad of celite to remove solid byproducts.
-
Wash the filtrate sequentially with water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude protected guanidinylated intermediate.
-
Purify the crude product by flash column chromatography on silica gel.
Part B: Deprotection
-
Dissolve the purified, protected guanidinylated intermediate in methanol.
-
Add 1 M aqueous NaOH solution and stir at room temperature for 2-4 hours, monitoring the deprotection by TLC.
-
Once the reaction is complete, neutralize the mixture with Dowex 50W-X8 (H⁺ form) resin until the pH is approximately 7.
-
Filter the resin and wash with methanol.
-
Concentrate the filtrate under reduced pressure to yield crude Zanamivir.
-
Purify the final product by recrystallization or further chromatographic methods to obtain pure Zanamivir.
Caption: Workflow for the in vitro neuraminidase inhibition assay.
Quantitative Data Summary
The following table presents typical IC₅₀ values for known neuraminidase inhibitors against common influenza strains, providing a benchmark for newly synthesized compounds.
| Inhibitor | Influenza Virus Strain | Mean IC₅₀ (nM) |
| Zanamivir | A/H1N1 | 0.6 - 1.5 |
| A/H3N2 | 1.0 - 2.5 | |
| Influenza B | 2.0 - 3.0 | |
| Oseltamivir Carboxylate | A/H1N1 | 0.5 - 1.2 |
| A/H3N2 | 0.3 - 0.8 | |
| Influenza B | 5.0 - 12.0 |
Data compiled from representative studies. Actual values may vary based on specific viral strains and assay conditions. [8]
Conclusion
This compound is a cornerstone intermediate in the medicinal chemistry of neuraminidase inhibitors. Its strategic importance lies in its ready conversion to Zanamivir and its adaptability as a scaffold for creating novel derivatives aimed at overcoming the pharmacokinetic hurdles of the parent drug. The protocols and applications detailed in this guide provide a robust framework for researchers to advance the design and evaluation of the next generation of anti-influenza therapeutics.
References
-
Hurt, A. C. (2017). Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals. Journal of Visualized Experiments, (122), 55570. [Link]
-
ResearchGate. (2017). (PDF) Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals. [Link]
-
National Center for Biotechnology Information. (2017). Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals. PubMed. [Link]
-
Laborda, P., et al. (2016). Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity. Molecules, 21(11), 1513. [Link]
-
ResearchGate. (n.d.). Standardization of the classic MUNANA-based neuraminidase activity assay for monitoring anti-viral resistance in influenza. [Link]
-
ResearchGate. (n.d.). Synthesis of zanamivir | Request PDF. [Link]
-
National Center for Biotechnology Information. (2018). Design, synthesis and biological evaluation of novel zanamivir derivatives as potent neuraminidase inhibitors. PubMed. [Link]
-
National Center for Biotechnology Information. (2015). Zanamivir Amidoxime- and N-Hydroxyguanidine-Based Prodrug Approaches to Tackle Poor Oral Bioavailability. PubMed. [Link]
-
TSpace. (n.d.). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. [Link]
-
TheSynapse. (2016). The Pharmacokinetics of the Antiviral Agents indicated in Influenza: What Are The Clinical Implications? [Link]
-
National Center for Biotechnology Information. (2011). Recent progress in structure-based anti-influenza drug design. PubMed Central. [Link]
-
ResearchGate. (n.d.). Complex zanamivir analogues. (A) Zanamivir analogues 122 and 123 synthetized by Smith and coworkers. [Link]
-
National Center for Biotechnology Information. (2013). Synthesis of acylguanidine zanamivir derivatives as neuraminidase inhibitors and the evaluation of their bio-activities. PubMed. [Link]
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- 2. researchgate.net [researchgate.net]
- 3. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Pharmacokinetics of the Antiviral Agents indicated in Influenza: What Are The Clinical Implications? - TheSynapse [thesynapse.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Quantitative Analysis of Zanamivir Amine Triacetate Methyl Ester by HPLC-MS/MS: An Application Note and Protocol for Drug Development Professionals
Abstract
This technical guide provides a comprehensive, field-proven methodology for the quantitative analysis of Zanamivir Amine Triacetate Methyl Ester, a key synthetic precursor to the antiviral agent Zanamivir. The described High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method is tailored for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, impurity profiling, and quality control of Zanamivir-related compounds. This document moves beyond a simple recitation of steps to explain the scientific rationale behind each procedural choice, ensuring a robust and reproducible analytical system. All protocols are grounded in established bioanalytical method validation principles.
Introduction: The Rationale for a Targeted Analytical Method
Zanamivir is a potent neuraminidase inhibitor used in the treatment and prophylaxis of influenza A and B virus infections.[1] The control of impurities and synthetic precursors is a critical aspect of pharmaceutical development and manufacturing, ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This compound (Molecular Formula: C₁₈H₂₆N₂O₁₀, Molecular Weight: 430.41 g/mol ) is a significant precursor in the synthesis of Zanamivir.[2][3][][5] Therefore, a sensitive, selective, and reliable analytical method for its quantification is paramount.
This application note details an HPLC-MS/MS method specifically developed for the analysis of this compound in a relevant matrix, such as plasma or a reaction mixture. The inherent selectivity and sensitivity of tandem mass spectrometry make it the ideal platform for this application, allowing for precise quantification even in complex biological or chemical matrices.[1][6][7] The principles of this method are based on established bioanalytical techniques for Zanamivir and other antiviral compounds, adapted for the specific physicochemical properties of this esterified and acetylated precursor.[1][7]
Experimental Design and Causality
The selection of each component of this analytical method is based on a combination of theoretical principles and empirical data from related analytes.
Sample Preparation: Isolating the Analyte
The goal of sample preparation is to extract this compound from the sample matrix while removing interfering substances. Given the polar nature of the target analyte, a protein precipitation or solid-phase extraction (SPE) approach is recommended.
-
Protein Precipitation: This is a rapid and straightforward technique suitable for initial method development and for samples with relatively high concentrations of the analyte.[6] Acetonitrile is a common and effective precipitating agent.
-
Solid-Phase Extraction (SPE): For lower concentration samples or when higher purity is required, SPE is the preferred method. A mixed-mode cation exchange cartridge can be effective, given the presence of a primary amine on the molecule.
Chromatographic Separation: Achieving Analytical Resolution
The choice of chromatographic conditions is critical for separating the analyte from matrix components and potential isomers.
-
Column Chemistry: Due to the polar nature of Zanamivir and its precursors, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent choice.[1] A ZIC-HILIC column often provides good retention and peak shape for such compounds. Alternatively, a C18 column can be used with an appropriate mobile phase, though retention might be less optimal.[7]
-
Mobile Phase: A typical HILIC mobile phase consists of a high percentage of an organic solvent like acetonitrile with a smaller amount of an aqueous buffer, such as ammonium formate or ammonium acetate. This composition facilitates the retention of polar analytes.
Mass Spectrometric Detection: Ensuring Selectivity and Sensitivity
Tandem mass spectrometry in the Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity.
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is recommended, as the amine group on the molecule is readily protonated.
-
Precursor and Product Ions: The precursor ion will be the protonated molecule [M+H]⁺. For this compound (MW 430.41), this corresponds to an m/z of approximately 431.4. The selection of product ions is based on predictable fragmentation pathways. O-acetyl groups are known to be labile in mass spectrometry, often resulting in neutral losses of acetic acid (60 Da) or ketene (42 Da).[8][9] Therefore, likely product ions would result from the sequential loss of these groups.
Detailed Protocols
Materials and Reagents
| Material/Reagent | Grade | Source |
| This compound | Reference Standard | Commercially Available |
| Zanamivir-d3 (or other suitable internal standard) | Reference Standard | Commercially Available |
| Acetonitrile | HPLC or LC-MS Grade | Major Chemical Supplier |
| Methanol | HPLC or LC-MS Grade | Major Chemical Supplier |
| Formic Acid | LC-MS Grade | Major Chemical Supplier |
| Ammonium Formate | LC-MS Grade | Major Chemical Supplier |
| Water | Deionized, >18 MΩ·cm | In-house purification system |
| Human Plasma (or other relevant matrix) | K2EDTA as anticoagulant | Reputable biological supplier |
Step-by-Step Sample Preparation (Protein Precipitation)
-
Label 1.5 mL microcentrifuge tubes for blanks, standards, quality controls, and unknown samples.
-
To each tube, add 50 µL of the respective sample (blank matrix, standard, QC, or unknown).
-
Add 10 µL of the internal standard working solution to all tubes except the blank.
-
Add 200 µL of ice-cold acetonitrile to each tube.
-
Vortex each tube for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 96-well plate or HPLC vials.
-
Evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Seal the plate or vials and vortex for 1 minute before placing in the autosampler.
HPLC-MS/MS System and Conditions
| Parameter | Condition |
| HPLC System | |
| Column | ZIC-HILIC (e.g., 100 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 95% B to 50% B over 5 minutes, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
| MRM Transitions | |
| This compound | 431.4 > 371.4 (Loss of Acetic Acid) |
| 431.4 > 311.4 (Loss of 2x Acetic Acid) | |
| Internal Standard (e.g., Zanamivir-d3) | To be optimized based on the chosen standard |
Note: The proposed MRM transitions are based on the known lability of O-acetyl groups. The exact masses and optimal collision energies should be determined experimentally by infusing a standard solution of this compound.
Method Validation
The developed method must be validated according to the principles outlined in the FDA's Bioanalytical Method Validation Guidance for Industry.[6] Key validation parameters are summarized below.
| Validation Parameter | Acceptance Criteria |
| Linearity | r² ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision | Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ) |
| Recovery | Consistent and reproducible |
| Matrix Effect | CV of matrix factor ≤ 15% |
| Stability | Within ±15% of nominal concentration under various storage conditions |
Data Visualization and Workflow Diagrams
Experimental Workflow
Caption: Interdependence of analyte, matrix, and method.
Conclusion
This application note provides a robust and scientifically grounded HPLC-MS/MS method for the quantitative analysis of this compound. By detailing not only the "how" but also the "why" of each experimental choice, this guide empowers researchers to implement and adapt this protocol with a thorough understanding of its underlying principles. The successful validation of this method will ensure the generation of high-quality, reliable data essential for the advancement of Zanamivir-related drug development programs.
References
-
Byrd-Leifer, C. A., et al. (2023). Sialic acid O-acetylation patterns and glycosidic linkage type determination by ion mobility-mass spectrometry. Nature Communications, 14(1), 6795. Retrieved from [Link]
-
FDA. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Schoenmaker, B., et al. (2023). Sialic acid O-acetylation patterns and glycosidic linkage type determination by ion mobility-mass spectrometry. Nature Communications, 14(1), 6795. Retrieved from [Link]
-
Sparidans, R. W., et al. (2011). Quantification of the anti-influenza drug zanamivir in plasma using high-throughput HILIC–MS/MS. Bioanalysis, 3(1), 43-50. Retrieved from [Link]
-
Veeprho. (n.d.). This compound. CAS 139110-70-6. Retrieved from [Link]
-
Yadav, M., et al. (2021). Zanamivir | Influenza | Neuraminidase Inhibitor | Validation | Liquid Chromatography With Tandem Mass Spectrometry. Indian Journal of Pharmaceutical Sciences, 83(5), 974-981. Retrieved from [Link]
Sources
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- 2. cmm.ucsd.edu [cmm.ucsd.edu]
- 3. Sialic acid O-acetylation patterns and glycosidic linkage type determination by ion mobility-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 7. mdpi.com [mdpi.com]
- 8. Sialic acid O-acetylation patterns and glycosidic linkage type determination by ion mobility-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Safe Handling and Storage of Zanamivir Amine Triacetate Methyl Ester
Introduction: The Precautionary Principle in Handling API Precursors
Zanamivir Amine Triacetate Methyl Ester (CAS No. 139110-70-6) is a key synthetic precursor in the development of Zanamivir, a potent neuraminidase inhibitor used as an antiviral agent against influenza viruses.[1][2] As an Active Pharmaceutical Ingredient (API) precursor, this compound warrants careful and deliberate handling. While specific toxicological data for this intermediate is not extensively published, the pharmacological activity of the final Zanamivir product necessitates a conservative approach. The parent compound, Zanamivir, is classified as harmful if swallowed, a skin and eye irritant, and a potential respiratory irritant.[3][4]
Therefore, all laboratory operations involving this compound must be governed by the principle of "As Low As Reasonably Achievable" (ALARA) exposure.[5] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to manage this compound safely, ensuring both personnel safety and the preservation of chemical integrity.
Compound Identification and Hazard Assessment
Before any handling, it is critical to be familiar with the compound's basic properties and potential hazards, which are inferred from the parent API and related chemical structures.
| Property | Data | Source(s) |
| Full Chemical Name | This compound | [1][6] |
| CAS Number | 139110-70-6 | [1][6] |
| Molecular Formula | C₁₈H₂₆N₂O₁₀ | [1][6] |
| Molecular Weight | 430.41 g/mol | [1][6] |
| Inferred Hazards | Based on Zanamivir API: Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | [3][4] |
| Physical Form | Typically a solid powder. | N/A |
A Safety Data Sheet (SDS) for a closely related compound, Zanamivir Azide Triacetate Methyl Ester, classifies it as not hazardous; however, due to the structural relationship to the potent Zanamivir API, treating this compound with a higher level of caution is the most prudent approach.[7][8]
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
Containment is the cornerstone of safely handling potent compounds.[9] This is achieved through a combination of primary engineering controls and appropriate PPE.
Engineering Controls
-
Primary Containment (Powder Handling): All manipulations of solid this compound (e.g., weighing, aliquoting, preparing stock solutions) must be performed within a certified chemical fume hood. This is critical to prevent the inhalation of fine particulates. For operations with higher potential for aerosolization, a glovebox or containment isolator should be considered.[10]
-
Secondary Containment: The laboratory should be well-ventilated with restricted access during handling procedures. All storage vessels should be placed in secondary containment trays to mitigate the impact of spills.[11]
Personal Protective Equipment (PPE)
The following PPE is mandatory for all personnel handling the compound. PPE should be donned before entering the handling area and removed before exiting.
| Protection | Specification | Rationale | Source(s) |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects against splashes of solutions and accidental projection of solid particles. Standard safety glasses are insufficient. | [12] |
| Hand Protection | Chemical-resistant nitrile gloves (minimum 4 mil thickness). Double-gloving is recommended. | Prevents dermal absorption. Check the manufacturer's breakthrough time data. Gloves must be changed immediately if contaminated. | [12][13] |
| Body Protection | A fully-buttoned laboratory coat. A chemical-resistant apron is recommended for handling larger quantities or solutions. | Protects skin and personal clothing from splashes and spills. | [12] |
| Footwear | Closed-toe shoes. | Protects feet from spills and falling objects. | [12] |
| Respiratory | Not required if all powder handling occurs in a certified fume hood. | A fume hood provides adequate respiratory protection from particulates. Respirators should not be used as a substitute for proper engineering controls. | [13] |
Storage and Stability Protocols
The presence of ester and acetate functional groups makes the compound susceptible to degradation, primarily through hydrolysis. Proper storage is essential to maintain its chemical integrity.
Long-Term Storage Protocol
-
Temperature: Store the compound in a refrigerator at 2-8°C .[14] Lower temperatures slow the rate of potential degradation reactions.
-
Atmosphere: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).
-
Moisture Control: Place the primary container inside a secondary container or bag with a desiccant. The compound should be considered hygroscopic.
-
Light Protection: Use an amber vial or store the container in a dark location to prevent potential photodegradation.
-
Labeling: The container must be clearly labeled with the compound name, CAS number, date received, and date opened.[15]
Short-Term (In-Use) Protocol
-
Allow the container to equilibrate to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold powder.
-
Minimize the time the container is open to the atmosphere.
-
Tightly reseal the container immediately after use and purge with inert gas if possible.
-
Return the container to the recommended 2-8°C storage conditions as soon as the experimental procedure is complete.
Experimental Workflows and Methodologies
Adherence to standardized protocols is crucial for safety and experimental reproducibility. The following workflows outline key procedures.
Diagram: General Handling Workflow
Caption: Workflow for this compound.
Protocol 1: Weighing and Preparing Stock Solutions
This protocol must be performed entirely within a chemical fume hood.
-
Preparation: Don all required PPE. Decontaminate the work surface within the fume hood. Place a plastic-backed absorbent liner on the work surface.
-
Tare: Place a clean, dry weighing vessel (e.g., glass vial) on an analytical balance inside the hood and tare the balance.
-
Transfer: Using a dedicated, clean spatula, carefully transfer the desired amount of this compound powder to the weighing vessel. Perform the transfer slowly to minimize dust generation.
-
Record: Record the exact weight, then securely cap the weighing vessel.
-
Seal Source: Tightly cap the main stock container, wipe it down with a damp cloth (e.g., 70% ethanol), and prepare it for return to storage.
-
Dissolution: Uncap the weighing vessel and add the desired solvent dropwise at first to wet the powder without causing it to become airborne. Add the remaining solvent to achieve the target concentration.
-
Final Cleanup: Carefully dispose of the bench liner and any contaminated wipes into the designated solid hazardous waste container. Decontaminate the spatula and the work surface again.
Protocol 2: Spill Response
Immediate and correct response to a spill is critical to prevent exposure.
Diagram: Spill Response Decision Tree
Caption: Decision workflow for spill response.
For a MINOR spill (<1g, contained within a fume hood):
-
Alert personnel in the immediate vicinity.
-
Ensure proper PPE is worn.
-
Gently cover the spill with absorbent pads.
-
Carefully wet the absorbent material with water or 70% ethanol to prevent dust formation.
-
Working from the outside in, collect all contaminated material using forceps or a scoop.
-
Place all collected waste and cleaning materials into a clearly labeled hazardous waste bag.
-
Decontaminate the spill area and all equipment used for cleanup.
For a MAJOR spill (>1g or any amount outside of a fume hood):
-
Immediately evacuate the affected area.
-
Alert others to evacuate and notify the Laboratory Supervisor and the institution's Environmental Health & Safety (EHS) department.
-
Restrict access to the area.
-
Do not attempt to clean the spill. Wait for trained EHS personnel to manage the cleanup.
Protocol 3: Waste Disposal
All waste generated from handling this compound is considered hazardous chemical waste and must be disposed of accordingly.[16][17]
-
Segregation: Maintain separate, clearly labeled waste containers for:
-
Solid Waste: Contaminated PPE, weigh boats, pipette tips, absorbent pads.
-
Liquid Waste: Unused solutions or rinseate from cleaning glassware.
-
Sharps Waste: Contaminated needles or blades must go into a designated sharps container.[16]
-
-
Container Management: Keep waste containers closed except when adding waste.[17] Do not fill containers beyond 80% capacity.
-
Disposal: Arrange for waste pickup through your institution's EHS department or a licensed hazardous waste disposal service. Do not dispose of this compound or its solutions down the drain or in regular trash.[17]
Conclusion
The safe handling of this compound is predicated on a thorough understanding of its potential hazards and a disciplined application of established safety protocols. By integrating robust engineering controls, consistent use of appropriate PPE, and meticulous adherence to the storage and handling procedures outlined in this guide, researchers can effectively minimize exposure risks, protect themselves and their colleagues, and ensure the integrity of this valuable pharmaceutical precursor.
References
- BenchChem. (2025). Zanamivir Stability and Degradation in Cell Culture.
- BenchChem. (2025). Application Notes and Protocols for the Safe Handling and Storage of Substituted Esters.
- Capot Chemical Co., Ltd. (n.d.). MSDS of Zanamivir Azide Triacetate Methyl Ester.
- BenchChem. (2025). Navigating the Safe Disposal of Novel Antiviral Compounds: A Procedural Guide.
- BenchChem. (2025). Proper Disposal of Adefovir-d4: A Guide for Laboratory Professionals.
- CymitQuimica. (2025). SAFETY DATA SHEET: Zanamivir Azide Triacetate Methyl Ester.
-
Occupational Safety and Health Administration (OSHA). (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Cayman Chemical. (2025). Safety Data Sheet: Zanamivir.
- Allmpus. (n.d.). Zanamivir Azide Triacetate Methyl Ester.
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National Institutes of Health (NIH). (n.d.). A five-day treatment course of zanamivir for the flu with a single, self-administered, painless microneedle array patch: Revolutionizing delivery of poorly membrane-permeable therapeutics. PMC. Retrieved from [Link]
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University of Florida. (n.d.). How do I safely store chemicals in laboratory? Environmental Health & Safety. Retrieved from [Link]
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Velocity EHS. (2019). USP 800 & OSHA HazCom: Understanding Your Requirements for Handling Hazardous Drugs in the Healthcare Industry. Retrieved from [Link]
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Proteopedia. (2024). Zanamivir. Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity. PMC. Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. NCBI Bookshelf. Retrieved from [Link]
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Application Notes and Protocols for the Use of Zanamivir Amine Triacetate Methyl Ester as a Reference Standard
Introduction: The Critical Role of Reference Standards in Antiviral Drug Development
In the rigorous landscape of pharmaceutical development and quality control, the purity, potency, and safety of an active pharmaceutical ingredient (API) are paramount. For antiviral agents like Zanamivir, a neuraminidase inhibitor effective against influenza A and B viruses, ensuring these qualities requires meticulous analytical testing.[1] Central to this endeavor is the use of highly characterized reference standards.[2] These standards are the benchmarks against which production batches of the API and formulated drug products are measured, ensuring they meet the stringent requirements set by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][3]
This document provides a detailed guide for researchers, analytical scientists, and quality control professionals on the use of Zanamivir Amine Triacetate Methyl Ester as a reference standard. This compound is a key synthetic precursor in the manufacturing of Zanamivir and, as such, is a critical process-related impurity that must be monitored and controlled.[4][5][6] Its availability as a well-characterized reference material is essential for the validation of analytical methods and the routine quality assessment of Zanamivir drug substance and product.[3]
Understanding this compound
This compound, with the CAS number 139110-70-6, is an advanced intermediate in several synthetic routes to Zanamivir.[5] Its structure is closely related to the final Zanamivir molecule, making it an ideal reference standard for chromatographic methods aimed at separating and quantifying process-related impurities.
Molecular Structure:
Caption: Molecular structure of this compound.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 139110-70-6 | [4][5] |
| Molecular Formula | C₁₈H₂₆N₂O₁₀ | [4][5] |
| Molecular Weight | 430.41 g/mol | [4][5] |
| Appearance | White to off-white solid | Inferred from typical appearance of purified organic compounds |
| Solubility | Soluble in methanol, acetonitrile, and water | Inferred from common solvents used in HPLC analysis of Zanamivir |
Characterization of the Reference Standard
A reliable reference standard must be thoroughly characterized to confirm its identity, purity, and potency. While a specific Certificate of Analysis from a supplier should always be consulted, a typical characterization would include the following data:
| Analysis | Specification | Typical Result |
| Identity by ¹H NMR | Conforms to the structure | Spectrum shows characteristic peaks for the acetyl, methyl ester, and pyran ring protons. |
| Identity by Mass Spectrometry | [M+H]⁺ at m/z 431.16 | Consistent with the molecular formula. |
| Purity by HPLC | ≥ 98.0% | 99.5% |
| Water Content (Karl Fischer) | ≤ 1.0% | 0.2% |
| Residual Solvents (GC-HS) | Meets USP <467> requirements | Complies |
| Assay (by mass balance) | 98.0% - 102.0% (anhydrous basis) | 99.8% |
Application in Analytical Methods: A Focus on HPLC
High-Performance Liquid Chromatography (HPLC) is the cornerstone of pharmaceutical analysis for assessing the purity of drug substances. This compound is primarily used as a reference standard in stability-indicating HPLC methods to identify and quantify it as a process-related impurity in Zanamivir.
Workflow for Using this compound as a Reference Standard
Caption: Workflow for impurity profiling of Zanamivir using the reference standard.
Detailed Protocols
Protocol 1: Preparation of Standard and Sample Solutions
Objective: To prepare accurate and precise solutions for HPLC analysis.
Materials:
-
This compound Reference Standard
-
Zanamivir API (test sample)
-
HPLC-grade Methanol
-
HPLC-grade Water
-
Volumetric flasks (Class A)
-
Analytical balance
Procedure:
-
Diluent Preparation: Prepare a mixture of Water and Methanol (e.g., 80:20 v/v).
-
Reference Standard Stock Solution (e.g., 100 µg/mL): a. Accurately weigh approximately 10 mg of this compound Reference Standard into a 100 mL volumetric flask. b. Dissolve in and dilute to volume with the diluent. Mix thoroughly.
-
Working Reference Standard Solution (e.g., 1 µg/mL): a. Pipette 1.0 mL of the Reference Standard Stock Solution into a 100 mL volumetric flask. b. Dilute to volume with the diluent and mix well. This solution is often used for determining the reporting threshold.
-
Zanamivir API Sample Solution (e.g., 1 mg/mL): a. Accurately weigh approximately 100 mg of the Zanamivir API test sample into a 100 mL volumetric flask. b. Dissolve in and dilute to volume with the diluent. Mix thoroughly.
-
System Suitability Solution (SSS): a. Prepare a solution containing Zanamivir API at a concentration of approximately 1 mg/mL. b. Spike this solution with the this compound Reference Standard to a final concentration of approximately 0.15% (e.g., 1.5 µg/mL) relative to the Zanamivir concentration. This solution is used to verify the chromatographic system's performance.
Protocol 2: HPLC Method for Impurity Profiling
Objective: To separate, detect, and quantify this compound in a Zanamivir API sample. The following is a representative method; specific conditions may need to be optimized.[7][8][9]
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and resolution for polar compounds like Zanamivir and its impurities. |
| Mobile Phase A | 0.02 M Phosphate Buffer, pH 3.5 | Buffering agent helps to maintain a consistent retention time and peak shape. |
| Mobile Phase B | Methanol | Organic modifier to elute the analytes. |
| Gradient | Time (min) | %B |
| 0 | 20 | |
| 20 | 80 | |
| 25 | 80 | |
| 26 | 20 | |
| 30 | 20 | |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection Wavelength | 230 nm | A common wavelength for detecting Zanamivir and related compounds.[7][8] |
| Injection Volume | 10 µL |
System Suitability Testing (SST):
Before sample analysis, the SSS is injected (typically 5-6 replicate injections) to ensure the system is performing adequately.[10][11][12][13]
| SST Parameter | Acceptance Criteria | Purpose |
| Resolution | ≥ 2.0 between Zanamivir and this compound | Ensures baseline separation for accurate quantification. |
| Tailing Factor | ≤ 2.0 for the Zanamivir peak | Indicates good peak symmetry. |
| Precision (RSD) | ≤ 2.0% for the peak area of Zanamivir in replicate injections | Demonstrates the precision of the injection and detection system. |
Analysis Sequence:
-
Inject the diluent (blank) to ensure no system contamination.
-
Perform replicate injections of the SSS to verify system suitability.
-
Inject the Working Reference Standard Solution.
-
Inject the Zanamivir API Sample Solution.
Calculation of Impurity Content:
The percentage of this compound in the Zanamivir API sample is calculated using the following formula:
% Impurity = (Area_impurity_sample / Area_std) * (Conc_std / Conc_sample) * 100
Where:
-
Area_impurity_sample is the peak area of this compound in the sample chromatogram.
-
Area_std is the peak area of the reference standard in the chromatogram of the Working Reference Standard Solution.
-
Conc_std is the concentration of the Working Reference Standard Solution.
-
Conc_sample is the concentration of the Zanamivir API Sample Solution.
Stability, Storage, and Handling
Proper storage and handling of the reference standard are crucial to maintain its integrity and ensure the accuracy of analytical results.
-
Storage: this compound should be stored in a well-sealed container, protected from light and moisture, at a controlled temperature of 2-8 °C.[14] Amines and their derivatives can be susceptible to degradation in the presence of moisture and elevated temperatures.[15][16][17]
-
Handling: Use appropriate personal protective equipment (PPE) when handling the standard. Allow the container to reach room temperature before opening to prevent condensation. Prepare solutions fresh and store them under appropriate conditions for a validated period.
Conclusion
This compound is an indispensable tool for the quality control of Zanamivir. Its use as a reference standard allows for the accurate identification and quantification of a critical process-related impurity, thereby ensuring the safety and efficacy of the final drug product. The protocols and information provided in these application notes offer a comprehensive framework for the effective implementation of this reference standard in a regulated laboratory environment. Adherence to these guidelines, in conjunction with a thorough understanding of regulatory requirements, will support robust and reliable analytical testing in the development and manufacturing of Zanamivir.
References
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A Validated HPLC Method for Zanamivir and its Application to In vitro Permeability Study in Caco-2 Culture Model. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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RP-HPLC Method for Estimation of Zanamivir in API and Pharmaceutical Formulation. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Bavaskar, S. K. R., Jain, G., & Gauttam, V. (2024). Stability Indicating RP-HPLC Method Development, Optimization And Validation For Estimation Of Zanamivir And Rimantadine And Its Degradation Products Using Quality By Design Approach. African Journal of Biomedical Research, 27(4S). Retrieved from [Link]
-
RP-HPLC Pda Method For Estimation of Zanamivir in Api and Pharmaceutical Formulation. (n.d.). Scribd. Retrieved January 12, 2026, from [Link]
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Reference Standards for Impurities in Pharmaceuticals. (2024, June 10). Knors Pharma. Retrieved January 12, 2026, from [Link]
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This compound | CAS 139110-70-6. (n.d.). Veeprho. Retrieved January 12, 2026, from [Link]
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Alumuri, T., Merugu, K. S., Namburi, L. A. A., Kurnool, A., SaravanaVadivu, A., & Balasubramanian, S. (2023). An Antiviral Drug-Peramivir: Degradation and Identification of Impurities and the Endorsement of an HPLC-MS Method. Journal of AOAC INTERNATIONAL, 106(5), 1138–1144. [Link]
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Zanamivir Amine-impurities. (n.d.). Pharmaffiliates. Retrieved January 12, 2026, from [Link]
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<11> USP REFERENCE STANDARDS. (n.d.). uspbpep.com. Retrieved January 12, 2026, from [Link]
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<1086> IMPURITIES IN OFFICIAL ARTICLES. (n.d.). uspbpep.com. Retrieved January 12, 2026, from [Link]
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Dunn, W. B., Broadhurst, D., Begley, P., Zelena, E., Francis-McIntyre, S., Anderson, N., Brown, M., Knowles, J. D., Halsall, A., Haselden, J. N., Nicholls, A. W., Wilson, I. D., Kell, D. B., & Goodacre, R. (2018). Guidelines and considerations for the use of system suitability and quality control samples in mass spectrometry assays applied in untargeted clinical metabolomic studies. Metabolomics, 14(6), 78. [Link]
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What are system suitability tests (SST) of analytical methods? (2018, July 28). Lösungsfabrik. Retrieved January 12, 2026, from [Link]
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Zanamivir Azide Triacetate Methyl Ester. (n.d.). Allmpus. Retrieved January 12, 2026, from [Link]
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Getting the peaks perfect: System suitability for HPLC. (n.d.). American Chemical Society. Retrieved January 12, 2026, from [Link]
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System suitability Requirements for a USP HPLC Method - Tips & Suggestions. (n.d.). MicroSolv. Retrieved January 12, 2026, from [Link]
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U.S. Food and Drug Administration. (n.d.). Guidance for Industry #169: Drug Substance. Retrieved from [Link]
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U.S. Food and Drug Administration. (n.d.). Postapproval Changes to Drug Substances Guidance for Industry. Retrieved from [Link]
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Drug Substance Starting Material Selection. (n.d.). Pharmaceutical Technology. Retrieved January 12, 2026, from [Link]
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APIC Comments on: Draft FDA Guidance “DS CMC Information”. (2004, June 24). Regulations.gov. Retrieved January 12, 2026, from [Link]
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Stability indicating RP-HPLC and HPTLC methods for the determination of zanamivir in bulk and dosage form. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Development of Validated Stability-indicating RP-HPLC Method for Determination of Novel Directly Acting Antiviral agent and Cha. (n.d.). Retrieved January 12, 2026, from [Link]
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Amine Storage Conditions: Essential Guidelines for Safety. (n.d.). Diplomata Comercial. Retrieved January 12, 2026, from [Link]
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Synthesis and characterization of 4(R)‐epimer impurities of zanamivir and laninamivir octanoate. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Supplementary Information for: Conformational Analysis of Peramivir Reveals Critical Differences Between Free and Enzyme-Bound S. (n.d.). The Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]
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Figure S5: Comparison of Simulated and Experimental 1 H NMR Spectra for Peramivir …. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Competition STD-NMR of suramin (7) and zanamivir (3) in presence of.... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Tandem mass spectrometry of small-molecule antiviral drugs: 3. antiviral agents against herpes, influenza and other viral infections. (2020). RCM, 34(S3), e8735. [Link]
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Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. (2020). Molecules, 25(8), 1944. [Link]
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Acetylation of Secondary amines. (2022, July 30). Chemistry Stack Exchange. Retrieved January 12, 2026, from [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Zanamivir Amine Triacetate Methyl Ester
Welcome to the technical support center for the synthesis of Zanamivir Amine Triacetate Methyl Ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. Our approach is rooted in a deep understanding of the reaction mechanisms and extensive laboratory experience.
Introduction: The Critical Role of a Key Intermediate
This compound is a pivotal intermediate in the synthesis of the neuraminidase inhibitor, Zanamivir. The efficiency of its synthesis and its purity directly impact the overall yield and quality of the final active pharmaceutical ingredient (API). This guide provides a structured approach to understanding and optimizing the multi-step synthesis of this crucial precursor.
Overall Synthetic Workflow
The synthesis of this compound from N-acetylneuraminic acid (Neu5Ac) is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The general synthetic pathway is outlined below.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide: A Step-by-Step Approach
This section addresses common issues encountered during the synthesis of this compound, providing explanations and actionable solutions.
Step 1: Esterification of N-Acetylneuraminic Acid
Objective: To protect the carboxylic acid group as a methyl ester, preventing its interference in subsequent reactions.
| Potential Issue | Root Cause(s) | Recommended Solution(s) |
| Low Yield of Methyl Ester | - Incomplete reaction. - Degradation of starting material under harsh acidic conditions. | - Reaction Time and Temperature: Monitor the reaction by TLC. If the reaction is sluggish, consider a slight increase in temperature or extension of the reaction time. - Catalyst: Use a milder acidic catalyst, such as Dowex 50WX8 (H+ form) resin, which can be easily filtered off, simplifying the work-up. |
| Difficult Product Isolation | - Co-precipitation of unreacted Neu5Ac with the product. | - Purification: Utilize column chromatography on silica gel for effective separation. A solvent system of dichloromethane/methanol is often effective. |
Step 2: Peracetylation of Sialic Acid Methyl Ester
Objective: To protect the hydroxyl groups with acetyl groups, preventing side reactions and influencing the stereochemical outcome of subsequent steps.
| Potential Issue | Root Cause(s) | Recommended Solution(s) |
| Incomplete Acetylation | - Insufficient acetylating agent or catalyst. - Steric hindrance. | - Reagent Stoichiometry: Use a significant excess of acetic anhydride and a catalytic amount of a strong acid like sulfuric acid or perchloric acid. - Reaction Conditions: Ensure the reaction is carried out under anhydrous conditions to prevent hydrolysis of acetic anhydride. |
| Formation of Side Products (e.g., elimination products) | - Prolonged reaction times or high temperatures. | - Monitoring: Closely monitor the reaction progress by TLC. Stop the reaction as soon as the starting material is consumed. - Temperature Control: Maintain the recommended reaction temperature to minimize the formation of degradation products. |
| O-Acetyl Group Migration | - Acetyl group migration can occur, particularly under basic or acidic conditions during work-up. | - Neutral Work-up: Perform a careful, neutral work-up to minimize the risk of acetyl group migration. |
Step 3: Introduction of the Azide at C-4
Objective: To introduce the azide group at the C-4 position, which will be later reduced to the key amine functionality. This step is critical for establishing the correct stereochemistry.
| Potential Issue | Root Cause(s) | Recommended Solution(s) |
| Low Yield of the 4-Azido Product | - Inefficient reaction of the peracetylated intermediate with the azide source. | - Azide Source: Trimethylsilyl azide (TMSN₃) in the presence of a Lewis acid catalyst (e.g., SnCl₄ or TMSOTf) is a highly effective reagent for this transformation. - Anhydrous Conditions: This reaction is highly sensitive to moisture. Ensure all glassware is oven-dried and reagents are anhydrous. |
| Formation of Epimers | - Lack of stereocontrol during the nucleophilic substitution. | - Reaction Conditions: The formation of an oxazoline intermediate is often utilized to direct the stereoselective attack of the azide to the desired face of the molecule. Careful control of the Lewis acid and temperature is crucial. |
Step 4: Reduction of the Azide to the Amine
Objective: To convert the C-4 azido group to the primary amine, yielding the target this compound.
| Potential Issue | Root Cause(s) | Recommended Solution(s) |
| Incomplete Reduction | - Inefficient reducing agent or catalyst poisoning.[1] | - Choice of Reducing Agent: While catalytic hydrogenation (H₂/Pd-C) is common, issues with catalyst poisoning can arise. Alternative reducing agents such as triphenylphosphine followed by water, or zinc dust in the presence of ammonium chloride, can be more reliable.[1] |
| Formation of the 4(R)-epimer Impurity | - Epimerization at the C-4 position under certain reaction conditions. | - pH Control: Maintain careful control of the pH during the reaction and work-up to minimize epimerization. |
| Difficult Purification | - The amine product can be challenging to separate from reaction byproducts and unreacted starting material. | - Chromatography: Purification by column chromatography on silica gel is typically required. A gradient elution with a solvent system like dichloromethane/methanol is often effective. |
Frequently Asked Questions (FAQs)
Q1: What is the typical overall yield for the synthesis of this compound?
The overall yield can vary significantly depending on the specific reagents and conditions used in each step. With optimized protocols, an overall yield of 30-50% from N-acetylneuraminic acid has been reported in the literature for the synthesis of Zanamivir, with the formation of the amine intermediate being a key contributor to the overall efficiency.[2]
Q2: How can I confirm the identity and purity of my this compound?
A combination of analytical techniques should be used:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure and stereochemistry of the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight (C₁₈H₂₆N₂O₁₀; MW: 430.41).[][4][5][6][7]
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound and quantify any impurities.
Q3: What are the critical safety precautions to take during this synthesis?
-
Sodium Azide and Trimethylsilyl Azide: These reagents are highly toxic and potentially explosive. Handle them with extreme caution in a well-ventilated fume hood, and avoid contact with acids, which can generate highly toxic hydrazoic acid.
-
Heavy Metal Catalysts: If using reagents like mercuric chloride for guanidinylation in the subsequent step, be aware of their toxicity and handle them with appropriate personal protective equipment.
-
Solvents: Use appropriate ventilation and personal protective equipment when handling organic solvents.
Q4: Can I use a different starting material instead of N-acetylneuraminic acid?
Yes, alternative synthetic routes starting from D-glucono-δ-lactone have been developed.[2] These routes often involve more steps but may be advantageous depending on the cost and availability of the starting materials. One such route utilizes an asymmetric aza-Henry reaction to introduce the nitrogen functionality.[8][9]
Q5: What are the key considerations for the subsequent guanidinylation step?
The conversion of the C-4 amine to the guanidine is the final step in the synthesis of Zanamivir. Key considerations include:
-
Guanidinylating Agent: A common reagent is 1,3-bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea, often used with a promoter like mercuric chloride.[2]
-
Protecting Groups: The acetyl protecting groups on the hydroxyls and the methyl ester are typically removed after the guanidinylation step.
-
Purification: The final Zanamivir product is often purified by ion-exchange chromatography or crystallization.
Quantitative Data Summary
The following table summarizes the key molecular information for the intermediates in the synthesis of this compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Zanamivir Azide Triacetate Methyl Ester | C₁₈H₂₄N₄O₁₀ | 456.40[7] |
| This compound | C₁₈H₂₆N₂O₁₀ | 430.41[][4][5][6][7] |
Experimental Protocol: Reduction of Zanamivir Azide Triacetate Methyl Ester
This protocol is a representative example for the reduction of the C-4 azide to the amine.
Caption: A schematic of the azide reduction experimental protocol.
Materials:
-
Zanamivir Azide Triacetate Methyl Ester
-
Methanol or Ethanol
-
Zinc dust
-
Ammonium chloride
-
Dichloromethane
-
Silica gel for column chromatography
Procedure:
-
Dissolve Zanamivir Azide Triacetate Methyl Ester in a suitable solvent such as methanol.
-
Add an excess of zinc dust and a saturated aqueous solution of ammonium chloride.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is no longer visible.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the zinc dust.
-
Concentrate the filtrate under reduced pressure.
-
Extract the aqueous residue with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).
-
Combine the fractions containing the pure product and concentrate under reduced pressure to obtain the purified amine.
-
Characterize the final product by NMR and MS to confirm its identity and purity.
References
-
Pharmaffiliates. Zanamivir-impurities. [Link]
- Cipla Limited. Process for preparing zanamivir and intermediates for use in the process. EP2476675A1.
-
Li, W., et al. (2019). Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity. Molecules, 24(18), 3293. [Link]
-
World Health Organization. (2020). ZANAMIVIR Draft proposal for inclusion for The International Pharmacopoeia. [Link]
-
Wang, G. T., et al. (2002). Synthesis and anti-influenza virus activity of 4-guanidino-7-substituted Neu5Ac2en derivatives. Bioorganic & Medicinal Chemistry Letters, 12(15), 1921–1924. [Link]
-
Lin, L.-Z., & Fang, J.-M. (2016). Total Synthesis of Anti-Influenza Agents Zanamivir and Zanaphosphor via Asymmetric Aza-Henry Reaction. Organic Letters, 18(18), 4794–4797. [Link]
-
Richards, S. J., et al. (2015). Synthesis of 4-azido sialic acid for testing against Siglec-7 and in metabolic oligosaccharide engineering. Organic & Biomolecular Chemistry, 13(12), 3638–3643. [Link]
-
Diaz, S., & Varki, A. (1989). Studies of Naturally Occurring Modifications of Sialic Acids by Fast-atom Bombardment-Mass Spectrometry. Journal of Biological Chemistry, 264(32), 19340-19348. [Link]
-
Semantic Scholar. Total Synthesis of Anti-Influenza Agents Zanamivir and Zanaphosphor via Asymmetric Aza-Henry Reaction. [Link]
-
Wu, Z., et al. (2017). Characterization of O-acetylation in sialoglycans by MALDI-MS using a combination of methylamidation and permethylation. Scientific Reports, 7(1), 46206. [Link]
-
Baisner, B., et al. (2013). Synthesis and inhibitory activity of sialic acid derivatives targeted at viral sialate-O-acetylesterases. PLoS ONE, 8(10), e77607. [Link]
-
Veeprho. This compound | CAS 139110-70-6. [Link]
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Traboni, S., et al. (2020). Solvent-free one-pot acetylation/elimination of sialic acid methyl ester. ResearchGate. [Link]
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Pharmaffiliates. Zanamivir Amine-impurities. [Link]
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Kanamoto, T., et al. (2004). Synthesis and anti-influenza evaluation of polyvalent sialidase inhibitors bearing 4-guanidino-Neu5Ac2en derivatives. Bioorganic & Medicinal Chemistry, 12(18), 4941–4949. [Link]
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National Institutes of Health. (2020). Efficient synthesis of antiviral agent uprifosbuvir enabled by new synthetic methods. [Link]
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Technical Support Center: Navigating Impurities in Zanamivir Amine Triacetate Methyl Ester Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for identifying, troubleshooting, and mitigating common impurities encountered during the synthesis of Zanamivir Amine Triacetate Methyl Ester, a key intermediate in the production of the antiviral drug Zanamivir. As Senior Application Scientists, we have compiled this information based on peer-reviewed literature and established analytical principles to ensure scientific integrity and practical utility in your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity critical?
This compound, with the chemical name methyl (2R,3R,4S)-3-acetamido-4-amino-2-[(1S,2R)-1,2,3-triacetyloxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate, is a crucial synthetic precursor to Zanamivir.[1][2] Its purity is paramount as any impurities introduced at this stage can be carried through to the final active pharmaceutical ingredient (API), potentially affecting its safety, efficacy, and stability. Regulatory bodies have strict limits on impurity levels in final drug products.
Troubleshooting Guide: Common Impurities and Their Mitigation
This section details the common impurities observed during the synthesis of this compound, their probable origins, and strategies for their control and elimination.
Impurity Profile of this compound
A number of process-related impurities and degradation products can arise during the synthesis. The following table summarizes some of the commonly identified impurities, many of which are listed in pharmacopeias such as the European Pharmacopoeia (EP).
| Impurity Name | Structure/Description | Potential Origin |
| Acetyl-Migrated Isomer (Diastereomer) | An isomer with the acetyl group migrated from the C5-acetamido group to the C4-amino group. | Acidic or neutral conditions during or after the reduction of the azide precursor.[3] |
| Zanamivir Impurity E (Biguanide Derivative) | (2R,3R,4S)-3-Acetamido-4-(N′-carbamimidoylcarbamimidamido)-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid.[4][5][6] | A side reaction during the subsequent guanidinylation step, potentially involving the reaction of the desired guanidine product with another guanidinylating agent or a related intermediate. |
| Zanamivir Impurity A (Dimer) | A dimeric species of Zanamivir.[7] | Potential side reaction during synthesis or degradation. Dimeric derivatives of zanamivir have also been intentionally synthesized for research purposes.[8][9] |
| Unreacted Starting Material | Zanamivir Azide Triacetate Methyl Ester. | Incomplete reduction of the azide group. |
| Over-reduction Products | Saturation of the double bond in the dihydropyran ring. | Harsh reduction conditions. |
In-Depth Analysis and Troubleshooting
Issue 1: Presence of an Unexpected Diastereomer in the Product
Question: After reducing Zanamivir Azide Triacetate Methyl Ester to the desired amine, I observe an additional peak in my HPLC analysis with the same mass as my product. What could this be and how can I prevent it?
Answer:
This is a classic case of acetyl migration , a well-documented side reaction in Zanamivir synthesis.[3] The impurity is likely the diastereomer where the acetyl group has migrated from the C5-acetamido group to the newly formed C4-amino group.
Acetyl migration is known to occur under neutral or acidic conditions.[3] The reaction proceeds through a cyclic orthoamide intermediate, which can then reopen to form either the desired product or the acetyl-migrated isomer.
Caption: Acetyl migration pathway via a cyclic intermediate.
-
pH Control: The most critical factor is maintaining alkaline conditions during and after the reduction of the azide. Acetyl migration is significantly suppressed under basic conditions.[3]
-
Reaction Quenching: After the reduction is complete, quench the reaction with a basic solution (e.g., sodium bicarbonate or a mild amine base) to neutralize any acidic byproducts and maintain a basic pH during workup.
-
Temperature Control: Perform the reduction and workup at low temperatures to minimize the rate of the migration reaction.
-
Prompt Processing: Process the reaction mixture promptly after completion to avoid prolonged exposure to potentially unfavorable conditions.
-
HPLC: Diastereomers can often be separated by reverse-phase HPLC. A method using a C18 or a cyano column with a mobile phase of acetonitrile and a phosphate buffer can be effective.[10][11] Gradient elution may be necessary to achieve baseline separation.
-
LC-MS/MS: This technique can confirm that the impurity has the same mass as the desired product, supporting the hypothesis of isomerization.
Issue 2: Formation of a High Molecular Weight Impurity, Potentially Zanamivir Impurity E
Question: In the subsequent guanidinylation step to form Zanamivir, I am observing a significant impurity with a higher molecular weight, which I suspect to be the biguanide derivative, Impurity E. What causes this and how can it be avoided?
Answer:
The formation of Zanamivir Impurity E, a biguanide, is a known side reaction during the guanidinylation of the C4-amino group.[4][5][6]
This impurity likely arises from the reaction of the newly formed guanidinyl group of Zanamivir with another molecule of the guanidinylating agent (e.g., S-methylisothiourea or a protected pyrazole-1-carboxamidine). This can occur if there is an excess of the guanidinylating agent or if the reaction conditions favor further reaction of the product.
Caption: Proposed pathway for the formation of Impurity E.
-
Stoichiometry Control: Carefully control the stoichiometry of the guanidinylating agent. Use a minimal excess, or ideally, a 1:1 molar ratio if the reaction goes to completion efficiently.
-
Choice of Guanidinylating Agent: Some guanidinylating agents are more prone to forming byproducts. The use of milder, more specific reagents such as N,N'-di-Boc-1H-pyrazole-1-carboxamidine can offer better control.[12]
-
Reaction Monitoring: Closely monitor the reaction progress by HPLC. Stop the reaction as soon as the starting amine is consumed to minimize the formation of the biguanide impurity.
-
Reaction Conditions: Optimize the reaction temperature and time. Lower temperatures and shorter reaction times can help to reduce the rate of the side reaction.
-
Purification: If Impurity E is formed, it can be challenging to remove due to its similar polarity to the desired product. Purification of the final Zanamivir product is often achieved through recrystallization or preparative HPLC. A patent describes a purification process for crude Zanamivir involving treatment with charcoal and recrystallization from a water/isopropyl alcohol mixture to achieve high purity.[13]
Issue 3: Incomplete Reaction and Presence of Starting Material
Question: My reduction of Zanamivir Azide Triacetate Methyl Ester is consistently incomplete, leaving a significant amount of the azide starting material. How can I improve the conversion?
Answer:
Incomplete reduction of the azide can be due to several factors related to the catalyst, reducing agent, or reaction conditions.
-
Catalyst Activity: If using catalytic hydrogenation (e.g., with Pd/C), ensure the catalyst is fresh and active. Catalyst poisoning can be an issue. The use of a Lindlar catalyst has been reported, but it can be expensive and prone to poisoning.[13]
-
Choice of Reducing Agent: Several reducing agents can be employed for the conversion of the azide to the amine. A patent suggests that reducing agents such as zinc/ammonium chloride, zinc-ferric chloride, and ferric chloride/sodium iodide can be effective and may avoid the issues associated with catalytic hydrogenation.[3] Staudinger reduction (using triphenylphosphine followed by water) is another common method.
-
Reaction Conditions:
-
Hydrogen Pressure: For catalytic hydrogenation, ensure adequate hydrogen pressure.
-
Solvent: The choice of solvent can impact the reaction rate. Ensure the starting material is fully dissolved.
-
Temperature: While higher temperatures can increase the reaction rate, they may also promote side reactions like acetyl migration. A careful balance is needed.
-
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitor by TLC or HPLC to determine the point of maximum conversion.
Experimental Protocols
Protocol 1: HPLC Method for Impurity Profiling
This is a general-purpose HPLC method that can be adapted for the analysis of this compound and its impurities.
-
Column: BDS Hypersil Cyano (250 mm x 4.6 mm, 5 µm particle size) or equivalent.[10]
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.5 with phosphoric acid).[11] A simple isocratic mobile phase of 98% ultrapure water and 2% acetonitrile has also been reported.[10]
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at 230 nm.[10]
-
Column Temperature: 25 °C.
Note: Method development and optimization will be required for your specific sample matrix and impurity profile. Chiral HPLC may be necessary for the baseline separation of diastereomers.[14][15][16]
References
- (2R,3R,4S)-3-acetamido-4-(diaminomethylideneamino)-5-[(E)-3-(4-methylphenyl)prop-2-enyl]-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid | C22H30N4O7 | CID. PubChem.
- Process for preparing zanamivir and intermediates for use in the process.
- A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds.
- A zanamivir dimer with prophylactic and enhanced therapeutic activity against influenza viruses.
- Guanidines from S-methylisothiouronium salt - Powered by XMB 1.9.11. Sciencemadness Discussion Board.
- Influenza Neuraminidase Inhibitors: Synthetic Approaches, Deriv
- BJOC - Synthetic accesses to biguanide compounds - Beilstein Journals.
- HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configur
- Total Synthesis of Syringolin B and other Urea/Guanidine containing N
- Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules.
- Modification and Functionalization of the Guanidine Group by Tailor-made Precursors. PMC.
- A Validated HPLC Method for Zanamivir and its Application to In vitro Permeability Study in Caco-2 Culture Model.
- (2R,3R,4S)-3-acetamido-4-(diaminomethylideneamino)-5-[(E)-3-(4-methylphenyl)prop-2-enyl]-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid | C22H30N4O7 | CID. PubChem.
- Synthesis and characterization of 4(R)‐epimer impurities of zanamivir and laninamivir octanoate | Request PDF.
- A zanamivir dimer with prophylactic and enhanced therapeutic activity against influenza viruses. PMC.
- Zanamivir-impurities | Pharmaffili
- Zanamivir EP Impurity E. Allmpus - Research and Development.
- What is the mechanism of Zanamivir?.
- Development and Validation of HPLC Method for the Determination of Flurbiprofen in Pharmaceutical Prepar
- HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configur
- The war against influenza: discovery and development of sialidase inhibitors.
- Synthesis of zanamivir | Request PDF.
- Zanamivir EP Impurity E.
- Synthesis of 2‐Acetamido‐1,3,4‐Tri‐O‐Acetyl‐2‐Deoxy‐D‐Mannopyranose.
- Zanamivir EP Impurity E | CAS No- NA. Chemicea.
- (2R,3R,4S)-4-amino-3-acetamido-2-((2-phenylethyl)(propyl)carbamoyl)-3,4-dihydro-2H-pyran-6-carboxylic acid. PubChem.
- The war against influenza: discovery and development of sialidase inhibitors. e-Learning - UNIMIB.
- BCX-1812 (RWJ-270201): Discovery of a Novel, Highly Potent, Orally Active, and Selective Influenza Neuraminidase Inhibitor through Structure-Based Drug Design | Journal of Medicinal Chemistry.
- Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphon
- Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Deriv
- Sialidase inhibitors related to zanamivir. Further SAR studies of 4-amino-4H-pyran-2-carboxylic acid-6-propylamides. PubMed.
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- 2. (2R,3R,4S)-4-amino-3-acetamido-2-((2-phenylethyl)(propyl)carbamoyl)-3,4-dihydro-2H-pyran-6-carboxylic acid | C20H27N3O5 | CID 444147 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Technical Support Center: A Troubleshooting Guide for Zanamivir Amine Triacetate Methyl Ester Reactions
Welcome to the Technical Support Center for Zanamivir Amine Triacetate Methyl Ester reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this key intermediate in the production of the antiviral drug Zanamivir. Here, we provide in-depth, field-proven insights in a question-and-answer format to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: My azide reduction to produce this compound is resulting in a low yield and a complex mixture of byproducts. What is the likely cause?
A1: A common issue in the reduction of the azide precursor is the over-reduction of the 2,3-double bond of the dihydropyran ring. This is particularly prevalent when using harsh reducing agents like catalytic hydrogenation with certain catalysts or strong hydride reagents. The double bond is susceptible to reduction, leading to a saturated ring system and a loss of the desired product. We recommend using milder reducing agents such as zinc dust in the presence of ammonium chloride, or employing the Staudinger reaction with triphenylphosphine followed by hydrolysis.[1][2]
Q2: I am observing a new, unexpected peak in my HPLC analysis after the azide reduction. What could this be?
A2: One documented side product during the synthesis of Zanamivir intermediates is the formation of the 4(R)-epimer.[3] Another possibility, particularly if you are using a Staudinger reduction, is an unexpected acetyl migration. This can occur under neutral or acidic conditions, leading to the formation of a 3-amino-4-acetamido isomer instead of the desired 3-acetamido-4-amino product.[1][3] Careful control of pH and reaction conditions is crucial to minimize these side reactions.
Q3: The subsequent guanidinylation of the amine is proving difficult, with incomplete reaction and the formation of multiple products. What are the key parameters to control?
A3: Guanidinylation reactions can be challenging due to the high basicity and nucleophilicity of the guanidine group. Success often hinges on the choice of guanidinylating reagent and the protecting group strategy.[4] Using Boc-protected guanidinylating agents, such as N,N'-Bis(Boc)-1H-pyrazole-1-carboxamidine, can improve reactivity and reduce side reactions.[5] The choice of solvent and temperature is also critical; for instance, acetonitrile has been found to be a superior solvent in some cases.[6] Incomplete reaction could be due to steric hindrance or deactivation of the amine.
Q4: How should I best purify this compound?
A4: Purification is typically achieved through column chromatography on silica gel.[5][7] The choice of eluent system will depend on the specific impurities present, but a gradient of ethyl acetate in hexane is a common starting point. In some cases, recrystallization from a suitable solvent system can also be an effective method for obtaining a highly pure product.[2]
Comprehensive Troubleshooting Guide
This section provides a more detailed breakdown of potential issues, their underlying causes, and step-by-step solutions.
Problem 1: Low Yield or Incomplete Conversion in the Azide to Amine Reduction
The reduction of the 4-azido group to the 4-amino group is a critical step in the synthesis of this compound. Low yields or incomplete reactions can be a significant bottleneck.
Potential Causes and Solutions:
| Cause | Explanation | Recommended Solution |
| Incomplete Reaction | The reducing agent may not be sufficiently reactive, or the reaction time may be too short. | Monitor the reaction closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction stalls, consider adding a fresh portion of the reducing agent. Ensure the reagents are of high quality and have been stored correctly. |
| Over-reduction of the 2,3-Double Bond | Harsh reducing conditions, such as catalytic hydrogenation with certain catalysts (e.g., Palladium on Carbon), can lead to the undesired reduction of the double bond in the dihydropyran ring.[2] | Switch to a milder reducing agent. Zinc dust with ammonium chloride in a protic solvent is a proven alternative that selectively reduces the azide without affecting the double bond.[2] The Staudinger reaction (using triphenylphosphine followed by aqueous workup) is another excellent, mild method.[8][9][10] |
| Catalyst Poisoning | In catalytic hydrogenation, trace impurities in the starting material or solvent can poison the catalyst, leading to incomplete reaction. | Ensure all starting materials and solvents are of high purity. If catalyst poisoning is suspected, filtering the reaction mixture and adding fresh catalyst may help. |
Experimental Protocol: Staudinger Reduction of Zanamivir Azide Triacetate Methyl Ester Precursor
-
Dissolution: Dissolve the azide precursor in anhydrous tetrahydrofuran (THF).
-
Reagent Addition: Add triphenylphosphine (1.1 equivalents) to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture and monitor the evolution of nitrogen gas (bubbling). Follow the reaction progress by TLC until the starting material is consumed.
-
Hydrolysis: Add water to the reaction mixture and continue stirring until the intermediate iminophosphorane is fully hydrolyzed to the amine.
-
Work-up and Purification: Remove the THF under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate) to remove the triphenylphosphine oxide byproduct. The desired amine can then be purified by column chromatography.
Diagram: Troubleshooting Azide Reduction
Caption: Logical workflow for troubleshooting low yields in the azide reduction step.
Problem 2: Formation of Isomeric Impurities
The presence of isomers can complicate purification and impact the overall yield and purity of the final product.
Potential Causes and Solutions:
| Cause | Explanation | Recommended Solution |
| Formation of the 4(R)-Epimer | The stereochemistry at the C-4 position can be sensitive to the reaction conditions, potentially leading to the formation of the undesired 4(R)-epimer.[3] | Carefully control the reaction temperature and reagent addition. The choice of solvent can also influence the stereochemical outcome. Analyze the product mixture carefully by chiral HPLC or NMR to quantify the diastereomeric ratio. |
| Acetyl Group Migration | During the Staudinger reduction, an intramolecular acetyl migration from the 3-acetamido group to the newly formed 4-amino group can occur, especially under neutral or acidic conditions.[1][3] | Maintain a slightly basic pH during the reaction and work-up to suppress the acetyl migration. The use of aprotic solvents may also disfavor this side reaction. |
Diagram: Acetyl Migration Side Reaction
Caption: Illustration of the acetyl migration side reaction.
Problem 3: Challenges in the Guanidinylation of this compound
The introduction of the guanidine group is a crucial final step. This reaction can be sluggish and prone to side reactions if not properly optimized.
Potential Causes and Solutions:
| Cause | Explanation | Recommended Solution |
| Low Reactivity of the Amine | The amine at the C-4 position may be sterically hindered, leading to slow reaction rates. | Use a more reactive guanidinylating agent. Reagents like N,N'-Di-Boc-N''-triflylguanidine are known to react even with weakly nucleophilic amines.[5] Increasing the reaction temperature may also improve the rate, but should be done cautiously to avoid decomposition. |
| Side Reactions of the Guanidinylating Agent | Some guanidinylating agents can be unstable or participate in side reactions, leading to the formation of impurities such as N-cyano derivatives.[11][12] | Choose a stable and well-characterized guanidinylating reagent. The use of Boc-protected reagents can mitigate many of these side reactions by masking the reactivity of the guanidine moiety until the final deprotection step.[4][5] |
| Dimerization | If a difunctional guanidinylating agent is used, or if there are other reactive sites on the molecule, dimerization or oligomerization can occur. | Use a monofunctional guanidinylating agent and ensure that other potentially reactive functional groups are appropriately protected. |
Experimental Protocol: Guanidinylation using a Boc-Protected Reagent
-
Reaction Setup: In a suitable flask, dissolve the this compound and the Boc-protected guanidinylating agent (e.g., N,N'-Bis(Boc)-1H-pyrazole-1-carboxamidine, 1.1 equivalents) in an appropriate solvent like tetrahydrofuran (THF) or acetonitrile.
-
Reaction: Stir the solution at room temperature or with gentle heating, monitoring the progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the resulting Boc-protected guanidine intermediate by column chromatography on silica gel.
-
Deprotection: The Boc protecting groups can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final guanidinylated product.
Diagram: Guanidinylation Workflow
Caption: A typical workflow for the guanidinylation and deprotection steps.
Analytical Characterization
Proper analytical characterization is essential for troubleshooting and ensuring the quality of your this compound.
| Technique | Purpose | Key Observations |
| TLC | Rapid monitoring of reaction progress and identification of major components. | The amine product should have a different Rf value than the azide starting material. The appearance of new spots can indicate side product formation. |
| HPLC | Quantitative analysis of purity and detection of impurities. | A high-quality product should show a single major peak. Isomeric impurities may appear as closely eluting peaks. A C18 column with a mobile phase of acetonitrile and water with a formic acid modifier is a good starting point for method development.[13] |
| NMR (¹H and ¹³C) | Structural confirmation of the desired product and identification of impurities. | The proton and carbon NMR spectra will provide characteristic signals for the acetyl groups, the methyl ester, and the protons on the dihydropyran ring and the glycerol side chain. The coupling constants in the ¹H NMR spectrum can be used to confirm the stereochemistry.[3] |
| Mass Spectrometry (MS) | Determination of the molecular weight of the product and identification of impurities. | Electrospray ionization (ESI) is a suitable technique. The mass spectrum should show the expected molecular ion peak for this compound (C₁₈H₂₆N₂O₁₀, MW: 430.41).[14][][16][17] |
References
- Synthesis and 1H NMR data assignment of 3-acetamido-4-amino-3,4-dihydro-2H-pyran-6-carboxylates and their acetyl-migrated isomers. (2021).
- Technical Support Center: Optimizing Guanidine Synthesis. Benchchem.
- Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity. (2017). Molecules.
- An In-depth Technical Guide to the Initial Synthesis Pathways of Zanamivir
- Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity. (2017). Molecules.
- Synthesis of zanamivir. (2003). Chinese Journal of Pharmaceuticals.
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- This compound | CAS 139110-70-6. Santa Cruz Biotechnology.
- Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organoc
- An In-depth Technical Guide to Guanidinylation Reactions Using Boc-Guanidine. Benchchem.
- Zanamivir Azide Triacet
- Process for preparing zanamivir and intermediates for use in the process. (2012).
- Zanamivir | Influenza | Neuraminidase Inhibitor | Validation | Liquid Chromatography With Tandem Mass Spectrometry. (2021). Indian Journal of Pharmaceutical Sciences.
- CAS 139110-70-6 Zanamivir Amine Triacet
- Total Synthesis of Anti-Influenza Agents Zanamivir and Zanaphosphor via Asymmetric Aza-Henry Reaction. (2016). Organic Letters.
- A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. (2016). Journal of Visualized Experiments.
- This compound | CAS 139110-70-6. Veeprho.
- Total Synthesis of Anti-Influenza Agents Zanamivir and Zanaphosphor via Asymmetric Aza-Henry Reaction. (2016). Organic Letters.
- This compound CAS NO.139110-70-6. BOC Sciences.
- Recent progress in chemical approaches for the development of novel neuraminidase inhibitors. (2021). RSC Medicinal Chemistry.
- Synthesis of acylguanidine zanamivir derivatives as neuraminidase inhibitors and the evaluation of their bio-activities. (2013). Organic & Biomolecular Chemistry.
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- Staudinger Reaction. Organic Chemistry Tutor.
- Intramolecular ion-pair prodrugs of zanamivir and guanidino-oseltamivir. (2011). Bioorganic & Medicinal Chemistry Letters.
- Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjug
- Synthesis of acylguanidine zanamivir derivatives as neuraminidase inhibitors and the evaluation of their bio-activities. (2013). Organic & Biomolecular Chemistry.
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- Sequence of Reactant Combination Alters the Course of the Staudinger Reaction of Azides with Acyl Derivatives. Bimanes. 30. (1995). The Journal of Organic Chemistry.
- Synthesis and anti-influenza virus activity of 7-O-alkylated derivatives related to zanamivir. (2009). Bioorganic & Medicinal Chemistry Letters.
- CAS No : 139110-70-6 | Product Name : this compound.
- A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. (2005). University of Toronto.
- Staudinger Reaction. Organic Chemistry Portal.
- Chromatograms of Zanamivir in the four tested matrices at a concentration of 50 ng L À 1.
- Synthesis and characterization of 4(R)
- New, azide-free transformation of epoxides into 1,2-diamino compounds: Synthesis of the anti-influenza neuraminidase inhibitor oseltamivir phosphate (Tamiflu). (2009). Organic Process Research & Development.
- A generic system for the expression and purification of soluble and stable influenza neuraminidase. (2011).
- Characterization of Three Novel 4-Methylaminorex Derivatives Applied as Designer Drugs. (2022). Molecules.
- A New Synthesis of Enantiopure Amine Fragment: An Important Intermediate to the Anti-HIV Drug Lenacapavir. (2024). ACS Omega.
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- 12. allmpus.com [allmpus.com]
- 13. ijpsonline.com [ijpsonline.com]
- 14. scbt.com [scbt.com]
- 16. veeprho.com [veeprho.com]
- 17. This compound, CasNo.139110-70-6 BOC Sciences United States [bocscichem.lookchem.com]
Technical Support Center: Optimization of Reaction Conditions for Zanamivir Amine Triacetate Methyl Ester
Welcome to the Technical Support Center for the synthesis of Zanamivir Amine Triacetate Methyl Ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your reaction conditions, ensuring high yield and purity of this crucial Zanamivir precursor.
I. Understanding the Core Synthesis
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired outcome. The general synthetic pathway involves the strategic modification of a sialic acid derivative, culminating in the introduction of the key amine functionality at the C4 position. This is followed by guanidinylation to yield Zanamivir. The focus of this guide is the optimization of the penultimate intermediate, this compound.
The key transformations we will address are:
-
Azide Reduction: The conversion of an azido group at the C4 position to a primary amine.
-
Guanidinylation: The subsequent reaction of the C4-amine to form the guanidinium group of Zanamivir (though the focus is on the amine precursor).
-
Protecting Group Strategy: The use and removal of protecting groups on the hydroxyl and carboxyl moieties.
Here is a generalized workflow for the synthesis:
Technical Support Center: Degradation Pathways of Zanamivir Amine Triacetate Methyl Ester
An in-depth guide to navigating the complexities of Zanamivir Amine Triacetate Methyl Ester degradation pathways is provided below. This technical support center offers troubleshooting guides and frequently asked questions in a question-and-answer format to directly address specific issues researchers, scientists, and drug development professionals might encounter during their experiments.
This guide provides in-depth technical assistance for researchers studying the stability and degradation of this compound. As a prodrug, its stability is a critical factor in its development and efficacy. This resource is structured to anticipate and resolve common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound under hydrolytic conditions?
A1: this compound is susceptible to hydrolysis at two primary sites: the methyl ester and the acetamido group. The rate and extent of hydrolysis are highly dependent on the pH of the solution.
-
Ester Hydrolysis: Under both acidic and basic conditions, the methyl ester can be hydrolyzed to form the corresponding carboxylic acid. This reaction is generally faster at a higher pH.
-
Amide Hydrolysis: The acetamido group at the C-5 position can also undergo hydrolysis, particularly under strong acidic or basic conditions, to yield an amine.
Q2: How does pH influence the stability of this compound in aqueous solutions?
A2: The stability of this compound is significantly influenced by pH. Generally, the compound is most stable in the pH range of 3 to 5. Outside of this range, degradation is more likely to occur. At a pH below 3, acid-catalyzed hydrolysis of the ester and amide groups can be observed. In alkaline conditions (pH > 7), base-catalyzed hydrolysis of the methyl ester is the predominant degradation pathway.
Q3: What are the expected degradation products from oxidative stress?
A3: The guanidino group in the Zanamivir structure is a potential site for oxidative degradation. Exposure to oxidizing agents, such as hydrogen peroxide, can lead to the formation of various oxidation products. The exact nature of these degradants can be complex and may involve modifications to the guanidino group or other parts of the molecule.
Q4: What are the best practices for handling and storing this compound to minimize degradation?
A4: To ensure the integrity of your samples, the following handling and storage procedures are recommended:
-
Storage: Store the solid compound in a cool, dry, and dark place. For solutions, it is advisable to prepare them fresh. If storage is necessary, use a buffered solution within the optimal pH range (3-5) and store at 2-8°C for short periods. For long-term storage, freezing at -20°C or below is recommended.
-
Handling: Avoid exposure to high temperatures, strong light, and reactive chemicals. When preparing solutions, use high-purity solvents and glassware to prevent contamination that could catalyze degradation.
Troubleshooting Guides
This section addresses common problems encountered during the analysis of this compound and its degradation products.
HPLC Analysis
Problem: Poor peak shape (tailing or fronting) for the parent compound and its degradants.
-
Possible Cause 1: Inappropriate Mobile Phase pH: The ionization state of the amine and guanidino groups is pH-dependent, which can affect peak shape.
-
Solution: Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the analytes. For Zanamivir, which has a strongly basic guanidino group, a low pH mobile phase (e.g., pH 2.5-3.5) with an acidic modifier like formic acid or trifluoroacetic acid is often effective.
-
-
Possible Cause 2: Secondary Interactions with the Stationary Phase: The basic functional groups can interact with residual silanols on the silica-based stationary phase, leading to peak tailing.
-
Solution: Use a column with end-capping or a base-deactivated stationary phase. Alternatively, adding a competing base, such as triethylamine, to the mobile phase can help to reduce these secondary interactions.
-
Problem: Co-elution of polar degradation products.
-
Possible Cause: The degradation products are often more polar than the parent compound and may not be well-retained on a standard C18 column.
-
Solution 1: Employ a polar-embedded or polar-endcapped C18 column, or consider using a HILIC (Hydrophilic Interaction Liquid Chromatography) column, which is specifically designed for the retention of polar compounds.
-
Solution 2: Utilize ion-pair chromatography by adding an ion-pairing reagent to the mobile phase to improve the retention of ionic degradants.
-
Mass Spectrometry (MS) Analysis
Problem: Difficulty in identifying unknown degradation products.
-
Possible Cause: The degradation products may be present at low concentrations or have complex fragmentation patterns.
-
Solution 1: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements, which can aid in determining the elemental composition of the degradants.
-
Solution 2: Perform MS/MS (tandem mass spectrometry) experiments to obtain fragmentation spectra. By comparing the fragmentation patterns of the degradants to that of the parent compound, it is often possible to deduce the site of modification.
-
Experimental Protocols
Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation pathways.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 2 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 105°C for 24 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light for 24 hours.
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples and dilute all samples to an appropriate concentration for HPLC-MS analysis.
Sample HPLC-MS Method
-
Column: C18, 2.1 x 100 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 15 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 5 µL
-
MS Detection: ESI positive mode, with a scan range of m/z 100-1000.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting flowchart for poor HPLC peak shape.
References
- A.L.
- Li, J., & Zhang, Y. (2011). Drug degradation and analysis.
- Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., & Ichijo, T. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced Drug Delivery Reviews, 59(1), 29-37.
Technical Support Center: Troubleshooting Side-Product Formation in Zanamivir Amine Triacetate Methyl Ester Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of Zanamivir Amine Triacetate Methyl Ester (C₁₈H₂₆N₂O₁₀, CAS 139110-70-6). This key intermediate is critical in the multi-step synthesis of the antiviral agent Zanamivir.[][2] Achieving high purity at this stage is paramount to ensure the success of subsequent transformations and the quality of the final active pharmaceutical ingredient.
This guide is designed for researchers, scientists, and drug development professionals. It directly addresses common side-product formation issues encountered during the pivotal reduction of the azide precursor, Methyl 5-acetamido-4-azido-6-(1,2,3-triacetoxypropyl)-5,6-dihydro-4H-pyran-2-carboxylate, to the target amine. We will explore the causality behind these side-reactions and provide field-proven troubleshooting strategies and preventative protocols.
Section 1: Troubleshooting Guide
This section is structured in a question-and-answer format to address specific experimental observations.
Q1: My HPLC analysis shows a major impurity with an identical mass-to-charge ratio (m/z) as my desired product, but it elutes at a different retention time. What is this side-product and how can I prevent it?
This observation strongly suggests the formation of an isomer. In the synthesis of this compound, two isomeric impurities are frequently reported: the C4-epimer and an acetyl-migrated product .[3]
Potential Cause A: C4-Epimerization
Epimerization at the C4 position (the carbon bearing the newly formed amino group) can occur if the proton adjacent to the electron-withdrawing ester group is labile. While less common under standard reduction conditions, exposure to acidic or basic conditions during workup or purification can facilitate this unwanted isomerization.
-
Mechanism: The process involves the abstraction of the proton at C4 by a base, forming a planar enolate-like intermediate. Subsequent re-protonation can occur from either face, leading to a mixture of the desired (4S) and undesired (4R) epimers.
Potential Cause B: Acetyl Group Migration
A more insidious and frequently encountered issue is the intramolecular migration of the acetyl group from the C5 nitrogen to the C4 nitrogen. This occurs post-reduction, transforming the desired (3R,4S)-3-acetamido-4-amino product into the undesired (3R,4S)-3-amino-4-acetamido isomer.[3] This side-reaction is particularly noted during Staudinger reductions or under neutral to acidic conditions.[3]
-
Mechanism: The newly formed, nucleophilic C4-amine attacks the carbonyl carbon of the adjacent C5-acetamido group. This forms a five-membered cyclic orthoamide intermediate, which then collapses to the more thermodynamically stable product where the acetyl group is now on the C4 nitrogen.
Caption: Mechanism of intramolecular acetyl migration.
Diagnostic Protocol
-
High-Resolution Mass Spectrometry (HRMS): Confirm that the impurity has the exact same molecular formula as the target compound.
-
¹H NMR Spectroscopy: This is the most definitive method. As reported, the coupling constants between the C3, C4, and C5 protons are diagnostic.[3] A careful analysis of the splitting patterns and J-values can distinguish between the isomers. The migrated product will show a significant downfield shift for the proton on the nitrogen that has been acetylated.
Solutions and Preventative Measures
-
Control pH: Strictly maintain neutral or slightly basic conditions during the reaction and, most importantly, during the workup and purification. Avoid prolonged exposure to acid. Research indicates that acetyl migration is less likely to occur under alkaline conditions.[3]
-
Choice of Reducing Agent: While catalytic hydrogenation (e.g., H₂ over Pd/C) is a clean method, the conditions must be optimized. Some zinc-based reduction systems (e.g., Zn/FeCl₃) have been reported to effectively reduce the azide without affecting other functional groups like the 2,3-double bond.[4]
-
Temperature Control: Perform the reduction and subsequent workup at low temperatures (e.g., 0-10 °C) to minimize the rate of both epimerization and acetyl migration.
-
Immediate Derivatization: If the amine is not immediately used for the next step (guanidinylation), consider protecting the C4-amine with a labile protecting group like Boc anhydride. This will prevent migration, although it adds extra steps to the synthesis.
Q2: My azide reduction is slow or incomplete, leaving significant amounts of the azide precursor in my product. How can I drive the reaction to completion?
Incomplete reduction of the azide is a common issue that compromises yield and introduces a hazardous impurity into the final product.
Potential Causes & Troubleshooting
-
Catalyst Inactivation (for Catalytic Hydrogenation):
-
Problem: The Palladium on Carbon (Pd/C) or Lindlar catalyst may be old, of poor quality, or poisoned by sulfur or other contaminants from previous steps.
-
Solution: Use fresh, high-quality catalyst from a reputable supplier. Ensure all glassware is scrupulously clean and solvents are of high purity. Increase catalyst loading (e.g., from 10 mol% to 20 mol%).
-
-
Insufficient Hydrogen:
-
Problem: Inadequate H₂ pressure or poor mass transfer of hydrogen gas to the catalyst surface.
-
Solution: Ensure the system is properly sealed and purged. Increase the hydrogen pressure (typically 1-4 atm, but consult safety protocols). Ensure vigorous stirring to keep the catalyst suspended and maximize gas-liquid interface.
-
-
Suboptimal Reducing Agent (for Chemical Reduction):
-
Problem: The chosen chemical reducing agent (e.g., triphenylphosphine in a Staudinger reaction) may not be efficient enough under the applied conditions.
-
Solution: Consider alternative or more robust reduction methods. The choice of reducing agent can significantly impact reaction time and side-product formation.
-
Comparative Table of Reduction Methods
| Method | Reducing Agent(s) | Typical Conditions | Advantages | Potential Issues | Reference(s) |
| Catalytic Hydrogenation | H₂, Pd/C, or Lindlar Catalyst | MeOH or EtOAc, RT, 1-4 atm H₂ | Clean workup (filtration), high yield. | Catalyst poisoning, slow reaction, potential for over-reduction. | [5][6] |
| Staudinger Reaction | Triphenylphosphine (PPh₃), then H₂O | THF or other aprotic solvent, RT | Mild conditions, good for sensitive substrates. | Stoichiometric phosphine oxide byproduct can complicate purification; potential for acetyl migration.[3] | [5] |
| Metal-Mediated Reduction | Zn / NH₄Cl or Zn-FeCl₃ | Aqueous solvent mixtures, RT | Cost-effective, rapid, avoids over-reduction of the double bond. | Requires careful control of aqueous workup to avoid hydrolysis. | [3][4] |
Recommended Protocol: Optimized Catalytic Hydrogenation
-
Dissolve the azide precursor (1.0 eq) in anhydrous methanol (approx. 0.1 M concentration) in a suitable hydrogenation vessel.
-
Carefully add 10% Palladium on Carbon (15-20 mol% by weight) under an inert atmosphere (N₂ or Ar).
-
Seal the vessel, evacuate the atmosphere, and backfill with hydrogen gas (H₂). Repeat this cycle three times.
-
Pressurize the vessel to 3 atm with H₂ and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).
-
Upon completion, carefully vent the H₂ and purge the vessel with N₂.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate in vacuo at a low temperature (<30 °C) to yield the crude amine, which should be used immediately or stored under inert gas at low temperature.
Q3: I'm observing multiple spots on my TLC plate and several peaks in my LC-MS with lower molecular weights than my target amine. What's causing this degradation?
The presence of lower molecular weight species indicates the cleavage of one or more of the protecting groups: the C2-methyl ester or the three acetates on the glycerol side chain.
-
Mechanism: Both ester and acetate groups are susceptible to hydrolysis under either acidic or basic conditions. The methyl ester is particularly labile to base-catalyzed saponification, while the acetates can be cleaved by acid or base, especially with prolonged exposure or elevated temperatures.
Caption: Troubleshooting workflow for degradation products.
Preventative Measures for Hydrolysis
-
Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried before use. Perform the reaction under an inert atmosphere (N₂ or Ar) to exclude atmospheric moisture.
-
pH Control During Workup: If an aqueous workup is unavoidable, use a buffered solution (e.g., saturated NaHCO₃) to maintain a neutral pH. Perform extractions quickly and at low temperatures.
-
Purification Strategy: Opt for anhydrous purification methods. Flash chromatography on silica gel using anhydrous solvents is preferable to methods involving water, such as reverse-phase HPLC, unless the mobile phases are well-buffered and contact time is minimized.
Section 2: Frequently Asked Questions (FAQs)
FAQ 1: What is the best analytical method to monitor the reaction and assess the purity of this compound?
A combination of Thin-Layer Chromatography (TLC) for quick qualitative monitoring and High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) for quantitative analysis is recommended.[7][8]
-
HPLC-MS: This is the gold standard. A Hydrophilic Interaction Liquid Chromatography (HILIC) column can be effective for retaining this polar molecule.[9] Alternatively, a standard C18 column with a suitable mobile phase (e.g., acetonitrile/water with a mild buffer like ammonium acetate) can be used. MS detection allows for definitive identification of the product and any impurities by their mass-to-charge ratio.[10]
FAQ 2: Are there specific safety precautions for handling the azide precursor?
Absolutely. Methyl 5-acetamido-4-azido-6-(1,2,3-triacetoxypropyl)-5,6-dihydro-4H-pyran-2-carboxylate is an organic azide. Organic azides are potentially explosive and must be handled with extreme care.
-
Avoid Heat and Shock: Never heat the azide compound. Avoid scratching or scraping the solid material.
-
Work on a Small Scale: If possible, perform reactions on the smallest scale necessary.
-
Use a Blast Shield: Always work behind a certified safety shield.
-
Avoid Concentration to Dryness: Do not concentrate solutions of the azide to complete dryness. It is safer to proceed directly with the crude solution into the next step if the solvent is compatible.
FAQ 3: Can dimerization occur during the azide reduction?
While the intentional synthesis of Zanamivir dimers is a known strategy to enhance antiviral potency,[11][12] uncontrolled dimerization during the azide reduction is not a commonly reported side-reaction. Dimerization typically requires specific linking chemistry or the presence of coupling agents. If you observe a product with approximately double the mass of your target amine, it would be an unusual event warranting a thorough investigation of potential contaminants or unexpected reactivity.
References
-
Pharmaffiliates. (n.d.). Zanamivir-impurities. Retrieved from [Link]
-
de Sousa, L. R., et al. (2019). Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity. Molecules, 24(19), 3544. Available at: [Link]
-
Wang, C., et al. (2020). Synthesis and characterization of 4(R)‐epimer impurities of zanamivir and laninamivir octanoate. Journal of the Chinese Chemical Society. (Note: A direct accessible link was not available in the search results, but the research is discoverable on platforms like ResearchGate). Retrieved from [Link]
-
Lund, B., et al. (2021). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. The Journal of Organic Chemistry, 86(13), 8895–8905. Available at: [Link]
-
World Health Organization. (2020). ZANAMIVIR Draft proposal for inclusion for The International Pharmacopoeia. Retrieved from [Link]
-
Macdonald, S. J., et al. (2012). Synthesis of 1,4-triazole linked zanamivir dimers as highly potent inhibitors of influenza A and B. MedChemComm, 3(4), 458-462. Available at: [Link]
-
Swain, C. J., et al. (2022). Preventing Influenza A Virus Infection by Mixed Inhibition of Neuraminidase and Hemagglutinin by Divalent Inhibitors. Journal of Medicinal Chemistry, 65(10), 7139–7151. Available at: [Link]
-
Chen, L., et al. (2020). Recent advances on N-acetylneuraminic acid: Physiological roles, applications, and biosynthesis. Applied Microbiology and Biotechnology, 104(13), 5733–5744. Available at: [Link]
-
Boltz, D. A., et al. (2014). A zanamivir dimer with prophylactic and enhanced therapeutic activity against influenza viruses. Antiviral Research, 106, 69–77. Available at: [Link]
-
Mohammad, A. S., & Bangaru, J. (2020). A Liquid Chromatography with Tandem Mass Spectrometry Bio-Analytical Method Development and Validation for the Quantification of Zanamivir in Biological Matrices. Indian Journal of Pharmaceutical Sciences, 82(5), 815-822. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of zanamivir | Request PDF. Retrieved from [Link]
-
Lee, H. J., et al. (2009). Production of N-acetyl-D-neuraminic acid using two sequential enzymes overexpressed as double-tagged fusion proteins. Journal of Biotechnology, 143(1), 47–53. Available at: [Link]
-
Macdonald, S. J., et al. (2012). Synthesis of 1,4-triazole linked zanamivir dimers as highly potent inhibitors of influenza A and B. MedChemComm, 3(4), 458-462. Available at: [Link]
- Cipla Limited. (2012). Process for preparing zanamivir and intermediates for use in the process. Google Patents. EP2476675A1.
-
Reich, J. A., et al. (2022). Shift of the reaction equilibrium at high pressure in the continuous synthesis of neuraminic acid. Beilstein Journal of Organic Chemistry, 18, 558–569. Available at: [Link]
-
da Silva, A. C., et al. (2021). Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis. Catalysts, 11(11), 1369. Available at: [Link]
-
ResearchGate. (n.d.). Reaction mechanism of epimerization catalyzed by AGE. Retrieved from [Link]
-
ResearchGate. (n.d.). Analytical Methods to Determine Anti-Influenza Drugs. Retrieved from [Link]
-
Shie, J. J., & Fang, J. M. (2010). Total Synthesis of Anti-Influenza Agents Zanamivir and Zanaphosphor via Asymmetric Aza-Henry Reaction. The Journal of Organic Chemistry, 75(18), 6011–6019. (Semantic Scholar provides an overview). Available at: [Link]
-
El-Sayed, M. S., et al. (2018). Recent progress in chemical approaches for the development of novel neuraminidase inhibitors. RSC Advances, 8(1), 1-21. Available at: [Link]
-
Abrecht, S., et al. (2004). The Synthetic Development of the Anti-Influenza Neuraminidase Inhibitor Oseltamivir Phosphate (Tamiflu®): A Challenge for Synthesis & Process Research. CHIMIA International Journal for Chemistry, 58(9), 621-629. Available at: [Link]
-
Jemal, M., et al. (2010). Quantification of the anti-influenza drug zanamivir in plasma using high-throughput HILIC–MS/MS. Bioanalysis, 2(1), 61–71. Available at: [Link]
-
Pharmaffiliates. (n.d.). Zanamivir Amine-impurities. Retrieved from [Link]
-
Kumar, D., et al. (2021). Recent Trends in Analytical Techniques for Impurity Profiling. Austin Chromatography, 8(1), 1058. Available at: [Link]
-
Chiu, W. K., & Lau, Y. Y. (2016). Critical Issues of Pharmaceutical Industry: A Case Study of Recent Advance in the Chemical Synthesis of Tamiflu. International Journal of Drug Development and Research, 8(3), 52-57. Available at: [Link]
Sources
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- 3. researchgate.net [researchgate.net]
- 4. EP2476675A1 - Process for preparing zanamivir and intermediates for use in the process - Google Patents [patents.google.com]
- 5. Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biomedres.us [biomedres.us]
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Overcoming solubility issues with Zanamivir Amine Triacetate Methyl Ester
A Guide for Researchers, Scientists, and Drug Development Professionals on Overcoming Solubility Challenges
Welcome to the Technical Support Center for Zanamivir Amine Triacetate Methyl Ester. As a synthetic precursor to the potent antiviral agent Zanamivir, this compound is crucial in the research and development of influenza therapeutics. However, its unique chemical structure, featuring multiple acetyl and ester functional groups, can present solubility challenges during experimental workflows.
This guide, structured in a flexible question-and-answer format, is designed to provide you, our fellow scientists, with in-depth technical guidance and practical troubleshooting strategies. We will delve into the chemical principles governing the solubility of this molecule and offer step-by-step protocols to help you overcome common hurdles, ensuring the smooth progression of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its solubility a concern?
This compound is a key intermediate in the synthesis of Zanamivir.[1] Its structure includes a methyl ester and three acetate groups, which significantly alter the polarity and hydrogen bonding potential compared to the final active pharmaceutical ingredient (API). While these modifications are necessary for the synthetic pathway, they can lead to poor solubility in certain solvents, complicating purification, characterization, and subsequent reaction steps. Understanding and overcoming these solubility issues is critical for efficient drug development.
Q2: What are the key chemical features of this compound that influence its solubility?
The solubility of this compound is a complex interplay of its various functional groups:
-
Methyl Ester: The methyl ester group is less polar than the carboxylic acid it masks in the final Zanamivir molecule. This modification increases lipophilicity.[2]
-
Triacetate Groups: The three acetate groups replace hydroxyl groups, which significantly reduces the molecule's ability to form hydrogen bonds with protic solvents like water.[3] Acetylation generally increases the non-polar character of a molecule.
-
Amine Group: The presence of a primary amine provides a site for hydrogen bonding and potential protonation in acidic conditions, which can influence solubility in aqueous solutions.
The overall effect of these modifications is a molecule with a more non-polar character compared to Zanamivir, leading to better solubility in some organic solvents but potentially poor solubility in aqueous media.
Troubleshooting Guide: Common Solubility Issues and Solutions
Issue 1: The compound is difficult to dissolve in aqueous buffers.
Plausible Cause: The presence of the triacetate and methyl ester groups reduces the molecule's ability to form hydrogen bonds with water, leading to low aqueous solubility.[4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor aqueous solubility.
Experimental Protocol: pH-Solubility Screening
-
Prepare a series of small-volume buffers (e.g., 1 mL) with a range of pH values (e.g., 2, 4, 6, 7.4, 9).
-
Add a pre-weighed amount of this compound to each buffer to create a supersaturated suspension.
-
Equilibrate the samples by shaking or rotating for a set period (e.g., 24 hours) at a controlled temperature.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and analyze the concentration of the dissolved compound by a suitable analytical method (e.g., HPLC-UV).
-
Plot the solubility as a function of pH to determine the optimal pH range for your experiments.
Issue 2: The compound precipitates out of solution during an experiment.
Plausible Cause: Changes in temperature, solvent composition (e.g., evaporation of a volatile co-solvent), or pH can lead to a decrease in solubility and subsequent precipitation.
Troubleshooting Steps:
-
Review Experimental Conditions: Carefully examine your experimental protocol for any changes that could affect solubility.
-
Temperature Control: Ensure a stable temperature is maintained throughout your experiment, as solubility is often temperature-dependent.
-
Solvent Evaporation: If using volatile organic solvents, ensure your experimental setup is sealed to prevent evaporation and a shift in the solvent ratio.
-
Buffer Capacity: If working in a buffered system, ensure the buffer has sufficient capacity to maintain the desired pH, especially if your reaction produces or consumes acid or base.
Issue 3: Difficulty in preparing a concentrated stock solution in a suitable organic solvent.
Plausible Cause: While more soluble in organic solvents than in water, this compound may still have limited solubility in certain solvents due to its complex structure and potential for intermolecular interactions.
Solvent Selection Guide:
| Solvent | Polarity Index | Expected Solubility | Rationale & Comments |
| Chloroform | 4.1 | Good | Supplier data indicates solubility in chloroform.[5] Its moderate polarity can solvate the ester and acetate groups. |
| Methanol | 5.1 | Moderate | A structurally similar compound, Zanamivir Azide Triacetate Methyl Ester, is soluble in methanol.[6] Methanol is a polar protic solvent that can interact with the amine group. |
| DMSO | 7.2 | Good | A highly polar aprotic solvent capable of dissolving a wide range of compounds. The parent drug, Zanamivir, is soluble in DMSO.[7] |
| Ethanol | 4.3 | Moderate to Low | Less polar than methanol, may have lower solvating power for this molecule. The parent drug, Zanamivir, is slightly soluble in ethanol.[] |
| Acetonitrile | 5.8 | Moderate to Low | A polar aprotic solvent, its effectiveness will depend on the specific intermolecular forces. |
| Water | 10.2 | Poor | The non-polar character of the ester and acetate groups limits solubility.[4] |
Experimental Protocol: Small-Scale Solubility Testing
-
To a series of small vials, add a known amount of this compound (e.g., 1 mg).
-
Add a small, measured volume of the test solvent (e.g., 100 µL).
-
Vortex or sonicate the mixture to aid dissolution.
-
Visually inspect for complete dissolution.
-
If the compound dissolves, incrementally add more compound until saturation is reached to estimate the approximate solubility.
-
If the compound does not dissolve, incrementally add more solvent to determine the volume required for dissolution.
Caption: Workflow for preparing a concentrated stock solution.
Concluding Remarks
Navigating the experimental challenges posed by the solubility of this compound is a manageable task with a systematic and informed approach. By understanding the interplay of the molecule's functional groups and employing the troubleshooting strategies outlined in this guide, researchers can confidently prepare solutions suitable for their specific experimental needs. We encourage you to use this guide as a starting point and to adapt the protocols to your unique laboratory context.
References
-
CK-12 Foundation. (2012). Esters. Retrieved from [Link]
- Dahan, A., Miller, J. M., & Amidon, G. L. (2009). Enhancing the intestinal membrane permeability of zanamivir: a carrier mediated prodrug approach. Molecular Pharmaceutics, 6(6), 1879–1887.
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Chemistry LibreTexts. (2023). Properties of Esters. Retrieved from [Link]
- Wunberg, T., Al-Momani, E., Wölker, J., et al. (2015). Zanamivir Amidoxime- and N-Hydroxyguanidine-Based Prodrug Approaches to Tackle Poor Oral Bioavailability. Journal of Pharmaceutical Sciences, 104(8), 2562-2572.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 60855, Zanamivir. Retrieved from [Link]
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Quora. (2023). What are the main differences, or how they affect substances, between reactions as 'esterification', isomerisation, hydrogenation, acetylation etc? Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. Retrieved from [Link]
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Allmpus. (n.d.). Zanamivir Azide Triacetate Methyl Ester. Retrieved from [Link]
- Indian Academy of Sciences. (2013). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Journal of Chemical Sciences, 125(3), 607-613.
- Processes. (2023).
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- National Center for Biotechnology Information. (2022). Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture. Pharmaceutics, 14(3), 558.
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Allmpus. (n.d.). Zanamivir Azide Triacetate Methyl Ester. Retrieved from [Link]
- National Center for Biotechnology Information. (2019).
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Chemistry LibreTexts. (2022). Hydrogen Bonding Interactions and Solubility. Retrieved from [Link]
-
Veeprho. (n.d.). This compound. Retrieved from [Link]
- National Center for Biotechnology Information. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. ACS Medicinal Chemistry Letters, 7(10), 947-952.
- National Center for Biotechnology Information. (2020).
- Arkivoc. (2023).
- Supplementary Information Catalytic Hydrogenation of Functionalized Amides Under Basic and Neutral Conditions. (n.d.).
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Patsnap. (2025). How are chemical structures modified to improve bioavailability? Retrieved from [Link]
- CDN. (n.d.). N-Terminus Acetylation Protocol.
- Agilent. (n.d.). HPLC Troubleshooting Guide.
- Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
-
Pharmaffiliates. (n.d.). Zanamivir Amine-impurities. Retrieved from [Link]
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Technical Support Center: Catalyst Removal from Zanamivir Amine Triacetate Methyl Ester
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions regarding the critical purification step of removing residual catalysts from Zanamivir Amine Triacetate Methyl Ester (CAS 139110-70-6), a key synthetic precursor to the antiviral agent Zanamivir.[][2][3] Ensuring the complete removal of metallic impurities is paramount for the safety, efficacy, and regulatory compliance of the final Active Pharmaceutical Ingredient (API).
Frequently Asked Questions (FAQs)
Q1: What catalyst is most likely present in my this compound synthesis, and why is its removal so critical?
In the synthesis of Zanamivir and its intermediates, a common transformation is the reduction of an azide group to an amine.[4] This step is almost universally catalyzed by a heterogeneous palladium catalyst, most frequently palladium on activated carbon (Pd/C).[4] Palladium may also be present from other synthetic steps like cross-coupling reactions.[5][6]
Criticality of Removal: Residual palladium is a significant concern in pharmaceutical manufacturing. Regulatory bodies, under guidelines such as the ICH Q3D for elemental impurities, strictly limit the permissible daily exposure to metals like palladium, which is classified as a Class 2B element with an oral concentration limit of 10 ppm.[7] Failure to reduce catalyst levels below this threshold can lead to batch rejection, regulatory action, and potential toxicity. Therefore, robust and verifiable removal protocols are not just a matter of purity but of patient safety and regulatory necessity.[8]
Q2: What are the principal strategies for removing a palladium catalyst from my reaction mixture?
There are three primary strategies for catalyst removal, often used in sequence to achieve the required low-ppm levels. The choice depends on the nature of the catalyst (heterogeneous or homogeneous) and the properties of your product.
-
Filtration: The first line of defense for heterogeneous catalysts like Pd/C. This physically separates the solid catalyst from the product solution.[9]
-
Adsorption (Scavenging): This method is used to capture soluble or colloidal palladium species that pass through filtration. It involves using materials with a high affinity for the metal, such as functionalized silica gels (metal scavengers) or activated carbon.[10][11] Adsorption is a form of chemisorption where the metal binds to the scavenger's surface.[10]
-
Crystallization: Purifying the final product through recrystallization can leave impurities, including residual metals, behind in the mother liquor. This is often a final polishing step.
Q3: My initial filtration of Pd/C is leaving the solution gray and cloudy. How can I improve this?
A cloudy or gray filtrate after removing Pd/C indicates the presence of fine or colloidal palladium particles that have passed through the filter medium. This is a common problem that can be solved with an enhanced filtration technique.
The Causality: Palladium on carbon catalysts can have a very fine particle size. Standard filter paper has pores large enough for these fines to pass through. The solution is to use a filter aid—an inert material that forms a porous, intricate matrix on the filter paper, trapping the fine catalyst particles.
Solution: Use a pad of Celite® (diatomaceous earth) over your filter paper. The Celite forms a micro-porous bed that effectively traps the fine palladium particles.[9] Pre-wetting the Celite pad with the solvent is crucial to prevent it from cracking and allowing catalyst to pass through.[9]
Q4: I've filtered my reaction mixture through Celite, but ICP-MS analysis still shows palladium levels above 10 ppm. What is the next step?
If enhanced filtration does not sufficiently reduce palladium levels, it is highly probable that you have soluble palladium species in your solution. Palladium can leach from the carbon support under certain reaction conditions (e.g., acidic or basic media, presence of certain ligands) and exist in various oxidation states (Pd(0), Pd(II)) that are fully dissolved.[10]
The Causality: Filtration is only effective against insoluble, heterogeneous particles.[12] Soluble metal ions will pass through any filter. To remove them, you need a method that can capture ions from a solution.
Solution: The next and most effective step is to employ a metal scavenger . These are solid-supported materials, often silica-based, that are functionalized with groups that have a high affinity for palladium, such as thiols or thioureas.[10][11] These scavengers will chemically bind (chelate) the soluble palladium, allowing it to be removed by a simple subsequent filtration.[10]
Q5: How do I select the right metal scavenger for my process?
The choice of scavenger is critical and depends on the palladium's oxidation state and the solvent system.
-
For Pd(II): Thiol-based scavengers (e.g., SiliaMetS® Thiol) are extremely effective. The soft sulfur atom has a very high affinity for the soft Pd(II) metal center, forming a stable complex.[11]
-
For Pd(0) and other forms: Thiourea-based scavengers (e.g., SiliaMetS® Thiourea) are more versatile and can scavenge multiple forms of palladium.[11]
-
Solvent Compatibility: Ensure the scavenger is compatible with your solvent system. Most commercial scavengers work well in common organic solvents like methanol, acetonitrile, ethyl acetate, and toluene.[11]
A screening of a few different types of scavengers at a small scale is often the best approach to find the most efficient one for your specific conditions.[12]
Q6: Is activated carbon a good alternative to specialized scavengers?
Activated carbon is a cost-effective adsorbent that can remove residual palladium and other organic impurities.[13][14] However, it has distinct pros and cons compared to specialized silica scavengers.
| Feature | Activated Carbon | Specialized Scavengers (e.g., SiliaMetS®) |
| Selectivity | Low. Adsorbs a wide range of molecules, which can lead to product loss.[7] | High. Specifically designed to bind metal ions, minimizing product loss.[11] |
| Efficiency | Moderate. May require larger quantities and longer contact times. | High. Very efficient at low ppm levels, often requiring less material.[6] |
| Cost | Low initial cost. | Higher initial cost, but can be more cost-effective due to lower product loss. |
| Best Use Case | Decolorization, removal of bulk organic impurities, and some metal scavenging.[15] | Targeted removal of valuable or toxic metals to very low levels (<5 ppm).[16] |
Recommendation: For achieving the stringent <10 ppm level required for APIs with minimal loss of your valuable Zanamivir intermediate, a specialized scavenger is generally the more reliable and ultimately more economical choice.[6]
Troubleshooting Guides & Protocols
Decision Workflow for Catalyst Removal
This diagram outlines a logical workflow for selecting the appropriate catalyst removal technique.
Caption: Decision tree for selecting a catalyst removal method.
Protocol 1: Enhanced Filtration for Heterogeneous Catalysts
This protocol is designed to efficiently remove solid catalysts like Pd/C, minimizing the passage of fine particles.
Materials:
-
Büchner funnel and flask
-
Filter paper (sized to the funnel)
-
Celite® 545 or equivalent filter aid
-
Reaction solvent
Procedure:
-
Setup: Place the filter paper in the Büchner funnel and connect the flask to a vacuum source.
-
Pre-wet: Wet the filter paper with a small amount of the reaction solvent to ensure it seals against the funnel.
-
Prepare Slurry: In a separate beaker, create a slurry of Celite® in your reaction solvent (approx. 1-2 cm thickness worth of Celite® for your funnel diameter).
-
Lay the Pad: With the vacuum on gently, pour the Celite® slurry into the funnel. The solvent will be pulled through, leaving a flat, even pad of Celite® on the filter paper. Wash the pad with a small amount of fresh solvent to settle it.
-
Critical Step - Avoid Cracking: Do not let the Celite® pad run dry before adding your reaction mixture. A dry, cracked pad is ineffective.
-
Filter: Gently pour or transfer your reaction mixture onto the center of the Celite® pad.
-
Wash: Once the entire mixture has passed through, wash the filter cake with 2-3 small portions of fresh solvent to recover any remaining product.
-
Verification: Collect the combined filtrate and submit a sample for ICP-MS analysis to quantify residual palladium.
Protocol 2: Palladium Removal Using Solid-Supported Scavengers
Use this protocol when soluble palladium is suspected after an initial filtration.
Materials:
-
Silica-based scavenger (e.g., SiliaMetS® Thiol or Thiourea)
-
Stirred reaction vessel
-
Filtration apparatus
Procedure:
-
Scavenger Selection: Based on your suspected palladium species and solvent, choose the appropriate scavenger. A typical starting point is SiliaMetS® Thiol for its high affinity for Pd(II).[11]
-
Determine Loading: The amount of scavenger needed depends on the initial palladium concentration. A common starting point is to use 5-10 weight equivalents of scavenger relative to the amount of palladium. For unknown concentrations, a loading of 1-2% w/w relative to the product can be used.
-
Treatment: Add the selected scavenger to the filtrate from Protocol 1 in a suitable vessel.
-
Agitation: Stir the mixture at room temperature. Contact time can vary from 1 to 12 hours. A small-scale experiment monitoring Pd levels over time can determine the optimal duration.
-
Removal: Once the scavenging is complete, remove the solid scavenger by filtration. A simple filtration through filter paper is usually sufficient as scavenger particles are much larger than catalyst fines.
-
Verification: Submit a sample of the final filtrate for ICP-MS analysis. Levels should now be well below the 10 ppm target.[16]
Mechanism of Scavenging
The diagram below illustrates the principle of chemisorption, where a functionalized silica scavenger binds a soluble palladium ion.
Caption: Mechanism of soluble palladium removal by a thiol scavenger.
References
-
ResearchGate. (2015). How can i remove palladium Pd catalyst easily?[Link]
-
PuroCarbon S.L. (2024). Activated Carbon for Pharmaceutical Purification. [Link]
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ACS Publications. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]
-
SpinChem. Palladium catalyst recovery using scavenger resin. [Link]
- Google Patents. (2005). US20050256327A1 - Method of removing palladium.
-
ACS Publications. (2015). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development. [Link]
-
NIH National Library of Medicine. (2017). Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity. [Link]
-
LinkedIn. (2024). Application of Activated Carbon in Pharma and Medical Industry. [Link]
-
NIH National Library of Medicine. (2016). In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. [Link]
-
Teesing. CATALYST FILTRATION. [Link]
-
Gopani. The Ideal Filtration Process for Catalyst Recovery. [Link]
-
MDPI. (2021). Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis. [Link]
-
Kumar Filters. Top Filtration Systems Used for Catalyst Recovery. [Link]
-
MDPI. (2023). Preparation and Modification of Activated Carbon for the Removal of Pharmaceutical Compounds via Adsorption and Photodegradation Processes: A Comparative Study. [Link]
-
Allmpus. Zanamivir Azide Triacetate Methyl Ester. [Link]
-
PubMed. (2014). Organocatalytic and scalable synthesis of the anti-influenza drugs zanamivir, laninamivir, and CS-8958. [Link]
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Chem-Net. [139110-70-6]this compound. [Link]
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Veeprho. This compound | CAS 139110-70-6. [Link]
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Qizhong Carbon. (2024). Activated Carbon for API: Specialized Solutions for Pharmaceutical Purification. [Link]
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PubMed. (2012). Activated carbon for the removal of pharmaceutical residues from treated wastewater. [Link]
-
ResearchGate. (2010). Synthesis of zanamivir. [Link]
-
Pharmaffiliates. Zanamivir Amine-impurities. [Link]
- Google Patents. (2021).
-
Preprints.org. (2024). Application of Heterogeneous Catalysts in the First Steps of the Oseltamivir Synthesis. [Link]
- Google Patents. (2011).
-
ResearchGate. (2016). Degradation of the antiviral drug zanamivir in wastewater – The potential of a photocatalytic treatment process. [Link]
-
PubMed. (2012). Catalytic asymmetric anti-selective nitroaldol reaction en route to zanamivir. [Link]
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Royal Society of Chemistry. (2021). Biocatalytic routes to anti-viral agents and their synthetic intermediates. [Link]
-
ScienceDirect. (2022). A sustainable approach for the removal methods and analytical determination methods of antiviral drugs from water/wastewater: A review. [Link]
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Pharmaffiliates. Zanamivir Amine-impurities. [Link]
-
Veeprho. This compound | CAS 139110-70-6. [Link]
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Technical Support Center: Synthesis of Zanamivir Amine Triacetate Methyl Ester
Welcome to the technical support center for the synthesis of Zanamivir Amine Triacetate Methyl Ester (CAS 139110-70-6). This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of zanamivir intermediates. We provide in-depth, field-proven insights into the common challenges encountered during synthesis and scale-up, presented in a practical question-and-answer format. Our goal is to explain the causality behind experimental choices and provide robust, self-validating protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound, and what are the trade-offs for scalability?
There are several established routes, each starting from a different chiral pool precursor. The choice of route often depends on a balance between the cost of the starting material, the number of synthetic steps, overall yield, and the use of hazardous reagents.
The most common pathways begin with:
-
N-acetylneuraminic acid (Neu5Ac): This is the original, biomimetic starting material.[1][2] Its main advantage is that the core stereochemistry is already established. However, Neu5Ac is expensive, which can be a significant drawback for large-scale industrial production.[3][4]
-
D-glucono-δ-lactone: This is a more cost-effective starting material.[4][5] Syntheses from this precursor often avoid the use of hazardous azide reagents by employing a nitro group as a latent amine, which is introduced via an asymmetric aza-Henry reaction.[4][5][6]
-
D-araboascorbic acid: This is another inexpensive starting material. A notable scalable synthesis developed by Ma and coworkers uses organocatalysis to build the zanamivir backbone in 13 linear steps.[7][8]
| Starting Material | Key Advantages | Key Challenges for Scale-Up | Overall Yield (approx.) | Reference |
| N-acetylneuraminic acid (Neu5Ac) | Stereochemically defined; shorter route. | High cost of starting material; uses hazardous azides. | Varies, can be efficient. | |
| D-glucono-δ-lactone | Inexpensive; avoids azide reagents. | Can be a longer multi-step synthesis (approx. 14-17 steps). | ~12% | [4] |
| D-araboascorbic acid | Inexpensive; scalable organocatalytic route. | Requires precise control of multiple asymmetric reactions. | ~18% | [7][8] |
Q2: I am following the classical von Itzstein synthesis from Neu5Ac and experiencing low yields during the introduction of the C4-amine. What are the critical parameters?
This is a common bottleneck. The process involves converting the C4-hydroxyl into an amine, typically via an azide intermediate. The key transformation is the SN2 reaction with an azide source, followed by reduction.
Workflow: C4-Hydroxyl to C4-Amine Transformation
Troubleshooting Low Yields:
-
Formation of the Oxazoline Intermediate: Ensure the complete conversion of the peracetylated starting material to the oxazoline. Incomplete reaction will lead to a complex mixture that is difficult to separate. The reaction is typically catalyzed by a strong acid like sulfuric acid.[1]
-
SN2 Azide Introduction: The ring-opening of the oxazoline with trimethylsilyl azide (TMSN₃) is the critical stereochemistry-defining step.
-
Lewis Acid Catalyst: A Lewis acid (e.g., TMSOTf, SnCl₄) is crucial for activating the oxazoline ring. The choice and stoichiometry of the catalyst can significantly impact yield and selectivity.
-
Reaction Temperature: This reaction is often run at low temperatures to control exotherms and minimize side reactions. A gradual warm-up to room temperature is typical.
-
Purity of Reagents: TMSN₃ is moisture-sensitive. Using old or improperly stored reagent can lead to decomposition and low yields.
-
-
Reduction of the Azide: The final step is the reduction of the azide to the amine.
-
Incomplete Reduction: This is a frequent issue. Monitor the reaction by TLC or LC-MS to ensure full conversion. The azide precursor, Zanamivir Azide Triacetate Methyl Ester, is a common impurity found in the final product.[9]
-
Catalyst Poisoning: If using catalytic hydrogenation (e.g., H₂/Pd-C), ensure the substrate is free of sulfur-containing compounds or other catalyst poisons.
-
Alternative Reducing Agents: If hydrogenation is problematic on scale, consider alternative reduction methods like Staudinger reduction (PPh₃ followed by H₂O) or reduction with SnCl₂.[1]
-
Q3: My team wants to avoid using trimethylsilyl azide due to safety concerns on a larger scale. What is the most viable alternative synthetic strategy?
Avoiding hazardous azide reagents is a primary driver for developing new synthetic routes. The most promising and well-documented alternative is the use of a nitro group as a masked amine, which is then reduced in a later step.
This strategy is central to the synthesis starting from D-glucono-δ-lactone.[4][5] The key step is an asymmetric aza-Henry (nitro-Mannich) reaction.
Troubleshooting Logic for Azide-Free Synthesis
Key Considerations for the Aza-Henry Route:
-
Stereocontrol: The aza-Henry reaction establishes the crucial C4-C5 stereochemistry. The choice of chiral catalyst or auxiliary is critical to achieving high diastereoselectivity.[4][6]
-
Nitro Reduction: The reduction of the nitro group to an amine requires robust reducing agents (e.g., Zn/HCl, catalytic hydrogenation). It is essential to choose conditions that do not affect other sensitive functional groups in the molecule, such as esters or protecting groups.
Q4: We are struggling with the purification of this compound at a multi-gram scale. Column chromatography is not feasible. What are the recommendations?
Transitioning from chromatography to crystallization is a critical step for scaling up any synthesis. This compound is an amine, which provides a convenient handle for purification via salt formation.
Protocol: Purification via Salt Formation and Recrystallization
-
Crude Product Isolation: After the reaction (e.g., azide reduction), perform a standard aqueous workup to remove inorganic byproducts and water-soluble impurities. Concentrate the organic layer to obtain the crude amine as an oil or amorphous solid.
-
Solvent Selection: Dissolve the crude product in a suitable solvent. Good first choices include isopropanol (IPA), ethyl acetate (EtOAc), or acetone. The ideal solvent should fully dissolve the amine but have low solubility for the resulting salt.
-
Acid Addition: Slowly add a solution of a suitable acid (e.g., HCl in IPA, or methanesulfonic acid) to the dissolved amine at room temperature with stirring. The goal is to protonate the C4-amino group.
-
Crystallization: The amine salt should precipitate out of the solution. The process can be aided by:
-
Cooling: Lowering the temperature to 0-5 °C.
-
Seeding: Adding a small crystal of the pure salt to induce crystallization.
-
Anti-solvent addition: Slowly adding a solvent in which the salt is insoluble (e.g., heptane, MTBE).
-
-
Isolation and Drying: Collect the crystalline salt by filtration, wash with a cold, non-polar solvent to remove residual impurities, and dry under vacuum.
-
Quality Check: Analyze the purity of the salt by HPLC, NMR, and check for the absence of the azide precursor. If needed, a second recrystallization can be performed to achieve >99.5% purity.[10]
This method is highly effective for removing non-basic impurities and diastereomers that may have similar polarity to the desired product.
References
-
Tian, J., Zhong, J., Li, Y., & Ma, D. (2014). Organocatalytic and Scalable Synthesis of the Anti-Influenza Drugs Zanamivir, Laninamivir, and CS-8958. Angewandte Chemie International Edition, 53(50), 13885–13888. Available at: [Link]
-
G-C. Look, et al. (2018). Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity. Molecules, 23(7), 1758. Available at: [Link]
- Google Patents. (2015). Novel method for synthesis of anti-influenza medicament zanamivir. CN104744415A.
-
Boruwa, J., et al. (2016). Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis. Molecules, 21(10), 1283. Available at: [Link]
-
Lin, L.-Z., & Fang, J.-M. (2016). Total Synthesis of Anti-Influenza Agents Zanamivir and Zanaphosphor via Asymmetric Aza-Henry Reaction. Organic Letters, 18(17), 4400–4403. Available at: [Link]
- Google Patents. (2012). Process for preparing zanamivir and intermediates for use in the process. EP2476675A1.
-
Lin, L.-Z., & Fang, J.-M. (2016). Total Synthesis of Anti-Influenza Agents Zanamivir and Zanaphosphor via Asymmetric Aza-Henry Reaction. PubMed. Available at: [Link]
-
Semantic Scholar. (2016). Total Synthesis of Anti-Influenza Agents Zanamivir and Zanaphosphor via Asymmetric Aza-Henry Reaction. Available at: [Link]
-
Pharmaffiliates. Zanamivir Amine-impurities. Available at: [Link]
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Validation & Comparative
A Comparative Guide to the Definitive Structural Validation of Zanamivir Amine Triacetate Methyl Ester
In the landscape of antiviral drug development, the neuraminidase inhibitor Zanamivir stands as a cornerstone in the treatment of influenza. The journey from a chemical concept to a clinically effective drug is paved with rigorous validation at every stage. Central to this process is the unambiguous structural confirmation of all synthetic intermediates, such as Zanamivir Amine Triacetate Methyl Ester, a key precursor in several synthetic routes.[1][][3] An error in the stereochemistry or connectivity of this precursor can compromise the entire synthesis, leading to significant financial and temporal losses.
This guide provides an in-depth comparison of analytical techniques for the structural validation of this compound (C₁₈H₂₆N₂O₁₀, MW: 430.41 g/mol ).[][3] We will focus on the primacy of Single-Crystal X-ray Crystallography as the definitive method for absolute structure determination and compare its output with complementary techniques like Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS). Our objective is to illustrate not just the "how," but the fundamental "why" behind these experimental choices, creating a self-validating framework for researchers in drug development.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-Crystal X-ray Crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a molecule.[4][5] It provides an unequivocal spatial map, revealing stereochemistry, bond lengths, bond angles, and crystal packing with unparalleled accuracy. For a chiral molecule like this compound, this technique is indispensable for confirming the absolute configuration of its multiple stereocenters, a critical factor for its biological activity.[6]
Experimental Workflow: From Powder to Structure
The journey from a purified powder to a refined crystal structure is a multi-step process that demands patience and precision. The quality of the final structure is entirely dependent on the quality of the initial crystal.
Caption: Workflow for Single-Crystal X-ray Crystallography.
Protocol 1: Growing High-Quality Single Crystals
The most crucial and often challenging step is growing a single crystal suitable for diffraction.[7] The ideal crystal should be 0.1-0.3 mm in each dimension, with well-defined faces and no visible fractures.[8]
-
Purity is Paramount: Begin with the highest purity sample of this compound (>99%). Impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder.
-
Solvent Selection: The choice of solvent is critical. The compound should be moderately soluble. If it's too soluble, nucleation is difficult; if poorly soluble, it will precipitate as a powder.[7] Screen a range of solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, and their mixtures).
-
Method: Slow Evaporation (Recommended): a. Prepare a nearly saturated solution of the compound in a chosen solvent system in a clean, small vial. b. Filter the solution through a syringe filter (0.22 µm) into a new, dust-free vial to remove any particulate matter that could act as unwanted nucleation sites.[5] c. Cover the vial with a cap, but pierce it with a needle or use parafilm with a few pinholes. This allows the solvent to evaporate very slowly over several days to weeks. d. Place the vial in a vibration-free location (e.g., a quiet corner of a fume hood). Mechanical disturbances can lead to the formation of many small crystals instead of a few large ones.[7]
-
Alternative Method: Solvent Diffusion: a. Dissolve the compound in a small amount of a "good" solvent in which it is highly soluble. b. Carefully layer a "poor" solvent (an "anti-solvent" in which the compound is insoluble, but which is miscible with the good solvent) on top of the solution.[5] c. Over time, the solvents will slowly mix at the interface, reducing the overall solubility and promoting slow crystal growth.
Data Interpretation: What a Good Structure Looks Like
While a crystal structure for this compound is not publicly deposited, a successful determination would yield data similar to that of other well-characterized small organic molecules.[9][10][11] The results are typically presented in a crystallographic information file (CIF) and summarized in a table.
Table 1: Illustrative Crystallographic Data for a Small Organic Molecule
| Parameter | Typical Value | Significance |
|---|---|---|
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| a, b, c (Å); β (°) | Varies | Dimensions and angle of the unit cell. |
| Resolution (Å) | < 0.80 | A measure of the level of detail; lower is better.[4] |
| R1 / wR2 (%) | < 5 / < 15 | Agreement factors between the calculated model and the experimental data; lower is better.[4] |
| Goodness-of-fit (GooF) | ~1.0 | Should be close to 1 for a good model fit. |
| Flack parameter | ~0.0(1) | Confirms the absolute stereochemistry for chiral molecules; should be close to 0.[6] |
Orthogonal Validation: Comparative Spectroscopic Methods
While X-ray crystallography provides an unambiguous solid-state structure, regulatory bodies and sound scientific practice demand confirmation of the structure's integrity in solution and verification of its composition. NMR and MS serve as essential, complementary techniques.[12][13][14]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is unparalleled for determining the chemical environment and connectivity of atoms in a molecule in solution.[15] It confirms that the structure determined in the crystalline solid-state is maintained in solution.
-
Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., MeOD-d₄ or CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. This reveals the number of unique proton environments and their neighboring protons through spin-spin coupling.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments.
-
2D NMR (COSY & HSQC):
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons), helping to piece together molecular fragments.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom it is directly attached to, providing definitive C-H assignments.
-
Table 2: Predicted NMR Data for Validating the this compound Structure
| Technique | Information Gained | Cross-Validation with X-ray Structure |
|---|---|---|
| ¹H NMR | Number of proton signals, chemical shifts (δ), integration (proton count), and coupling constants (J). | Confirms the presence of all expected protons and their local electronic environments. Coupling constants help define dihedral angles, corroborating the conformation. |
| ¹³C NMR | Number and chemical shifts of unique carbon atoms. | Confirms the presence of all 18 carbon atoms in the molecule's backbone and protecting groups. |
| 2D COSY | Reveals ¹H-¹H spin-spin coupling networks. | Maps the proton connectivity along the pyranose ring and side chains, matching the bonding network from the crystal structure. |
| 2D HSQC | Shows direct ¹H-¹³C correlations. | Unambiguously assigns each proton to its corresponding carbon atom, confirming the C-H framework. |
Mass Spectrometry (MS)
Mass spectrometry provides a highly accurate measurement of the molecular weight and can reveal structural information through fragmentation analysis.[16] It is the ultimate confirmation of the compound's elemental composition.
-
Sample Preparation: Prepare a dilute solution of the compound (~1 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with liquid chromatography (LC) for sample introduction.
-
Ionization: Employ electrospray ionization (ESI) in positive ion mode, which will likely produce the protonated molecule [M+H]⁺.
-
Data Acquisition:
-
Full Scan MS: Acquire a full scan to determine the accurate mass of the parent ion.
-
Tandem MS (MS/MS): Isolate the parent ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.
-
Table 3: High-Resolution Mass Spectrometry (HRMS) Data
| Parameter | Expected Result | Significance |
|---|---|---|
| Molecular Formula | C₁₈H₂₆N₂O₁₀ | Derived from the known structure. |
| Exact Mass | 430.1588 | Calculated theoretical monoisotopic mass. |
| [M+H]⁺ (Observed) | 430.1589 ± 0.0005 | The experimentally measured mass should be within 5 ppm of the theoretical value, confirming the elemental composition. |
| MS/MS Fragments | Losses of H₂O, acetate, etc. | The fragmentation pattern provides a "fingerprint" that can be correlated with the known structure, confirming the presence of key functional groups.[16] |
A Synergistic Framework for Unambiguous Validation
No single technique, not even X-ray crystallography, should be used in isolation in a regulated drug development environment. The true power lies in the synergistic convergence of these orthogonal methods. X-ray crystallography provides the definitive 3D architecture, NMR confirms this structure's persistence and connectivity in solution, and HRMS validates the elemental composition with exquisite precision.
Caption: Orthogonal approach for structural validation.
By integrating these robust, data-rich techniques, researchers and drug development professionals can establish an irrefutable, validated structure for critical intermediates like this compound. This meticulous approach ensures the integrity of the synthetic pathway, the quality of the final active pharmaceutical ingredient (API), and ultimately, the safety and efficacy of the therapeutic agent.
References
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Staples, R. J. X-Ray Crystallography Laboratory. Michigan State University Department of Chemistry. [Link]
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Maurer, H. H., & Meyer, M. R. (2016). Tandem mass spectrometry of small-molecule antiviral drugs: 3. antiviral agents against herpes, influenza and other viral infections. PubMed Central. [Link]
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Small molecule crystallography. Excillum. [Link]
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Lachicotte, R. J. How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. [Link]
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Sannio, F., et al. (2018). Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity. PubMed Central, NIH. [Link]
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Competition STD-NMR of suramin (7) and zanamivir (3) in presence of... ResearchGate. [Link]
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Schneebeli, S. T., et al. (2018). Absolute Configuration of Small Molecules by Co‐Crystallization. PubMed Central, NIH. [Link]
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Franco, J. (2015). Growing Crystals for X-ray Diffraction Analysis. JoVE. [Link]
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Sabatino, M., et al. (2022). Discovery of Influenza Neuraminidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation of Novel Chemotypes. MDPI. [Link]
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Richards, M. R., et al. Comparison of Simulated and Experimental 1 H NMR Spectra for Peramivir. ResearchGate. [Link]
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Varghese, F. S., & Eapen, S. J. (2013). Structural analysis of the novel influenza A (H7N9) viral Neuraminidase interactions with current approved neuraminidase inhibitors. PubMed Central, NIH. [Link]
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Zanamivir Azide Triacetate Methyl Ester. Allmpus. [Link]
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McKimm-Breschkin, J. L., et al. (2003). Neuraminidase Sequence Analysis and Susceptibilities of Influenza Virus Clinical Isolates to Zanamivir and Oseltamivir. PubMed Central, NIH. [Link]
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Richards, M. R., et al. (2014). Supplementary Information for: Conformational Analysis of Peramivir Reveals Critical Differences Between Free and Enzyme-Bound States. The Royal Society of Chemistry. [Link]
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A-El-Kafrawy, S., et al. (2013). In-silico structural analysis of the influenza A subtype H7N9 neuraminidase and molecular docking with different neuraminidase inhibitors. PubMed Central, NIH. [Link]
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Wiltshire, H. R., et al. (1999). Liquid chromatographic-tandem mass spectrometric method for the determination of the neuraminidase inhibitor zanamivir (GG167) in human serum. PubMed. [Link]
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Lepre, C. A. (2023). NMR Spectroscopy Can Help Accelerate Antiviral Drug Discovery Programs. arXiv. [Link]
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Su, H., et al. (2021). Design, Synthesis, X-Ray Crystallography and Biological Activities of Covalent, Non-Peptidic Inhibitors of SARS-CoV-2 Main Protease. National Institutes of Health (NIH). [Link]
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Rojas-León, C., et al. (2022). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. MDPI. [Link]
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Al-Warhi, T., et al. (2022). Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. PubMed Central, NIH. [Link]
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A Comparative Guide to the Purity Assessment of Zanamivir Amine Triacetate Methyl Ester by Quantitative NMR (qNMR)
This guide provides an in-depth, objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity assessment of Zanamivir Amine Triacetate Methyl Ester, a key intermediate in the synthesis of the antiviral agent Zanamivir.[1][2][][4] We will explore the fundamental principles of qNMR, present a detailed experimental protocol, and compare its performance against established chromatographic techniques, supported by experimental data and logic. This document is intended for researchers, analytical scientists, and drug development professionals seeking robust and accurate methods for pharmaceutical quality control.
The Imperative for Purity in Zanamivir Synthesis
Zanamivir is a neuraminidase inhibitor used in the treatment and prophylaxis of influenza A and B viruses.[5][6] The quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API) are directly dependent on the purity of its precursors, such as this compound.[7] Rigorous purity assessment is therefore not merely a regulatory checkpoint but a fundamental requirement of quality control, ensuring that process-related impurities and potential degradation products are meticulously controlled.[8]
Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for this purpose, offering distinct advantages over traditional techniques.[9][10][11] Unlike methods that rely on comparing a sample's response to that of a specific reference standard, qNMR provides an absolute measure of purity based on the direct proportionality between NMR signal intensity and the number of atomic nuclei.[12][13][14]
The Principle of qNMR: A Primary Ratio Method
Quantitative NMR stands apart from most other analytical techniques because it is a primary ratio method of measurement.[9] The core principle is straightforward yet powerful: the integrated area of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[12][14]
This allows for the determination of the concentration or purity of an analyte by co-dissolving it with a known amount of a highly pure, stable internal standard (IS) in an NMR solvent. By comparing the integral of a specific, well-resolved resonance of the analyte to a resonance of the IS, one can calculate the analyte's purity with high accuracy and precision, traceable to the International System of Units (SI).[9][13][15] This approach eliminates the need for a chemically identical reference standard for the analyte, which is a significant advantage, especially for novel compounds or intermediates where such standards may not be readily available.[8][12]
Why Choose qNMR for this compound?
-
Absolute Quantification: It provides a direct measure of purity without reliance on compound-specific response factors.[13]
-
Structural Confirmation: The same experiment that yields a quantitative result also provides a full ¹H NMR spectrum, confirming the identity and structural integrity of the analyte.
-
Non-Destructive: The sample can be fully recovered after analysis, which is valuable when working with limited quantities of material.[13][16]
-
Orthogonal Technique: It serves as an excellent orthogonal method to chromatography, providing a higher degree of confidence in purity values when used in conjunction.[10]
Experimental Protocol: Purity Determination by ¹H qNMR
This section details a robust, self-validating protocol for the purity assessment of this compound.
Causality Behind Experimental Choices
-
Internal Standard Selection: The choice of internal standard is the most critical decision in a qNMR experiment. An ideal IS must be of high, certified purity (≥99.5%), chemically inert towards the analyte, non-hygroscopic, and possess sharp NMR signals in a region free from any analyte signals.[17][18] For this compound, Maleic Acid is an excellent choice. Its vinylic protons produce a sharp singlet around 6.3 ppm in DMSO-d₆, a region typically clear of signals from the analyte, and it is available as a certified reference material (CRM).[15][16]
-
Solvent Selection: The solvent must completely dissolve both the analyte and the internal standard without reacting with either.[17] Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable choice due to its high solubilizing power for polar organic molecules.
-
Relaxation Delay (d1): For accurate quantification, all protons being measured must fully return to their equilibrium state before each subsequent scan. The relaxation delay (d1) must be set to at least 5 times the longest spin-lattice relaxation time (T₁) of any signal being integrated (both analyte and IS).[16][19] Failure to use a sufficient delay is a common source of error, leading to underestimated signal integrals. A conservative delay of 30 seconds is often sufficient for small molecules.
Step-by-Step Methodology
-
Preparation:
-
Accurately weigh approximately 15 mg of this compound into a clean, dry vial using a calibrated analytical balance (record weight to 0.01 mg).
-
Accurately weigh approximately 5 mg of Maleic Acid (Certified Reference Material) into the same vial (record weight to 0.01 mg).
-
Add approximately 0.75 mL of DMSO-d₆ to the vial.
-
Vortex the vial for 1-2 minutes until both the sample and the internal standard are fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition (500 MHz Spectrometer):
-
Lock and Shim: Lock onto the deuterium signal of DMSO-d₆ and perform automatic or manual shimming to optimize magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Program: Standard 90° pulse (zg30).
-
Temperature: 298 K.
-
Relaxation Delay (d1): 30 seconds.[16]
-
Acquisition Time (aq): ~3 seconds.
-
Number of Scans (ns): 16.
-
Dummy Scans (ds): 4.
-
-
-
Data Processing and Calculation:
-
Apply an exponential window function (line broadening of 0.3 Hz).
-
Perform Fourier transformation.
-
Manually phase the spectrum and perform a baseline correction across the entire spectral width.
-
Integrate the well-resolved singlet from Maleic Acid (~6.3 ppm, corresponding to 2 protons).
-
Integrate a well-resolved, characteristic signal from this compound (e.g., one of the acetyl methyl singlets, corresponding to 3 protons).
-
Calculate the purity using the following formula:
Purity (%) = (IAnalyte / IIS) * (NIS / NAnalyte) * (MAnalyte / MIS) * (WIS / WAnalyte) * PIS
Where:
-
I: Integral value of the signal.
-
N: Number of protons for the integrated signal.
-
M: Molar mass (this compound = 430.41 g/mol [1][]; Maleic Acid = 116.07 g/mol ).
-
W: Weight of the substance.
-
PIS: Certified purity of the internal standard (as a percentage).
-
Workflow Visualization
Caption: Workflow for qNMR purity assessment.
Comparative Analysis: qNMR vs. Alternative Methods
While qNMR is a powerful tool, it is essential to understand its performance in the context of other common analytical techniques used for purity assessment.
High-Performance Liquid Chromatography (HPLC-UV)
-
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary and a mobile phase.[20] Purity is typically determined by area percent from the resulting chromatogram, assuming all components have a similar UV response, or by using a calibrated reference standard.[8]
-
Strengths:
-
High Sensitivity: Excellent for detecting and quantifying trace-level impurities.
-
High Throughput: Automated systems can analyze many samples with typical run times of 20-30 minutes.[16]
-
-
Weaknesses:
-
Relative Method: Area percent calculations are only semi-quantitative unless the response factor for each impurity is known. Accurate quantification requires certified reference standards for both the API and its impurities.[8]
-
Destructive: The sample is consumed during analysis.[16]
-
No Structural Information: Cannot confirm the identity of the main peak or identify unknown impurities without coupling to a mass spectrometer.
-
Other Methods
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Offers superior specificity and impurity identification capabilities by providing molecular weight data. However, quantification can be challenging due to variations in ionization efficiency between compounds.
-
UV-Visible Spectrophotometry: A simple and rapid technique based on the Beer-Lambert law.[5] It is not a purity-indicating method, as it cannot distinguish between the analyte and any impurities that absorb light at the same wavelength.
Data Summary and Comparison
| Feature | qNMR | HPLC-UV | LC-MS |
| Principle | Primary Ratio Method (Absolute)[9] | Comparative Separation (Relative) | Separation + Mass Detection |
| Reference Standard | Generic Internal Standard (e.g., Maleic Acid)[12] | Compound-specific standard required for API and impurities[8] | Compound-specific standard required for quantification |
| Accuracy & Precision | Very High (<1% RSD typical)[12] | High (with proper standards) | High (with proper standards) |
| Specificity | High (provides full structural data) | Moderate (based on retention time) | Very High (retention time + mass) |
| Sample Consumption | Higher (5-20 mg)[12][16] | Lower (µg-level)[16] | Lower (µg-level) |
| Destructive | No[13][16] | Yes[16] | Yes |
| Throughput | Lower (long relaxation delays)[16] | Higher[16] | Higher |
| Impurity ID | Possible for major impurities | No (requires MS) | Yes |
Logical Comparison Visualization
Caption: qNMR vs. HPLC core principles.
Conclusion and Recommendations
For the purity assessment of this compound, qNMR is a superior method for obtaining an accurate, absolute purity value. Its status as a primary method provides a high degree of confidence and metrological traceability that is difficult to achieve with chromatography-based techniques without extensive reference materials.[9] The ability to simultaneously confirm the compound's identity and quantify its purity in a single, non-destructive experiment makes it an exceptionally efficient tool in a research and development setting.
However, HPLC-UV remains the workhorse for routine quality control due to its higher throughput and superior sensitivity for detecting trace impurities.[8][11]
Recommendation for Best Practice:
A comprehensive purity assessment strategy should leverage the strengths of both techniques. An orthogonal approach is recommended:
-
Impurity Profiling by HPLC/LC-MS: Use a validated HPLC or LC-MS method to detect, separate, and identify any potential process impurities or degradants.
-
Absolute Purity Assignment by qNMR: Use the validated qNMR protocol described herein to assign a definitive, absolute purity value to the bulk material.
This dual approach ensures the highest level of confidence in the quality of this compound, supporting the development of a safe and effective final drug product.
References
- Patsnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
- Pauli, G. F., Jaki, B. U., & Lankin, D. C. (n.d.). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients.
- LibreTexts. (2022, April 25). 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients.
- Pauli, G. F., Jaki, B. U., & Lankin, D. C. (n.d.). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients.
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- BenchChem. (2025). A Comparative Guide to HPLC and NMR Analysis for Purity Assessment of 2-Amino-5-formylthiazole.
- US Pharmacopeia (USP). (n.d.). Stimuli Article (qNMR).
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- Nikolić, I., et al. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7-15.
- Amgen. (n.d.). ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS.
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- ResolveMass Laboratories Inc. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results.
- FUJIFILM Wako Pure Chemical Corporation. (n.d.). Internal Standard for qNMR (Calibration Standard for qNMR).
- Sigma-Aldrich. (2017, February 8). QUANTITATIVE NMR - Technical Details and TraceCERT® Certified Reference Materials.
- Pharmaffiliates. (n.d.). Zanamivir Amine-impurities.
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- BOC Sciences. (n.d.). CAS 139110-70-6 this compound.
- BOC Sciences. (n.d.). This compound CAS NO.139110-70-6.
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Comparing the reactivity of Zanamivir Amine Triacetate Methyl Ester with other esters
A Comparative Guide to the Reactivity of Zanamivir Am-ine Triacetate Methyl Ester
A Senior Application Scientist's Perspective on Stability and Prodrug Strategy
In the landscape of antiviral drug development, the neuraminidase inhibitor Zanamivir stands as a critical tool against influenza A and B viruses. However, its inherent polarity and zwitterionic nature lead to poor oral bioavailability, necessitating administration via inhalation[1][2]. To overcome this limitation, medicinal chemists often employ a prodrug strategy, converting the polar carboxylic acid group into a more lipophilic ester. This guide focuses on a key synthetic precursor and potential prodrug intermediate: Zanamivir Amine Triacetate Methyl Ester[][4].
This document provides an in-depth comparison of the chemical reactivity of this specific methyl ester with other common alkyl esters. Understanding the nuances of its stability—particularly its susceptibility to hydrolysis—is paramount for designing effective oral prodrugs, predicting metabolic fate, and ensuring shelf-life stability. We will explore the theoretical underpinnings of ester reactivity and provide a robust experimental framework for quantifying these differences.
The Theoretical Framework: Understanding Ester Reactivity
The reactivity of an ester is primarily governed by its susceptibility to nucleophilic acyl substitution. In the context of drug stability and metabolism, the most relevant reaction is hydrolysis—the cleavage of the ester bond by water to yield a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base[5][6].
Base-Catalyzed Hydrolysis (Saponification): This process is typically irreversible and mechanistically straightforward. A hydroxide ion (OH⁻) acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the alkoxide (⁻OR') as the leaving group. The resulting carboxylic acid is immediately deprotonated by the alkoxide, driving the reaction to completion[6][7].
Acid-Catalyzed Hydrolysis: This is a reversible equilibrium process. The reaction is initiated by the protonation of the carbonyl oxygen, which makes the carbonyl carbon significantly more electrophilic. A weak nucleophile, such as water, can then attack the carbonyl carbon. Subsequent proton transfers lead to the elimination of the alcohol (R'OH) and regeneration of the acid catalyst[5][8].
The rate of these reactions is dictated by two principal factors:
-
Steric Hindrance: Bulky groups attached to the carbonyl carbon or the ester's oxygen atom can physically impede the approach of the nucleophile.
-
Electronic Effects: The stability of the leaving group (alkoxide) influences the reaction rate. Electron-withdrawing groups can stabilize the forming alkoxide, making it a better leaving group.
Based on these principles, the expected order of reactivity for simple alkyl esters in hydrolysis is: Methyl > Ethyl > Propyl > Isopropyl > tert-Butyl [9][10]
The bulky tert-butyl group provides significant steric hindrance, dramatically slowing the rate of nucleophilic attack compared to the less hindered methyl group[9][11].
Experimental Design for Comparative Reactivity Analysis
To empirically determine the relative stability of this compound, a controlled kinetic study is proposed. This study will compare its rate of hydrolysis to other synthesized Zanamivir ester analogues (e.g., Ethyl and tert-Butyl esters) under standardized basic conditions.
Objective: To quantify and compare the second-order rate constants for the saponification of Zanamivir Amine Triacetate Methyl, Ethyl, and tert-Butyl esters.
Materials & Reagents:
-
This compound (CAS: 139110-70-6)[]
-
Synthesized Zanamivir Amine Triacetate Ethyl Ester
-
Synthesized Zanamivir Amine Triacetate tert-Butyl Ester
-
0.1 M Sodium Hydroxide (NaOH) solution, standardized
-
Acetonitrile (HPLC grade)
-
Deionized Water (HPLC grade)
-
Trifluoroacetic Acid (TFA)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector
Experimental Protocol: Saponification Kinetics via HPLC
This protocol outlines a method for monitoring the disappearance of the ester starting material over time, allowing for the calculation of the reaction rate.
-
Preparation of Stock Solutions:
-
Prepare 10 mM stock solutions of each Zanamivir ester in acetonitrile.
-
Prepare a 0.1 M NaOH solution in a 1:1 acetonitrile/water mixture.
-
-
Reaction Initiation:
-
In a thermostatted reaction vessel maintained at 25°C, combine 5.0 mL of the 0.1 M NaOH solution with 4.0 mL of acetonitrile.
-
To initiate the reaction, rapidly inject 1.0 mL of one of the 10 mM ester stock solutions into the vessel and start a timer. The final concentrations will be approximately 1 mM ester and 50 mM NaOH.
-
-
Sample Quenching and Analysis:
-
At predetermined time intervals (e.g., 0, 1, 2, 5, 10, 20, 30 minutes), withdraw a 100 µL aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to an HPLC vial containing 900 µL of a 0.1% TFA solution in 50:50 acetonitrile/water. This acidic solution neutralizes the NaOH, halting the saponification[12].
-
Inject the quenched sample onto the HPLC system.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic elution with 70:30 Water:Acetonitrile with 0.1% TFA
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 230 nm
-
Analysis: Monitor the peak area corresponding to the unreacted ester.
-
-
Data Analysis:
-
Plot the natural logarithm of the ester concentration (ln[Ester]) versus time (t).
-
For a pseudo-first-order reaction (since [NaOH] is in large excess), the plot should be linear with a slope equal to -k', where k' is the pseudo-first-order rate constant.
-
Calculate the second-order rate constant (k) using the equation: k = k' / [NaOH] .
-
Comparative Data and Interpretation
While direct experimental data for the Zanamivir Amine Triacetate esters is proprietary or not publicly available, we can present illustrative data based on established chemical principles of steric hindrance[9]. The results would be expected to follow the trend of decreasing reactivity with increasing steric bulk of the alcohol moiety.
Table 1: Illustrative Comparative Reactivity of Zanamivir Esters
| Ester Derivative | Alcohol Moiety | Expected Relative Rate Constant (k) | Rationale for Reactivity Difference |
| Zanamivir Amine Triacetate Methyl Ester | -CH₃ | 1.00 (Reference) | Minimal steric hindrance at the reaction center allows for rapid nucleophilic attack by hydroxide. |
| Zanamivir Amine Triacetate Ethyl Ester | -CH₂CH₃ | ~0.60 | The slightly larger ethyl group introduces minor steric hindrance, slowing the reaction rate compared to the methyl ester. |
| Zanamivir Amine Triacetate tert-Butyl Ester | -C(CH₃)₃ | ~0.01 | The very bulky tert-butyl group provides significant steric shielding of the carbonyl carbon, drastically reducing the hydrolysis rate[9]. |
This data clearly illustrates that the choice of ester group has a profound impact on the compound's stability in a basic environment. A methyl ester is significantly more labile (prone to cleavage) than a tert-butyl ester.
Implications for Drug Development
The relative reactivity of these esters has direct and critical implications for the development of Zanamivir prodrugs.
-
Prodrug Design and Activation: The goal of an oral prodrug is to remain intact through the acidic environment of the stomach, get absorbed in the intestine, and then be cleaved by enzymes (esterases) in the intestinal wall, blood, or liver to release the active Zanamivir drug[1][13].
-
A highly reactive ester (like methyl) might be too unstable, potentially hydrolyzing prematurely in the formulation or the upper gastrointestinal tract before absorption can occur.
-
A highly stable ester (like tert-butyl) might be too resistant to enzymatic cleavage, leading to poor bioactivation and low levels of the active drug in circulation. This resistance to cleavage is a known characteristic of tert-butyl esters[9].
-
-
Optimizing the Balance: The ideal ester prodrug strikes a balance between chemical stability and enzymatic lability. The data from the proposed kinetic study allows researchers to rank-order candidates. An ester with intermediate reactivity, such as an ethyl or propyl ester, might offer sufficient stability for formulation and transit while still being a viable substrate for metabolic esterases. Studies on other drugs have shown that enzymatic hydrolysis rates can vary with the ester chain length, often peaking and then decreasing, highlighting the need for empirical testing[13].
-
Manufacturing and Stability: The chemical lability of the methyl ester means that manufacturing processes and storage conditions (pH, temperature, humidity) must be strictly controlled to prevent degradation and ensure the product meets purity specifications over its shelf life.
Conclusion
The seemingly minor structural difference between a methyl, ethyl, and tert-butyl ester on the Zanamivir core has a dramatic effect on the molecule's chemical reactivity. The methyl ester is the most susceptible to hydrolytic cleavage due to minimal steric hindrance, a fact that must be carefully managed during synthesis, formulation, and storage. While this guide uses this compound as a focal point, the principles and experimental methodologies described are broadly applicable to the study of ester prodrugs across the pharmaceutical industry. By quantitatively understanding these reactivity differences, drug development professionals can make more informed decisions in the design of next-generation therapeutics with improved pharmacokinetic profiles.
References
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Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. Available at: [Link]
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Wikipedia. (n.d.). Ester hydrolysis. Available at: [Link]
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Katneni, K., et al. (2011). Enhancing the Intestinal Membrane Permeability of Zanamivir: A Carrier Mediated Prodrug Approach. Molecular Pharmaceutics. Available at: [Link]
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BYJU'S. (n.d.). Ester Hydrolysis. Available at: [Link]
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Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Available at: [Link]
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Divakaran, R. (n.d.). Mechanisms of Ester hydrolysis. Science discussions. Available at: [Link]
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Dal-Piaz, A., et al. (2018). Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity. Molecules. Available at: [Link]
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Wang, J., et al. (2023). A Novel Prodrug Strategy Based on Reversibly Degradable Guanidine Imides for High Oral Bioavailability and Prolonged Pharmacokinetics. eScholarship.org. Available at: [Link]
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de la Torre, B. G., & Albericio, F. (2020). The Application of Prodrugs as a Tool to Enhance the Properties of Nucleoside Reverse Transcriptase Inhibitors. Molecules. Available at: [Link]
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Wang, Z., et al. (2009). Synthesis of zanamivir. ResearchGate. Available at: [Link]
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Wach, R., et al. (2015). Zanamivir Amidoxime- and N-Hydroxyguanidine-Based Prodrug Approaches to Tackle Poor Oral Bioavailability. Journal of Pharmaceutical Sciences. Available at: [Link]
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Lin, L-Z., & Fang, J-M. (2016). Total Synthesis of Anti-Influenza Agents Zanamivir and Zanaphosphor via Asymmetric Aza-Henry Reaction. Semantic Scholar. Available at: [Link]
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Hu, L. (2004). Prodrugs: Effective Solutions for Solubility, Permeability and Targeting Challenges. Sites@Rutgers. Available at: [Link]
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Douny, C., et al. (2019). Use of an experimental design to optimise the saponification reaction and the quantification of vitamins A1 and A2 in whole fish. Agritrop. Available at: [Link]
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Johnson, R., et al. (n.d.). Stability of Methyl tert-Butyl Ether, tert-Amyl Methyl Ether, and Ethyl tert-Butyl Ether in Acidic Media. ResearchGate. Available at: [Link]
-
Pearson+. (2024). Methyl t-butyl ether (MTBE) is used preferentially over diethyl ether. Study Prep. Available at: [Link]
-
University of Toronto. (2023). Experiment 3 Enolate Alkylation, Ester Saponification, and Amide Bond Formation via DCC-Coupling. Available at: [Link]
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A Comparative Guide to the Cross-Validation of Analytical Methods for Zanamivir Amine Triacetate Methyl Ester
This guide provides an in-depth technical comparison of analytical methodologies for the quantification of Zanamivir Amine Triacetate Methyl Ester, a key synthetic precursor and potential impurity in the manufacturing of the antiviral agent Zanamivir.[][2] As researchers, scientists, and drug development professionals, ensuring the accuracy, precision, and interchangeability of analytical data is paramount. This document details a comprehensive cross-validation study comparing two robust analytical techniques: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection and Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).
The principles and protocols outlined herein are grounded in the International Council for Harmonisation (ICH) Q2(R2) guidelines for analytical procedure validation and the U.S. Food and Drug Administration (FDA) guidance on the transfer of analytical procedures.[3][4][5] This guide is designed to be a practical resource, offering not just procedural steps, but also the scientific rationale behind the experimental choices, thereby ensuring a self-validating and trustworthy approach to analytical method cross-validation.
The Critical Role of Cross-Validation
Cross-validation of analytical methods is the formal process of verifying that a validated analytical procedure produces consistent, reliable, and accurate results when performed by different laboratories, with different analysts, on different instruments, or under other varied conditions.[6] This is particularly crucial during drug development and manufacturing for several reasons:
-
Ensuring Inter-Laboratory Reproducibility: When a method is transferred between research and development, quality control, and contract research organizations, cross-validation ensures that all sites will generate equivalent data.[7][8]
-
Supporting Regulatory Compliance: Regulatory bodies such as the FDA and EMA require documented evidence that analytical methods are robust and transferable, ensuring data integrity throughout the product lifecycle.[9][10]
-
Facilitating Method Modernization: As analytical technologies advance, it is often necessary to update or replace existing methods. Cross-validation provides the necessary data to bridge the results from the original and the new methods.
This guide will walk you through a hypothetical, yet scientifically rigorous, cross-validation of two analytical methods for this compound.
Experimental Design and Rationale
The objective of this cross-validation study is to compare the performance of a widely used RP-HPLC-UV method with a more modern and sensitive UPLC-MS/MS method for the quantification of this compound. The cross-validation will assess key analytical performance parameters to ensure that the two methods provide equivalent results within predefined acceptance criteria.
Analytical Techniques Under Comparison
-
RP-HPLC with UV Detection: A workhorse in pharmaceutical analysis, this technique separates compounds based on their hydrophobicity. It is known for its robustness, cost-effectiveness, and widespread availability. The UV detector offers good sensitivity for chromophoric compounds like Zanamivir and its derivatives, which exhibit UV absorbance around 230 nm and 260 nm.[5][11]
-
UPLC-MS/MS: This technique offers higher resolution, speed, and sensitivity compared to conventional HPLC. The use of sub-2 µm particle columns in UPLC allows for faster separations and improved peak shapes.[12] The tandem mass spectrometer provides exceptional selectivity and sensitivity by monitoring specific parent-to-daughter ion transitions, making it ideal for the analysis of trace-level impurities.[8][13]
Cross-Validation Workflow
The cross-validation process follows a structured approach to ensure a comprehensive comparison of the two analytical methods.
Caption: Overall workflow for the cross-validation of analytical methods.
Detailed Experimental Protocols
The following protocols are provided as a template and should be adapted based on the specific instrumentation and laboratory conditions.
Protocol 1: RP-HPLC with UV Detection
Instrumentation:
-
HPLC System with a quaternary pump, autosampler, column oven, and UV-Vis detector.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 80% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 230 nm |
| Run Time | 15 minutes |
Standard and Sample Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water.
-
Working Standards: Prepare a series of working standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation: Prepare samples to be analyzed by dissolving them in the diluent to achieve a concentration within the calibration range.
Protocol 2: UPLC-MS/MS
Instrumentation:
-
UPLC System with a binary pump, autosampler, and column manager.
-
Tandem Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source.
Chromatographic and MS Conditions:
| Parameter | Condition |
| Column | Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 2 µL |
| Column Temperature | 40 °C |
| Ionization Mode | ESI Positive |
| MRM Transition | To be determined by direct infusion of the reference standard (hypothetical: m/z 431.2 -> 156.1) |
| Run Time | 5 minutes |
Standard and Sample Preparation:
-
Stock Solution (1 mg/mL): Same as for the HPLC method.
-
Working Standards: Prepare a series of working standards to cover a lower concentration range suitable for the higher sensitivity of the UPLC-MS/MS system (e.g., 0.1-1000 ng/mL).
-
Sample Preparation: Dilute samples to fall within the linear range of the UPLC-MS/MS method.
Cross-Validation Parameters and Acceptance Criteria
The following table summarizes the key validation parameters that will be assessed for both methods, along with typical acceptance criteria based on ICH guidelines.[3][14]
| Parameter | Acceptance Criteria |
| Specificity/Selectivity | No interference from blank, placebo, or known impurities at the retention time of the analyte. For MS, confirmation of ion ratios. |
| Linearity (r²) | ≥ 0.998 |
| Accuracy (% Recovery) | 98.0% to 102.0% for drug substance. |
| Precision (% RSD) | Repeatability (Intra-day): ≤ 2.0%; Intermediate Precision (Inter-day): ≤ 2.0% |
| Range | The range demonstrated to be linear, accurate, and precise. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10. |
| Limit of Detection (LOD) | Signal-to-Noise ratio ≥ 3. |
| Robustness | No significant change in results with deliberate small variations in method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%). |
| Solution Stability | Analyte stable in solution for a defined period under specified storage conditions (% deviation from initial ≤ 2.0%). |
Comparative Data Summary (Hypothetical)
The following tables present a hypothetical but realistic set of results from the cross-validation study.
Table 1: Comparison of System Suitability and Linearity
| Parameter | RP-HPLC-UV | UPLC-MS/MS |
| Retention Time | 8.5 ± 0.2 min | 2.1 ± 0.1 min |
| Tailing Factor | 1.2 | 1.1 |
| Theoretical Plates | > 5000 | > 10000 |
| Linearity Range | 1 - 100 µg/mL | 0.1 - 1000 ng/mL |
| Correlation Coefficient (r²) | 0.9995 | 0.9998 |
Table 2: Comparison of Accuracy and Precision
| Parameter | RP-HPLC-UV | UPLC-MS/MS |
| Accuracy (% Recovery) | 99.5% - 101.2% | 99.8% - 100.9% |
| Repeatability (% RSD) | 0.8% | 0.5% |
| Intermediate Precision (% RSD) | 1.2% | 0.9% |
Table 3: Comparison of Sensitivity and Robustness
| Parameter | RP-HPLC-UV | UPLC-MS/MS |
| LOD | 0.3 µg/mL | 0.05 ng/mL |
| LOQ | 1.0 µg/mL | 0.1 ng/mL |
| Robustness | Passed | Passed |
Experimental Design for Method Comparison
A head-to-head comparison using a set of identical samples is essential for a robust cross-validation.
Caption: Experimental design for the direct comparison of the two analytical methods.
Discussion of Results and Method Selection
Based on the hypothetical data, both the RP-HPLC-UV and UPLC-MS/MS methods are suitable for the quantification of this compound. The choice of method will depend on the specific application:
-
RP-HPLC-UV: This method is ideal for routine quality control testing of the drug substance and formulated products where the concentration of the analyte is relatively high. Its robustness and lower operational cost are significant advantages.
-
UPLC-MS/MS: The superior sensitivity and selectivity of this method make it the preferred choice for applications such as impurity profiling, cleaning validation, and bioanalytical studies where trace-level quantification is required. The significantly shorter run time also offers higher sample throughput.
The cross-validation study demonstrates that the two methods provide comparable results for accuracy and precision, indicating that they can be used interchangeably for their intended purposes, with a clear understanding of their respective sensitivity limitations.
Conclusion
This guide has provided a comprehensive framework for the cross-validation of analytical methods for this compound, comparing RP-HPLC-UV and UPLC-MS/MS. By following a structured protocol grounded in regulatory guidelines and sound scientific principles, researchers and drug development professionals can ensure the integrity and consistency of their analytical data. The successful cross-validation of these two methods provides the flexibility to use the most appropriate technique for a given analytical challenge, from routine QC to sensitive impurity analysis, ultimately supporting the development of safe and effective pharmaceuticals.
References
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- FDA. (n.d.). Q2(R2)
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A Senior Application Scientist's Guide to the Comparative Biological Efficacy of Zanamivir Derivatives
For researchers, scientists, and drug development professionals, the landscape of influenza therapeutics is in constant evolution. The development of resistance to existing antiviral agents necessitates a continuous search for more potent and broadly effective molecules. Zanamivir, a cornerstone of neuraminidase inhibitor therapy, has served as a critical scaffold for the design of next-generation influenza drugs. This guide provides an in-depth, objective comparison of the biological efficacy of Zanamivir and its key derivatives, grounded in experimental data and established scientific principles.
The Rationale for Zanamivir Derivatives: Beyond the Parent Compound
Zanamivir's therapeutic action hinges on its ability to mimic sialic acid, the natural substrate of the influenza virus's neuraminidase (NA) enzyme.[1] By competitively binding to the NA active site, Zanamivir prevents the cleavage of sialic acid residues from host cells, thereby trapping newly formed virions on the cell surface and halting the spread of infection.[1][2][3] This elegant mechanism, however, is not without its challenges. The emergence of viral mutations within the neuraminidase active site can significantly reduce the binding affinity of Zanamivir, leading to drug resistance.[4][5][6]
The primary impetus for developing Zanamivir derivatives is to overcome these limitations. The core objectives of these molecular modifications are:
-
Enhanced Potency: To increase the binding affinity and inhibitory activity against a broad range of influenza A and B strains.
-
Overcoming Resistance: To design molecules that can effectively inhibit neuraminidase enzymes with resistance-conferring mutations.
-
Improved Pharmacokinetics: To enhance oral bioavailability and provide more convenient dosing regimens compared to the inhaled administration of Zanamivir.[7]
Comparative In Vitro Efficacy of Key Zanamivir Derivatives
The biological efficacy of neuraminidase inhibitors is primarily quantified by their half-maximal inhibitory concentration (IC50) in enzyme inhibition assays and their half-maximal effective concentration (EC50) in cell-based antiviral assays. The following table provides a comparative summary of the in vitro activity of Zanamivir and its prominent derivatives against representative influenza virus strains.
| Compound | Key Structural Modification | Target Influenza Strain(s) | IC50 (nM) | Reference(s) |
| Zanamivir | 4-guanidino group | Influenza A and B | 0.3 - 17.0 | [8] |
| Oseltamivir | Cyclohexene ring with a lipophilic side chain | Influenza A and B | ~2-fold more potent than Zanamivir against some strains | [9] |
| Laninamivir | 7-methoxy group | Influenza A and B | Similar to Zanamivir | [10] |
| Peramivir | Cyclopentane ring with a guanidino group | Influenza A and B | More potent than Zanamivir | [8][11] |
| Dimeric Zanamivir Derivatives | Two Zanamivir molecules linked by a carbon chain | Influenza A (including oseltamivir-resistant strains) and B | ~100-fold more potent than Zanamivir | [12][13] |
Note: IC50 values are highly dependent on the specific virus strain, neuraminidase subtype, and assay conditions. The data presented are for comparative illustration.
Experimental Protocols for Evaluating Biological Efficacy
The rigorous evaluation of Zanamivir derivatives relies on standardized and reproducible in vitro and in vivo assays. As a Senior Application Scientist, I advocate for the following self-validating protocols to ensure data integrity and comparability across different research settings.
Neuraminidase Inhibition Assay
This fluorescence-based assay is the gold standard for directly measuring the inhibitory activity of compounds against the neuraminidase enzyme.[14][15]
Experimental Workflow:
Caption: A streamlined workflow for determining the IC50 of neuraminidase inhibitors.
Detailed Protocol:
-
Compound Preparation: Prepare a 10-point serial dilution of the Zanamivir derivative in assay buffer (e.g., MES buffer with CaCl2).
-
Virus Titration: Determine the optimal concentration of purified influenza virus that yields a linear rate of substrate cleavage over the assay period.
-
Assay Plate Setup: In a 96-well black microplate, add 50 µL of each compound dilution.
-
Enzyme Addition: Add 50 µL of the diluted virus to each well.
-
Substrate Addition: Add 50 µL of the fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), to initiate the reaction.[14][15]
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Reaction Termination: Stop the reaction by adding 100 µL of a stop solution (e.g., glycine-NaOH buffer).
-
Fluorescence Reading: Measure the fluorescence intensity using a plate reader with excitation at ~360 nm and emission at ~450 nm.
-
Data Analysis: Calculate the percentage of neuraminidase inhibition for each compound concentration relative to the virus-only control. The IC50 value is determined by fitting the data to a four-parameter logistic dose-response curve.
Cell-Based Plaque Reduction Assay
This assay provides a more biologically relevant measure of a compound's ability to inhibit viral replication in a cellular context.[16][17][18][19]
Experimental Workflow:
Caption: A visual representation of the key steps in a plaque reduction assay.
Detailed Protocol:
-
Cell Culture: Grow Madin-Darby Canine Kidney (MDCK) cells to confluence in 6-well plates.
-
Virus Infection: Infect the cell monolayers with a dilution of influenza virus that produces a countable number of plaques (typically 50-100 per well).
-
Compound Treatment: After a 1-hour adsorption period, remove the viral inoculum and overlay the cells with a medium containing agarose and serial dilutions of the Zanamivir derivative.
-
Incubation: Incubate the plates at 37°C in a humidified CO2 incubator for 48-72 hours, or until plaques are clearly visible.
-
Plaque Visualization: Fix the cells with a solution such as 10% formalin and stain with crystal violet to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well. The EC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.[20]
Navigating the Challenge of Drug Resistance
The emergence of drug-resistant influenza strains is a significant clinical concern. For Zanamivir and its derivatives, resistance is primarily associated with mutations in the neuraminidase enzyme that alter the drug-binding site.[5][6][21]
Key Resistance Mutations:
-
H274Y (in N1 subtypes): This mutation confers high-level resistance to oseltamivir but generally maintains susceptibility to Zanamivir.[22]
-
E119G/D/A (in N2 subtypes): These mutations can reduce the efficacy of Zanamivir.[21]
-
R292K (in N2 subtypes): This mutation can confer resistance to both Zanamivir and oseltamivir.[21]
-
Q136K: This mutation has been shown to cause a significant reduction in the effectiveness of Zanamivir.[5][21]
The rational design of Zanamivir derivatives often involves strategies to overcome these resistance mechanisms. For instance, some derivatives are designed to form additional interactions with conserved residues in the NA active site, thereby maintaining their inhibitory activity even in the presence of mutations that affect the binding of the parent compound.[23]
In Vivo Models: Bridging the Gap to Clinical Application
While in vitro assays are essential for initial screening and mechanistic studies, in vivo animal models are crucial for evaluating the efficacy, pharmacokinetics, and safety of Zanamivir derivatives in a whole-organism context.
-
Mouse Model: The mouse is a widely used model for influenza research due to its cost-effectiveness and the availability of numerous immunological reagents.[24][25][26][27]
-
Ferret Model: Ferrets are considered the gold standard for influenza research as they are naturally susceptible to human influenza viruses and exhibit similar clinical symptoms, including fever and respiratory distress.[27][28]
Efficacy in these models is typically assessed by measuring reductions in viral titers in the lungs and nasal passages, alleviation of clinical symptoms, and improved survival rates.
Conclusion and Future Perspectives
The development of Zanamivir derivatives has yielded a new generation of neuraminidase inhibitors with improved efficacy and pharmacokinetic profiles. The comparative analysis presented in this guide underscores the importance of continued research and development in this area to combat the ever-present threat of influenza. Future efforts should focus on the design of inhibitors with broad-spectrum activity against diverse influenza strains and a high barrier to the development of resistance. The integration of structural biology, computational modeling, and robust in vitro and in vivo testing will be paramount in achieving these goals.
References
- National Institutes of Health (NIH). (2017, April 15). Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals.
- Patsnap Synapse. (2024, July 17).
- National Institutes of Health (NIH).
- ResearchGate. (PDF) Exploring the Mechanism of Zanamivir Resistance in a Neuraminidase Mutant: A Molecular Dynamics Study.
- Influenza virus assays based on virus-inducible reporter cell lines.
- Healio. (2012, June 4).
- National Institutes of Health (NIH). Influenza virus assays based on virus‐inducible reporter cell lines - PMC.
- CoLab. High-Throughput cell-based immunofluorescence assays against influenza.
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- ResearchGate. (2016, November 3). (PDF)
- National Institutes of Health (NIH). (2012, September 6). Exploring the Mechanism of Zanamivir Resistance in a Neuraminidase Mutant: A Molecular Dynamics Study - PMC.
- National Institutes of Health (NIH). In vitro and in vivo assay systems for study of influenza virus inhibitors - PubMed.
- National Institutes of Health (NIH). Neuraminidase inhibitors: zanamivir and oseltamivir - PubMed.
- Charles River Laboratories. Preclinical Influenza Models for Efficacy Testing.
- Full article: Influenza neuraminidase mutations and resistance to neuraminidase inhibitors.
- National Institutes of Health (NIH). (2018, December 15). Design, synthesis and biological evaluation of novel zanamivir derivatives as potent neuraminidase inhibitors - PubMed.
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A Comparative Guide to the Certificate of Analysis for Zanamivir Amine Triacetate Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antiviral drug development, meticulous analytical characterization is paramount to ensuring the safety, efficacy, and batch-to-batch consistency of active pharmaceutical ingredients (APIs). This guide provides an in-depth technical comparison centered on the Certificate of Analysis (CoA) for Zanamivir Amine Triacetate Methyl Ester, a key intermediate or derivative of the neuraminidase inhibitor Zanamivir. We will dissect the critical quality attributes outlined in a typical CoA, compare them with those of alternative antiviral agents, and provide the experimental methodologies required for their verification.
The Critical Role of the Certificate of Analysis
A Certificate of Analysis is a formal document that confirms an API conforms to its predetermined specifications. It is a testament to the quality of the product, detailing the results of scientific tests against established criteria. For researchers and drug developers, a comprehensive CoA is not merely a quality control document; it is a foundational piece of data that informs formulation development, stability studies, and ultimately, clinical outcomes.
Comparative Analysis of Key CoA Parameters
The quality of this compound can be benchmarked against other neuraminidase inhibitors available for influenza treatment, such as Oseltamivir, Peramivir, and Laninamivir.[1][2][3] The following table summarizes typical specifications found on a CoA for these compounds, providing a comparative framework for evaluation.
| Parameter | This compound (Typical) | Oseltamivir Phosphate [4][5] | Laninamivir [6][7] | Peramivir |
| Appearance | White to off-white solid | White to off-white colored spherical granules | White to Off-White Solid | White to Off-White Crystalline Powder |
| Identification | Conforms to structure by ¹H-NMR and MS | Conforms to structure by H-NMR | Conforms to structure by NMR | Conforms to structure by ¹H-NMR and MS |
| Assay (on anhydrous basis) | ≥ 98.0% | ≥ 99.0% | ≥ 98.0% | ≥ 98.0% |
| Water Content (Karl Fischer) | ≤ 1.0% | ≤ 1.0% | ≤ 2.0% | ≤ 0.5% |
| Residue on Ignition/Sulfated Ash | ≤ 0.1% | ≤ 0.1% | Not specified | ≤ 0.1% |
| Heavy Metals | ≤ 20 ppm | Not specified | Not specified | ≤ 10 ppm |
| Related Substances/Impurities | Total Impurities ≤ 1.0%, Any single impurity ≤ 0.5% | Specified impurities within limits | Total Impurities ≤ 1.5% | Total Impurities ≤ 1.0% |
| Residual Solvents | Meets USP <467> requirements | Meets USP <467> requirements | Meets USP <467> requirements | Meets USP <467> requirements |
In-Depth Methodologies for CoA Verification
The validation of analytical procedures is crucial to ensure that the methods are fit for their intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R2) provides a comprehensive framework for this validation.[8][9][10]
Assay and Impurity Determination by High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the cornerstone of modern pharmaceutical analysis for determining the purity and potency of an API.[11][12] A validated HPLC method provides the necessary specificity, linearity, accuracy, and precision for reliable quantification.
Experimental Protocol: A Validated RP-HPLC Method for Zanamivir
This protocol is adapted from established methods for Zanamivir analysis.[13][14][15][16]
-
Chromatographic System:
-
Column: BDS Hypersil Cyano (250 mm x 4.6 mm, 5 µm particle size) or equivalent C18 column.[13][16]
-
Mobile Phase: A gradient or isocratic mixture of ultrapure water and acetonitrile. For example, 98% (v/v) ultrapure water and 2% (v/v) acetonitrile.[13]
-
Flow Rate: 0.5 mL/min.[13]
-
Column Temperature: 25°C.
-
Injection Volume: 20 µL.
-
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve Zanamivir reference standard in the mobile phase to a known concentration (e.g., 100 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to a similar concentration.
-
-
System Suitability:
-
Inject the standard solution five times.
-
The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
The tailing factor for the Zanamivir peak should be ≤ 2.0.
-
The theoretical plate count should be ≥ 2000.
-
-
Analysis and Calculation:
-
Inject the standard and sample solutions.
-
Calculate the assay percentage using the peak areas and concentrations of the standard and sample.
-
Causality in Method Selection: The choice of a cyano or C18 column is based on the polar nature of Zanamivir, allowing for good retention and separation from potential impurities. The UV detection wavelength of 230 nm is selected based on the chromophoric properties of the Zanamivir molecule. The validation of this method in accordance with ICH guidelines ensures its reliability for quality control.[8][9][10][17][18]
Figure 1: HPLC analysis workflow for assay and impurity determination.
Structural Confirmation by ¹H-NMR and Mass Spectrometry
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful techniques for the unequivocal identification of a compound.
-
¹H-NMR Spectroscopy: Provides detailed information about the chemical structure, including the number and types of protons and their connectivity. The resulting spectrum should be consistent with the proposed structure of this compound.[19][20][21][22]
-
Mass Spectrometry: Determines the molecular weight of the compound and can provide information about its elemental composition. LC-MS/MS methods have been developed for the sensitive quantification of Zanamivir.[23][24][25][26][27]
Experimental Protocol: Mass Spectrometry for Zanamivir Identification
This is a generalized protocol based on published LC-MS/MS methods.[23][24][25]
-
Instrumentation: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Separation: A C18 column with a mobile phase consisting of a mixture of acetonitrile and 0.1% formic acid in water.
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive ESI.
-
Monitoring: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Zanamivir. For example, m/z 333.31 → 93.42.[23]
-
-
Data Analysis: The presence of the correct precursor and product ions at the expected retention time confirms the identity of Zanamivir.
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A Researcher's Guide to the Structural Confirmation of Zanamivir Amine Triacetate Methyl Ester
In the intricate landscape of antiviral drug development, the unambiguous identification of synthetic intermediates is paramount to ensuring the integrity and purity of the final active pharmaceutical ingredient (API). Zanamivir Amine Triacetate Methyl Ester, a key precursor in the synthesis of the neuraminidase inhibitor Zanamivir, represents a critical control point in the manufacturing process.[1][2] This guide provides an in-depth technical comparison of the analytical methodologies required to definitively confirm the identity of this intermediate, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
The Imperative of Structural Verification
This compound (CAS 139110-70-6) is a synthetic precursor to the potent anti-influenza agent, Zanamivir.[3][] Its precise chemical structure, methyl (2R,3R,4S)-3-acetamido-4-amino-2-[(1S,2R)-1,2,3-triacetyloxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate, must be rigorously confirmed to prevent the carry-over of impurities into the final drug product.[5] The presence of structurally similar compounds, such as diastereomers or incompletely acetylated species, can impact the efficacy and safety of the resulting Zanamivir. This guide outlines a multi-pronged analytical approach to provide a self-validating system for the identity confirmation of this crucial intermediate.
A Comparative Analysis of Analytical Techniques
A suite of spectroscopic and chromatographic techniques is essential for the comprehensive characterization of this compound. Each method provides a unique piece of the structural puzzle, and their combined application offers a high degree of confidence in the compound's identity.
| Analytical Technique | Information Provided | Expected Observations for this compound | Alternative Compound Comparison (e.g., Zanamivir EP Impurity C) |
| ¹H NMR Spectroscopy | Proton environment, chemical shifts, coupling constants, and stereochemistry. | Signals corresponding to the methyl ester, three acetate methyl groups, the N-acetyl group, and protons on the dihydropyran ring and the triacetyloxypropyl side chain. Specific coupling constants will confirm the stereochemistry. | Zanamivir EP Impurity C lacks the methyl ester and three O-acetyl groups, resulting in a significantly different ¹H NMR spectrum with fewer downfield signals.[6][7] |
| ¹³C NMR Spectroscopy | Carbon skeleton, presence of functional groups (carbonyls, alkenes, etc.). | Resonances for the methyl ester carbonyl, three acetate carbonyls, the N-acetyl carbonyl, the olefinic carbons of the dihydropyran ring, and the carbons of the sugar backbone and side chain. | The absence of the ester and acetate carbonyl carbons in Zanamivir EP Impurity C will be a key differentiator in the ¹³C NMR spectrum.[8] |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | The protonated molecule [M+H]⁺ is expected at m/z 431.4. Fragmentation is likely to involve the loss of acetate groups, the methoxy group, and cleavage of the side chain. | Zanamivir EP Impurity C has a molecular weight of 290.27, leading to a significantly different parent ion in the mass spectrum.[6] |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Presence of key functional groups. | Strong C=O stretching vibrations for the ester and acetate groups (around 1740-1750 cm⁻¹), the amide C=O stretch (around 1650 cm⁻¹), N-H bending, and C-O stretching frequencies. | Zanamivir EP Impurity C will show a broader O-H stretch from the carboxylic acid and lack the characteristic ester C=O absorption. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and separation from related impurities. | A single, sharp peak under optimized chromatographic conditions, with a retention time distinct from Zanamivir and other synthetic precursors or degradation products. | Different functional groups will lead to different retention times on a given HPLC column, allowing for clear separation. |
Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments required to confirm the identity of this compound.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for detailed structural elucidation.
Instrumentation: 400 MHz (or higher) NMR spectrometer.
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer for optimal resolution.
-
Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate all signals and determine the coupling constants for all multiplets.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
If necessary, perform Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-135 and DEPT-90) to differentiate between CH, CH₂, and CH₃ groups.
-
-
Data Analysis:
-
Assign all proton and carbon signals to the corresponding atoms in the molecular structure.
-
Compare the observed chemical shifts and coupling constants with expected values based on the structure and data from related compounds.
-
Protocol 2: High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the accurate mass of the molecular ion and propose a fragmentation pathway.
Instrumentation: Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap Mass Spectrometer.
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 10 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid).
-
Infusion and Ionization: Infuse the sample solution directly into the ESI source in positive ion mode.
-
MS Scan: Acquire a full scan mass spectrum over a relevant m/z range (e.g., 100-600).
-
Tandem MS (MS/MS):
-
Select the protonated molecular ion ([M+H]⁺) as the precursor ion.
-
Perform collision-induced dissociation (CID) to generate fragment ions.
-
Acquire the product ion spectrum.
-
-
Data Analysis:
-
Determine the accurate mass of the parent ion and compare it to the calculated exact mass of C₁₈H₂₆N₂O₁₀.
-
Propose a fragmentation pathway based on the observed product ions.
-
Protocol 3: Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the key functional groups present in the molecule.
Instrumentation: FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.
-
Spectrum Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Identify the characteristic absorption bands for the ester, amide, and acetate functional groups.
-
Compare the spectrum to that of related compounds to highlight key differences.
-
Visualization of the Analytical Workflow
The following diagram illustrates the logical flow of the analytical process for the confirmation of this compound's identity.
Caption: Workflow for the identity confirmation of this compound.
Structural Comparison
The following diagram illustrates the structural relationship between this compound and its parent drug, Zanamivir, as well as a common impurity.
Caption: Structural relationships between key Zanamivir-related compounds.
Conclusion
The definitive identification of this compound is a non-negotiable step in the quality control of Zanamivir synthesis. A comprehensive analytical strategy, employing a combination of chromatographic and spectroscopic methods, is essential for unambiguous structural confirmation. By following the detailed protocols and comparative data presented in this guide, researchers and drug development professionals can establish a robust, self-validating system to ensure the identity and purity of this critical synthetic intermediate, thereby contributing to the overall quality and safety of the final antiviral drug product.
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A Senior Application Scientist's Guide to Benchmarking Zanamivir Amine Triacetate Methyl Ester Purity Against Commercial Standards
Abstract
In the synthesis of the antiviral agent Zanamivir, the purity of its precursors is paramount to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive, in-depth framework for researchers, scientists, and drug development professionals to benchmark the purity of Zanamivir Amine Triacetate Methyl Ester, a critical synthetic precursor.[][2] We will move beyond simple procedural lists to explain the causality behind experimental choices, establishing a self-validating system for purity assessment. This guide details robust analytical methodologies, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS), complete with step-by-step protocols and expert insights for data interpretation.
Introduction: The Imperative of Purity in Antiviral Synthesis
Zanamivir, an inhibitor of the neuraminidase enzyme, is a crucial therapeutic agent against influenza A and B viruses.[3][4] Its synthesis is a multi-step process where the quality of each intermediate directly impacts the purity profile of the final drug product. This compound is a key intermediate in this synthetic pathway. Even trace impurities in this precursor can carry through the synthesis or lead to the formation of undesirable and potentially toxic related compounds in the final API.
Therefore, a rigorous analytical benchmark against established commercial standards is not merely a quality control checkpoint but a foundational requirement for regulatory compliance and successful drug development. This guide presents a systematic approach to conducting such a comparison, empowering scientists to make informed decisions about the quality of their synthetic intermediates.
The Subject of Analysis: this compound
Understanding the structure of the target molecule is fundamental to designing an effective analytical strategy.
Caption: Chemical Structure of this compound.
Molecular Formula: C₁₈H₂₆N₂O₁₀[] Molecular Weight: 430.41 g/mol [] Role: A key synthetic precursor to Zanamivir.[][2]
Potential impurities can include starting materials, reagents, by-products from side reactions, and degradation products. Common related substances may arise from incomplete esterification or hydrolysis.[5]
The Analytical Trinity: A Multi-Modal Approach to Purity Verification
No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on the orthogonal application of multiple methods. This guide focuses on a powerful combination of HPLC, NMR, and LC-MS.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination
HPLC is the gold standard for quantifying the purity of a substance and detecting related impurities due to its high resolving power. The choice of stationary and mobile phases is critical for achieving optimal separation of the main compound from structurally similar impurities.
Causality Behind the Method: A reversed-phase method is often suitable for a moderately polar molecule like this compound. However, to achieve better retention and separation of polar impurities, a cyano or HILIC column can be advantageous.[6][7][8] The UV detection wavelength is selected based on the chromophore of the molecule, with literature suggesting 230-234 nm as an effective wavelength for Zanamivir and its derivatives.[6][9][10]
Experimental Protocol: HPLC Purity Assay
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: BDS Hypersil Cyano column (250 mm length, 4.6 mm internal diameter, 5 µm particle size).[6][7]
-
Mobile Phase:
-
Mobile Phase A: 0.02 M Phosphate Buffer, pH adjusted to 3.5.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Elution:
-
Start with a high aqueous composition (e.g., 98% A, 2% B) to retain and resolve polar impurities, then gradually increase the organic modifier to elute the main compound and less polar impurities. A validated method could involve a gradient from 2% to 40% Acetonitrile over 30 minutes.
-
-
Flow Rate: 1.0 mL/min.[9]
-
Sample Preparation:
-
Accurately weigh and dissolve the test sample and commercial standards in the mobile phase starting condition (98% A, 2% B) to a final concentration of approximately 0.5 mg/mL.
-
Filter the solutions through a 0.45 µm syringe filter before injection.
-
-
Analysis: Inject equal volumes (e.g., 10 µL) of the test sample and each commercial standard. Run a blank (mobile phase) injection between samples to prevent carryover.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Confirmation
While HPLC excels at quantification, ¹H NMR spectroscopy provides an unparalleled view of the molecule's structure and can detect impurities that may co-elute with the main peak in HPLC.
Causality Behind the Method: The ¹H NMR spectrum provides a unique fingerprint of the molecule. Every proton in a distinct chemical environment gives rise to a specific signal. The presence of unexpected signals, even at low intensity, is a direct indication of impurities. By comparing the spectrum of the test sample to that of a high-purity standard, one can confirm structural identity and identify discrepancies.[11][12]
Experimental Protocol: ¹H NMR Analysis
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the test sample and each commercial standard in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Ensure complete dissolution and transfer to a clean NMR tube.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum for each sample.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio, which is crucial for detecting low-level impurities.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Overlay the spectrum of the test sample with the spectra of the commercial standards for a direct visual comparison.
-
Integrate all peaks to determine relative molar ratios.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): High-Sensitivity Impurity Identification
LC-MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry, making it the ideal tool for identifying and characterizing unknown impurities, even at trace levels.[13][14]
Causality Behind the Method: After separation by LC, molecules are ionized (e.g., via Electrospray Ionization - ESI) and their mass-to-charge ratio (m/z) is determined. This provides the molecular weight of potential impurities. Tandem MS (MS/MS) can then be used to fragment these impurity ions, providing structural information that aids in their definitive identification.[15]
Experimental Protocol: LC-MS Impurity Profiling
-
Instrumentation: An HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
LC Method: Utilize the same HPLC method as described in Section 3.1 to ensure correlation of findings.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically effective for this class of compounds.[15]
-
MS Acquisition:
-
Perform a full scan acquisition to detect all ionizable species eluting from the column.
-
Set up a data-dependent acquisition (DDA) method to automatically trigger MS/MS fragmentation on the most intense ions detected in the full scan, which will likely include any significant impurities.
-
-
Data Analysis:
The Benchmarking Workflow: A Systematic Comparison
A direct and controlled comparison requires a clear, logical workflow to ensure data integrity and reproducibility.
Caption: End-to-end workflow for benchmarking purity assessment.
Data Interpretation: Synthesizing Results for a Definitive Conclusion
The power of this approach lies in the convergence of data from all three techniques. Below are illustrative tables demonstrating how to present and compare the results.
HPLC Purity Comparison
| Sample | Retention Time (min) | Purity by Area % | Impurity 1 (Area %) | Impurity 2 (Area %) | Total Impurities (%) |
| Test Sample | 15.21 | 99.55% | 0.18% (at 12.8 min) | 0.11% (at 16.5 min) | 0.45% |
| Comm. Standard A | 15.22 | 99.92% | 0.05% (at 12.8 min) | Not Detected | 0.08% |
| Comm. Standard B | 15.21 | 99.89% | 0.06% (at 12.8 min) | 0.03% (at 17.1 min) | 0.11% |
Expert Interpretation: The HPLC data indicates the test sample has a lower purity (99.55%) compared to the commercial standards (>99.8%). The impurity profile is also different, with the test sample showing higher levels of Impurity 1 and an additional impurity (Impurity 2) not significantly present in the standards.
NMR Spectral Comparison
A direct overlay of the ¹H NMR spectra would be performed. The analysis should focus on:
-
Chemical Shift Congruence: All major peaks corresponding to the this compound structure should align perfectly across all samples.
-
Impurity Peaks: The region outside the main compound signals should be magnified. In our hypothetical case, the spectrum for the test sample might show small, broad peaks in the aliphatic region that are absent in the standards, possibly corresponding to residual solvents or synthetic by-products.
LC-MS Impurity Identification
| Impurity | Retention Time (min) | Observed m/z [M+H]⁺ | Proposed Identity | Found In |
| Impurity 1 | 12.8 | 291.11 | Zanamivir Impurity C[16][18] | All Samples |
| Impurity 2 | 16.5 | 457.15 | Zanamivir Azide Triacetate Methyl Ester[16][17] | Test Sample Only |
| Impurity 3 | 17.1 | 331.12 | Zanamivir Azide Methyl Ester[16] | Comm. Standard B |
Expert Interpretation: The LC-MS data provides identities for the impurities observed in the HPLC analysis. The test sample contains a notable azide-containing intermediate (Impurity 2), suggesting incomplete reduction in a preceding synthetic step. This impurity is absent in the high-purity commercial standards, highlighting a key difference in the manufacturing process quality.
Conclusion and Best Practices
This multi-faceted analytical approach provides a robust and defensible assessment of this compound purity. The hypothetical data presented reveals that the test sample, while having high purity, does not meet the benchmark set by commercially available reference standards due to a higher total impurity content and the presence of a significant process-related impurity.
For researchers and drug development professionals, the key takeaways are:
-
Orthogonal Methods are Essential: Relying on a single method, such as HPLC area percent, is insufficient. Structural confirmation by NMR and sensitive identification by LC-MS are critical for a complete purity profile.
-
Causality is Key: Understanding why a specific method is chosen allows for better troubleshooting and adaptation of protocols for different compounds.
-
Standards Define Quality: Benchmarking against high-purity, certified reference standards is the only way to truly validate the quality of an in-house or newly sourced material.
By implementing this comprehensive benchmarking guide, scientific teams can ensure the quality and consistency of their synthetic intermediates, mitigating risks in later stages of drug development and manufacturing.
References
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Pharmaffiliates. Zanamivir-impurities. [Link]
-
Srinivas, M., et al. (2010). A Validated HPLC Method for Zanamivir and its Application to In vitro Permeability Study in Caco-2 Culture Model. Indian Journal of Pharmaceutical Sciences. [Link]
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Patel, D., et al. (2021). RP-HPLC Method for Estimation of Zanamivir in API and Pharmaceutical Formulation. Research Journal of Pharmacy and Technology. [Link]
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Pharmaffiliates. Zanamivir-impurities. [Link]
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Maurer, H. H., & Meyer, M. R. (2020). Tandem mass spectrometry of small-molecule antiviral drugs: 3. antiviral agents against herpes, influenza and other viral infections. RSC and Wiley's Mass Spectrometry Reviews. [Link]
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Veeprho. Zanamivir Working Standard (Secondary Reference Standard) | CAS 139110-80-8. [Link]
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Wang, Z., et al. (2019). Synthesis and characterization of 4(R)‐epimer impurities of zanamivir and laninamivir octanoate. Journal of Labelled Compounds and Radiopharmaceuticals. [Link]
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ResearchGate. A Validated HPLC Method for Zanamivir and its Application to In vitro Permeability Study in Caco-2 Culture Model. [Link]
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Crewe, H. K., et al. (1999). Liquid chromatographic-tandem mass spectrometric method for the determination of the neuraminidase inhibitor zanamivir (GG167) in human serum. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]
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Pharmaffiliates. Zanamivir Amine-impurities. [Link]
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Wang, Y., et al. (2011). HPLC determination and in vitro deposition of zanamivir dry powder inhalation. Chinese Journal of New Drugs. [Link]
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Impact Factor. Development and validation of a bioanalytical method using LC-MS/MS to quantify Zanamivir in human plasma. [Link]
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Lindegardh, N., et al. (2011). Quantification of the anti-influenza drug zanamivir in plasma using high-throughput HILIC–MS/MS. Bioanalysis. [Link]
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World Health Organization. (2020). ZANAMIVIR Draft proposal for inclusion for The International Pharmacopoeia. [Link]
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ResearchGate. Competition STD-NMR of suramin (7) and zanamivir (3) in presence of.... [Link]
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Veeprho. this compound | CAS 139110-70-6. [Link]
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Allmpus. Zanamivir Azide Triacetate Methyl Ester. [Link]
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ResearchGate. Figure S5: Comparison of Simulated and Experimental 1 H NMR Spectra for Peramivir…. [Link]
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van den Broek, I., & Sparidans, R. W. (2019). Tandem mass spectrometry of small-molecule antiviral drugs: 1. HIV-related antivirals. RSC and Wiley's Mass Spectrometry Reviews. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Zanamivir Amine Triacetate Methyl Ester
This document provides essential procedural guidance for the safe handling and disposal of Zanamivir Amine Triacetate Methyl Ester (CAS 139110-70-6), a synthetic precursor to the antiviral agent Zanamivir.[1] Adherence to these protocols is critical for ensuring the safety of laboratory personnel, maintaining regulatory compliance, and protecting the environment. As a research chemical, all waste generated from its use must be managed with the assumption that it carries potential hazards, necessitating a structured and cautious disposal pathway.
Foundational Principle: Hazard Assessment and Risk Mitigation
While a specific Safety Data Sheet (SDS) for this compound is not consistently available, a risk assessment must be grounded in the known hazards of the final active pharmaceutical ingredient, Zanamivir. This conservative approach ensures the highest level of safety. Zanamivir is classified with several hazard statements:
Therefore, all waste streams containing this compound, including residual powder, solutions, and contaminated consumables, must be treated as hazardous chemical waste. Under no circumstances should this compound or its containers be disposed of in the general trash or via the sanitary sewer system. The U.S. Environmental Protection Agency (EPA) explicitly prohibits the drain disposal of hazardous waste pharmaceuticals by healthcare and research facilities.[4][5]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling the compound or its associated waste, all personnel must be equipped with the appropriate PPE. The causality is clear: effective PPE creates a necessary barrier to prevent accidental exposure via ingestion, inhalation, or skin contact.
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects against splashes of solutions or aerosolized powder, preventing serious eye irritation.[2][3] |
| Hand Protection | Nitrile gloves (double-gloving is recommended). | Provides a chemical-resistant barrier to prevent skin irritation. Change gloves immediately if contaminated.[6] |
| Body Protection | Fully buttoned laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Use in a well-ventilated area or chemical fume hood. | Minimizes the risk of inhaling aerosolized powder, which may cause respiratory tract irritation.[2][3] |
Core Disposal Workflow: From Generation to Collection
The proper management of this chemical waste follows a systematic process of segregation, containment, and labeling. This workflow is designed to be a self-validating system, ensuring that waste is handled safely and in compliance with regulations like the Resource Conservation and Recovery Act (RCRA).[7][8]
Experimental Workflow: Waste Segregation and Disposal
Caption: Waste Disposal Workflow for this compound.
Step-by-Step Methodology
-
Identify and Segregate Waste: At the point of generation, immediately segregate all materials that have come into contact with this compound. This includes:
-
Solid Waste: Unused or expired solid compound, contaminated gloves, weigh paper, and absorbent pads from spill cleanup.
-
Liquid Waste: Any solutions containing the compound.
-
Sharps: Contaminated pipette tips, needles, or broken glassware.
-
-
Select Proper Containment: Use appropriate, dedicated containers for each waste stream.[9]
-
For solid and liquid waste, use a sturdy, leak-proof container with a screw-top lid that is chemically compatible with the compound. Do not use containers that may be susceptible to degradation.
-
Never mix incompatible waste streams.[10][11] Store this waste separately from acids, bases, and oxidizers.[11][12]
-
All sharps must be placed in a designated, puncture-proof sharps container.
-
-
Label Containers Clearly and Completely: Proper labeling is a non-negotiable regulatory requirement.[9] The label must be affixed to the container as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste" .[13]
-
The full chemical name: "this compound" . Do not use abbreviations.
-
The Accumulation Start Date (the date the first waste was added).
-
An indication of the hazards (e.g., "Irritant," "Toxic").
-
-
Store Waste in a Satellite Accumulation Area (SAA):
-
Store the sealed waste container in a designated SAA within the laboratory.[11] This area must be at or near the point of generation.
-
Liquid waste containers must be kept in secondary containment (e.g., a chemical-resistant tray or bin) to contain spills.[10]
-
Keep waste containers closed at all times except when adding waste.[10][11] This prevents the release of vapors and protects against spills.
-
Protocol for Empty Container Decontamination
Empty containers that once held this compound must be thoroughly decontaminated before they can be disposed of as non-hazardous waste.
-
Perform a Triple Rinse:
-
Rinse the container with a suitable solvent (e.g., water or ethanol) three consecutive times.
-
Crucially, the first rinseate must be collected and disposed of as hazardous liquid waste. [10] Subsequent rinseates may be permissible for drain disposal depending on institutional policy, but collecting all three is the most prudent practice.
-
-
Air Dry the Container: Allow the rinsed container to air dry completely in a fume hood.
-
Deface the Label: Completely remove or obliterate the original manufacturer's label.[10]
-
Final Disposal: Once rinsed, dried, and defaced, the container can be disposed of in the appropriate solid waste stream (e.g., glass recycling bin).[10]
Spill Management Protocol
In the event of a spill, immediate and correct action is required to mitigate exposure and prevent environmental contamination.
-
Alert Personnel: Immediately notify all personnel in the vicinity.
-
Evacuate and Secure: If the spill is large or in a poorly ventilated area, evacuate the lab. Restrict access to the spill area.
-
Don PPE: Before cleanup, don the full PPE detailed in Section 2.
-
Contain and Clean:
-
For solid spills, gently cover with an absorbent pad to prevent aerosolization. Carefully scoop the material into a hazardous waste container.
-
For liquid spills, cover with a chemical absorbent material, working from the outside in.
-
-
Decontaminate: Clean the spill area with an appropriate solvent and soap and water.
-
Dispose of Cleanup Materials: All materials used for cleanup (absorbent pads, gloves, wipes) are considered hazardous waste and must be disposed of in the designated solid hazardous waste container.[14]
Final Disposal and Record-Keeping
Laboratory personnel are responsible for waste up to the point of collection.
-
Schedule Pickup: Once a waste container is full or has been accumulating for a set period (typically 6-12 months, per institutional policy), contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.[10][12]
-
Maintain Records: Keep accurate records of the waste generated, including the chemical name, quantity, and disposal date, as this is essential for regulatory compliance and audits.[9]
By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, upholding their commitment to laboratory safety and environmental stewardship.
References
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Zanamivir Amine Triacetate Methyl Ester
As researchers and drug development professionals, our work with novel compounds is foundational to therapeutic advancement. Zanamivir Amine Triacetate Methyl Ester, a synthetic precursor to the antiviral agent Zanamivir, is a key component in influenza research.[1][2] Handling this and similar compounds requires a deep, intuitive understanding of safety protocols that goes beyond simple checklists. This guide provides essential, field-tested guidance on the selection, use, and disposal of Personal Protective Equipment (PPE) when working with this compound, ensuring both personal safety and the integrity of your research.
Hazard Assessment: Understanding the "Why" Behind the "What"
Effective PPE strategy begins with a thorough understanding of the specific risks posed by the substance. This compound, like its parent compound Zanamivir, presents several hazards that dictate our protective measures. While one Safety Data Sheet (SDS) for a related compound, Zanamivir Azide Triacetate Methyl Ester, classifies it as non-hazardous, the data for Zanamivir itself warrants a more cautious approach due to the structural similarities and potential for similar biological activity.[3] The primary hazards associated with the parent compound, Zanamivir, which should be considered for its precursor, include acute oral toxicity, skin irritation, serious eye irritation, and respiratory irritation.[4][5][6]
These hazards are the direct drivers of our PPE choices. Skin and eye irritation necessitate robust barrier protection, while the potential for respiratory irritation from inhaling the powdered form demands specific respiratory controls.
Table 1: Summary of Potential Hazards
| Hazard Classification | GHS Hazard Statement | Rationale for Precaution |
|---|---|---|
| Acute Toxicity: Oral, Category 4 | H302: Harmful if swallowed | Prevents accidental ingestion via contaminated hands.[4][5] |
| Skin Corrosion/Irritation, Category 2 | H315: Causes skin irritation | Requires gloves and protective clothing to prevent direct contact.[4][5] |
| Serious Eye Damage/Irritation, Category 2 | H319: Causes serious eye irritation | Mandates the use of safety glasses or goggles.[4][5] |
| Specific Target Organ Toxicity (single exposure), Category 3 | H335: May cause respiratory irritation | Requires handling in a ventilated area and potential use of respiratory protection to avoid inhaling dust.[4][5] |
Core Protective Measures: Your First Line of Defense
Based on the hazard assessment, a multi-layered approach to protection is essential. This involves a combination of engineering controls and personal protective equipment.
Primary Engineering Controls
Before any PPE is even donned, engineering controls should be in place.
-
Fume Hood: All weighing and handling of powdered this compound must be performed in a certified chemical fume hood. This is the most critical step in preventing the generation of airborne dust and minimizing respiratory exposure.[7]
-
Ventilation: The laboratory should be equipped with mechanical exhaust and maintain directional airflow from "clean" to "contaminated" areas.[7][8]
Personal Protective Equipment (PPE) Ensemble
The following PPE is mandatory for all personnel handling this compound.
-
Respiratory Protection: When handling the powder outside of a fume hood (a scenario that should be strictly avoided) or during spill cleanup, a NIOSH-approved respirator (e.g., N95 or higher) is necessary to prevent inhalation of aerosolized particles.[7]
-
Eye and Face Protection: Chemical safety goggles are required to provide a seal around the eyes, offering superior protection against dust and splashes compared to standard safety glasses.[7][9]
-
Hand Protection: Compatible, chemical-resistant gloves are mandatory. Nitrile gloves are a standard and effective choice for preventing skin contact.[7][9] Gloves must be inspected for tears or holes before each use.
-
Body Protection: A solid-front lab coat, preferably with knit cuffs, must be worn to protect the skin and personal clothing from contamination.[7][9]
Operational Protocols: From Donning to Disposal
Procedural discipline is as crucial as the equipment itself. The following step-by-step workflows ensure that PPE is used effectively and does not become a source of contamination.
Workflow for PPE Selection
The selection of appropriate PPE is a critical decision point based on the specific task being performed.
Caption: PPE Selection Workflow for handling the compound.
Step-by-Step Donning Procedure
Putting on PPE in the correct order is crucial to ensure a proper protective seal and prevent contamination from the outset.
-
Hand Hygiene: Begin by washing hands thoroughly with soap and water.
-
Lab Coat: Don the lab coat, ensuring it is fully buttoned.
-
Respirator (if required): If the risk assessment indicates a need for respiratory protection, perform a seal check according to the manufacturer's instructions.
-
Eye Protection: Put on safety goggles, adjusting for a snug fit.
-
Gloves: Don gloves last. Ensure the cuffs of the gloves go over the cuffs of the lab coat to create a complete barrier.[9]
Caption: Sequential procedure for donning PPE.
Step-by-Step Doffing (Removal) Procedure
Removing PPE correctly is the most critical step in preventing self-contamination. The principle is to remove the most contaminated items first.
-
Gloves: Remove the first glove by grasping the outside of the cuff and peeling it off, turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the cuff of the remaining glove and peel it off from the inside, creating a "bag" for both gloves.
-
Lab Coat: Unbutton the lab coat. Remove it by peeling it off the shoulders, turning the sleeves inside out as you go. Fold the coat so the contaminated exterior is folded inward.
-
Hand Hygiene: Wash hands thoroughly.
-
Eye Protection: Remove goggles by handling the strap, not the front.
-
Respirator (if used): Remove the respirator without touching the front.
-
Final Hand Hygiene: Wash hands again as the final step.
Caption: Sequential procedure for doffing PPE.
Disposal Plan: Completing the Safety Cycle
All disposable PPE used when handling this compound should be considered chemically contaminated waste.
-
Immediate Disposal: Gloves and other disposable items should be placed in a designated, labeled, and sealed waste container immediately after doffing.
-
Waste Segregation: Do not mix contaminated waste with regular laboratory trash. Follow your institution's specific guidelines for chemical waste disposal.[3]
-
Reusable Items: Non-disposable items like goggles must be decontaminated according to established laboratory procedures before reuse.
By adhering to these detailed protocols, you build a system of safety that protects you, your colleagues, and the integrity of your work. This proactive and informed approach to chemical handling is the hallmark of a trusted and effective research environment.
References
- Antiviral Methods and Protocols. (2000). Methods in Molecular Medicine, Volume 24. Humana Press.
- Santa Cruz Biotechnology, Inc. This compound.
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- Biosynth. (2021). Zanamivir hydrate Safety Data Sheet.
- TCI EUROPE N.V. (2025). Zanamivir Azide Triacetate Methyl Ester Safety Data Sheet. CymitQuimica.
- National Research Council (US) Committee on Hazardous Biological Substances in the Laboratory. (1989). Biosafety in the Laboratory: Prudent Practices for Handling and Disposal of Infectious Materials. National Academies Press (US).
- Institute for Molecular Biology & Biophysics. Laboratory Safety Guidelines. ETH Zurich.
- Sigma-Aldrich. (2025). Safety Data Sheet.
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- SHEQ Management. Handling infectious viruses in pharma labs.
- AstaTech, Inc. (2020). Safety Data Sheet: Zanamivir.
- BOC Sciences. This compound CAS NO.139110-70-6.
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
